Gatifloxacin hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121577-32-0 | |
| Record name | Gatifloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GATIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gatifloxacin Hydrochloride: A Technical Guide to Physicochemical Properties for Researchers
This in-depth guide provides a comprehensive overview of the core physicochemical properties of gatifloxacin hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail quantitative data, experimental methodologies, and visual representations of key pathways and processes.
Core Physicochemical Properties
This compound is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent.[1][2] Its hydrochloride salt form is often utilized in pharmaceutical formulations. The key physicochemical characteristics are summarized below.
Table 1: Summary of Gatifloxacin and this compound Physicochemical Data
| Property | Value | Compound Form |
| Molecular Formula | C₁₉H₂₂FN₃O₄[3] | Gatifloxacin (Free Base) |
| C₁₉H₂₃ClFN₃O₄[4] | This compound | |
| Molecular Weight | 375.4 g/mol [3][5] | Gatifloxacin (Free Base) |
| 411.9 g/mol [4] | This compound | |
| Appearance | White to pale yellow crystalline powder[2][6] | Gatifloxacin Sesquihydrate |
| Melting Point | 182-185 °C[1][3] (Gatifloxacin); Approx. 183°C (Gatifloxacin Sesquihydrate)[6]; 162°C (Form not specified)[7] | Gatifloxacin / Sesquihydrate |
| pKa (Dissociation Constants) | Acidic pKa: 6.0; Basic pKa: 8.74, 9.4[3] | Gatifloxacin |
| LogP (Octanol/Water) | 2.6[1][3] | Gatifloxacin |
| Solubility | Water: ≥14.8 mg/mL (with ultrasonic)[8], 20 mg/mL[9]. Solubility is pH-dependent[6]. | This compound |
| DMSO: Insoluble[8], ~1 mg/mL[5] | Gatifloxacin / Hydrochloride | |
| Ethanol: Insoluble[8], Slightly soluble[6] | Gatifloxacin / Hydrochloride | |
| DMF: ~10 mg/mL[5] | Gatifloxacin | |
| Aqueous Buffers: Sparingly soluble. For maximum solubility, dissolve in DMF first[5]. 60 mg/mL at pH 4[1][3]. | Gatifloxacin | |
| UV-Vis Spectroscopy (λmax) | 286 nm (in pH 7.4 phosphate buffer)[10], 292 nm (in pH 1.2 HCl)[10], 295 nm (in methanol)[11], 216, 234, 297, 325, 334 nm[5] | Gatifloxacin |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following protocols are based on standard pharmaceutical analysis techniques.
This widely accepted method measures the thermodynamic equilibrium solubility of a compound in a specific medium.[12]
-
Preparation: Prepare buffers for the desired pH range (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) at a constant temperature, typically 37 ± 1 °C.[13]
-
Addition of Compound: Add an excess amount of this compound to a stoppered flask or vial containing a known volume of the prepared buffer. The excess solid is crucial to ensure saturation is reached.[12]
-
Equilibration: Agitate the flasks at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined by preliminary experiments where samples are taken at different time points until the concentration plateaus.[12][13]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration. Ensure the chosen filter does not adsorb the drug.
-
Quantification: Accurately dilute the resulting supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12]
-
Replication: The experiment should be performed at a minimum of three replicates for each pH condition to ensure reliability.[13]
Potentiometric titration is a precise method for determining the dissociation constants of ionizable drugs.[14]
-
System Calibration: Calibrate a pH meter/potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., ion-strength-adjusted water or a water-methanol mixture for less soluble compounds) to a known concentration (e.g., 1 mM).[15][16] Maintain constant ionic strength using a salt solution like 0.15 M KCl.[15]
-
Titration: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.
-
For determining both acidic and basic pKa's, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[15]
-
Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the pH value after each addition has stabilized.[15] Continue the titration until a high pH (e.g., pH 12) is reached.[15]
-
Data Analysis: Plot the pH readings against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (inflection points) on the titration curve.[15] Perform multiple titrations for accuracy.[15]
DSC is used to study the thermal properties of a substance, such as melting point and polymorphism, and to assess drug-excipient compatibility.[17][18]
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen (e.g., at a flow rate of 25 mL/min), to provide a controlled atmosphere.[17]
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 200 °C).[17]
-
Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: The resulting thermogram plots heat flow against temperature. A sharp endothermic peak corresponds to the melting point of the crystalline substance.[17] The presence of multiple peaks or shifts in peak temperature when mixed with excipients can indicate polymorphism or interactions.[19]
Visualized Pathways and Workflows
Diagrams created using DOT language provide clear visual representations of complex processes and relationships relevant to this compound research.
Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][20][21] This dual-targeting mechanism disrupts critical DNA processes, leading to bacterial cell death.[20]
Caption: Gatifloxacin's inhibitory action on bacterial DNA gyrase and topoisomerase IV.
The shake-flask method is a standard protocol for determining the equilibrium solubility of an active pharmaceutical ingredient (API).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | 160738-57-8 [chemicalbook.com]
- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C19H23ClFN3O4 | CID 17956339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Gatifloxacin CAS#: 112811-59-3 [m.chemicalbook.com]
- 8. apexbt.com [apexbt.com]
- 9. glpbio.com [glpbio.com]
- 10. New, simple and validated UV-spectrophotometric methods for the estimation of gatifloxacin in bulk and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. rjptonline.org [rjptonline.org]
- 18. US20060258674A1 - Novel crystalline forms of gatifloxacin and processes for preparation - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]
- 21. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
Gatifloxacin Hydrochloride: A Technical Guide on its Mechanism of Action Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting capability, enhanced by its chemical structure, is crucial for its efficacy against bacterial strains that have developed resistance to other fluoroquinolones. This guide provides an in-depth technical overview of gatifloxacin's mechanism of action, with a particular focus on its activity against resistant bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
Gatifloxacin's bactericidal effect stems from its ability to interrupt bacterial DNA replication, transcription, repair, and recombination by targeting DNA gyrase and topoisomerase IV.[1] These enzymes are vital for maintaining the proper topology of bacterial DNA.
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and transcription.[2] Gatifloxacin binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA strands have been cleaved.[2] This prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[2]
-
Topoisomerase IV: This enzyme plays a critical role in the segregation of replicated daughter chromosomes.[2] It decatenates the interlinked circular DNA molecules, ensuring that each daughter cell receives a complete chromosome.[2] Gatifloxacin interacts with the ParC (GrlA in S. aureus) and ParE (GrlB in S. aureus) subunits of topoisomerase IV, inhibiting its decatenating activity.[3][4] This results in the failure of chromosomal segregation and subsequent cell division.[2]
The C-8-methoxy group on the gatifloxacin molecule enhances its activity against these topoisomerases, contributing to its potent antibacterial effects.[5][6]
Overcoming Resistance: The Gatifloxacin Advantage
Bacterial resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][7] These mutations reduce the binding affinity of the antibiotic to its target enzymes.[2]
Gatifloxacin's 8-methoxy substituent plays a pivotal role in its activity against resistant strains.[8] This chemical feature enhances its inhibitory activity, particularly against mutated DNA gyrase.[5][6] Consequently, for many bacterial species, including Staphylococcus aureus, mutations in both topoisomerase IV and DNA gyrase are required to confer clinically significant resistance to gatifloxacin.[3][8] This is in contrast to older fluoroquinolones where a single mutation can lead to resistance.
Furthermore, gatifloxacin has been shown to be less affected by efflux pumps, another common mechanism of bacterial resistance where the antibiotic is actively transported out of the cell.[3][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 3. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crstoday.com [crstoday.com]
- 5. Gatifloxacin Activity against Quinolone-Resistant Gyrase: Allele-Specific Enhancement of Bacteriostatic and Bactericidal Activities by the C-8-Methoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gatifloxacin activity against quinolone-resistant gyrase: allele-specific enhancement of bacteriostatic and bactericidal activities by the C-8-methoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]
- 8. Mechanisms and frequency of resistance to gatifloxacin in comparison to AM-1121 and ciprofloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Gatifloxacin Hydrochloride: A Comprehensive Technical Guide to its Crystalline Structures and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits a complex solid-state chemistry characterized by the existence of multiple crystalline forms, including polymorphs, pseudopolymorphs (hydrates and solvates), and their corresponding hydrochloride salts. The specific crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, thereby influencing its therapeutic efficacy and manufacturability. This technical guide provides an in-depth analysis of the known crystalline structures and polymorphic forms of gatifloxacin and its hydrochloride salt. It consolidates crystallographic and thermal analysis data from various sources into structured tables for ease of comparison and presents detailed experimental protocols for the preparation and characterization of these forms. Furthermore, this guide illustrates the relationships between different polymorphic forms and the factors influencing their interconversion through a logical workflow diagram. This comprehensive overview is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with gatifloxacin.
Introduction
The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry. Different polymorphs of the same drug can exhibit distinct physical and chemical properties, which can have profound implications for drug development, processing, and performance. Gatifloxacin, with its multifaceted molecular structure, is prone to forming a variety of solid-state forms. Understanding and controlling the crystallization process to consistently produce the desired polymorph is a critical aspect of quality control and regulatory compliance.
This whitepaper synthesizes the available scientific and patent literature on the crystal structure and polymorphism of gatifloxacin and its hydrochloride salt. It aims to provide a centralized and technically detailed resource for scientists engaged in the research and development of gatifloxacin-based pharmaceutical products.
Crystalline Forms of Gatifloxacin and Gatifloxacin Hydrochloride
Numerous crystalline forms of gatifloxacin and its salts have been identified and characterized. These forms are typically designated by letters or Roman numerals in the literature. The following sections summarize the key characterization data for the most prominent polymorphic and pseudopolymorphic forms.
Anhydrous Crystalline Forms
Anhydrous forms of gatifloxacin are of significant interest due to their potential for improved stability over hydrated forms.
Table 1: X-ray Powder Diffraction Data for Anhydrous Gatifloxacin Polymorphs
| Form | Characteristic 2θ Peaks (±0.2°) | Reference |
| Form I | Not explicitly detailed in the provided search results. | [1] |
| Form II | Not explicitly detailed in the provided search results. | [1] |
| Form C | 7.2, 10.8, 15.8, 21.8, 26.2 | [2] |
| Form G | 17.2, 17.6 | [3] |
| Form X | 13.4, 14.8, 17.6, 19.6, 20.0 | [4] |
| Form Y | 13.9, 14.8, 16.1 | [4] |
| Form R | 6.7, 13.2, 15.2 | [4] |
Table 2: Thermal Analysis Data for Anhydrous Gatifloxacin Polymorphs
| Form | DSC Endothermic Peak (°C) | TGA Data | Reference |
| Form I | 188.35 | Weight loss of 0.6% up to 250°C | [1] |
| Form II | 187.71 | Not specified | [1] |
| Form C | 173 and 177 | Not specified | [2] |
| Form G | Not specified | Not specified | [3] |
| Form X | 99, 122, 135, 140 | Not specified | [4] |
| Form Y | 92 and 188 | Not specified | [4] |
| Form R | Not specified | Not specified | [4] |
Hydrated and Solvated Crystalline Forms (Pseudopolymorphs)
Gatifloxacin readily forms hydrates and solvates, which can have different stability profiles compared to the anhydrous forms.
Table 3: X-ray Powder Diffraction Data for Gatifloxacin Pseudopolymorphs
| Form | Characteristic 2θ Peaks (±0.2°) | Reference |
| Form A | 6.4, 12.8, 16.4, 17.3, 19.4 | [2][3] |
| Form D | 8.2, 14.4, 19.0, 21.4, 21.9, 23.1 | [2] |
| Form F | 8.0, 14.2, 18.7, 21.8, 23.0 | [3] |
| Form H (Toluene Solvate) | 6.6, 13.2, 19.6, 19.9 | [3] |
| Form I | 6.5, 7.1, 12.8, 17.2, 19.3, 21.0 | [3] |
| Form J | 6.7, 11.3, 13.8, 16.4 | [5] |
| Form T1 | 7.4, 8.9, 9.6, 11.4, 12.2, 12.9, 14.1, 21.2, 21.8, 24.1, 26.0 | [5] |
| Form CY | 5.2, 11.2, 11.5, 14.3, 22.2 | [4] |
| Form CZ (DMSO Solvate) | 6.6, 7.2, 13.2, 17.6, 19.8, 23.0 | [4] |
| Form X (Methanol Solvate) | 7.8, 11.8, 13.7, 17.7, 19.8, 20.6, 26.0 | [6] |
| Form Y (Methanol Solvate) | 5.1, 6.2, 7.8, 9.1, 9.8, 10.4, 12.9, 13.6, 14.3, 17.3, 17.7, 18.3, 18.8, 19.6, 20.7, 21.1, 23.4, 23.9, 24.4, 25.4, 25.9, 26.6 | [6] |
| Form Z (Methanol Solvate) | 7.3, 8.7, 9.5, 11.2, 12.1, 12.8, 14.0, 14.8, 15.3, 16.0, 19.2, 21.0, 21.6, 23.2, 24.0, 24.4, 25.9, 26.6 | [6] |
Table 4: Thermal Analysis Data for Gatifloxacin Pseudopolymorphs
| Form | DSC Endothermic Peak (°C) | TGA Loss on Drying (LOD) | Reference |
| Form A | Not specified | Up to 65% | [2][3] |
| Form D | Not specified | ~13 wt% | [2] |
| Form F | Not specified | Not specified | [3] |
| Form H (Toluene Solvate) | Not specified | Not specified | [3] |
| Form I | Not specified | Not specified | [3] |
| Form J | Not specified | Not specified | [5] |
| Form T1 | Not specified | Not specified | [5] |
| Form CY | ~178 | Not specified | [4] |
| Form CZ (DMSO Solvate) | ~122 | ~30 wt% | [4] |
| Form X (Methanol Solvate) | ~107 and ~191 | 2-5% | [6] |
| Form Y (Methanol Solvate) | ~112 and ~186 | 2-5% | [6] |
| Form Z (Methanol Solvate) | ~104 and ~181 | 2-5% | [6] |
Experimental Protocols
The preparation of a specific polymorphic form of gatifloxacin is highly dependent on the experimental conditions. The following sections detail the methodologies cited for the synthesis and characterization of various crystalline forms.
Preparation of Anhydrous Crystalline Forms
-
Form II: Prepared by the azeotropic removal of water from a hydrated form of gatifloxacin at reflux temperature using an aliphatic hydrocarbon solvent such as toluene or cyclohexane. The process involves suspending gatifloxacin hydrate in the solvent, heating to reflux to remove water, followed by cooling to induce crystallization. The resulting solid is then filtered and dried.[1]
Preparation of Hydrated and Solvated Crystalline Forms
-
Form A: Can be prepared by slurrying gatifloxacin in isopropanol at ambient temperature.[2][3]
-
Form C: Can be obtained by heating either Form B or Form I at approximately 40°C to 70°C for 25 to 48 hours.[2][3]
-
Form G: Can be prepared by drying either Form A or Form F at about 50°C for at least 20 hours.[3]
-
Form I: Can be made by crystallization from a 1-butanol solution.[3]
-
Form R: Prepared by dissolving gatifloxacin in acetonitrile, with heating if necessary, followed by cooling the solution to between 0°C and 10°C to induce crystallization.[4]
-
Form X (Methanol Solvate): Gatifloxacin is dissolved in 15-50 volumes of methanol. After removing any insoluble material, an organic base is added, and the solution is maintained at a temperature between 30°C and 70°C. The solution is then gradually cooled to -10°C to 20°C to crystallize the product, which is then isolated and dried.[6]
-
Form Y (Methanol Solvate): Prepared by dissolving gatifloxacin in methanol with heating, followed by concentration of the solution and subsequent cooling to induce crystallization.[6]
-
Form Z (Methanol Solvate): Obtained by dissolving gatifloxacin in methanol with heating, removing any insolubles, followed by gradual cooling to about 0°C to crystallize the product.[6]
Characterization Methods
-
X-ray Powder Diffraction (XRPD): XRPD patterns are typically recorded using a powder diffractometer with a Cu Kα radiation source. The samples are scanned over a 2θ range, commonly from 3° to 45°.[1]
-
Differential Scanning Calorimetry (DSC): DSC thermograms are obtained using a differential scanning calorimeter. Samples are typically heated in a crimped aluminum pan under a nitrogen purge at a specified heating rate, for example, 5°C/minute.[1]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the solvent or water content of the crystalline forms. The analysis involves heating the sample at a constant rate and monitoring the weight loss as a function of temperature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are often recorded using the KBr transmission method to identify characteristic absorption bands of the different polymorphic forms.[1] For instance, anhydrous Form II of gatifloxacin shows significant peaks at approximately 1620.9 and 1728.3 cm⁻¹.[1]
Interconversion and Influencing Factors
The polymorphic form of gatifloxacin can be influenced by various factors during its preparation and storage, including the choice of solvent, temperature, and relative humidity. The following diagram illustrates the logical relationships and potential transformations between some of the reported crystalline forms.
Caption: Interconversion pathways of selected gatifloxacin polymorphs.
Conclusion
The solid-state landscape of gatifloxacin and its hydrochloride salt is complex, with a multitude of identified crystalline forms. This technical guide has provided a consolidated resource detailing the crystallographic and thermal properties of these forms, along with the experimental protocols for their preparation and characterization. The presented data highlights the critical influence of manufacturing and storage conditions on the resulting polymorphic form. A thorough understanding and control of gatifloxacin's polymorphism are essential for the development of safe, effective, and stable pharmaceutical products. This guide serves as a foundational reference for scientists and researchers to navigate the challenges and opportunities presented by the rich solid-state chemistry of this important antibiotic. Further research focusing on the complete crystal structure elucidation and a comprehensive understanding of the thermodynamic and kinetic relationships between all known polymorphs will be invaluable for the pharmaceutical development of gatifloxacin.
References
- 1. data.epo.org [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US7423153B2 - Crystalline forms of gatifloxacin - Google Patents [patents.google.com]
- 4. US7301024B2 - Crystalline forms of gatifloxacin and processes for preparation - Google Patents [patents.google.com]
- 5. WO2004012739A1 - Novel crystalline forms of gatifloxacin - Google Patents [patents.google.com]
- 6. US7781585B2 - Crystalline forms of Gatifloxacin - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis, Impurities, and Byproducts of Gatifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for gatifloxacin hydrochloride, with a detailed focus on the formation, identification, and characterization of process-related impurities and byproducts. The information is intended to support research, development, and quality control activities in the pharmaceutical industry.
Introduction to Gatifloxacin
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] While oral and intravenous formulations have been largely discontinued in many countries due to concerns about dysglycemia, gatifloxacin remains in use as an ophthalmic solution for the treatment of bacterial conjunctivitis.[4][5] The control of impurities in the final drug substance is a critical aspect of ensuring its safety and efficacy, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Synthesis of this compound
The most prevalent synthetic route to gatifloxacin involves the condensation of a substituted quinolone carboxylic acid with 2-methylpiperazine. Several variations of this core synthesis have been developed to improve yield and purity.
Primary Synthetic Pathway
A common and scalable synthesis of gatifloxacin starts from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. The key step is the nucleophilic substitution of the fluorine atom at the C-7 position by 2-methylpiperazine.[6][7] This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[6] To enhance the reactivity of the C-7 position, which is somewhat deactivated by the C-8 methoxy group, a boron chelate intermediate is often formed.[2][8] The synthesis can be summarized in the following steps:
-
Chelation: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is reacted with a boron trifluoride etherate to form a borondifluoride chelate.[2][9]
-
Condensation: The boron chelate is then reacted with 2-methylpiperazine to yield the gatifloxacin borondifluoride chelate.[2]
-
Hydrolysis: The chelate is hydrolyzed, often using a base like triethylamine, to produce gatifloxacin.[2]
-
Salt Formation: Finally, gatifloxacin free base is treated with hydrochloric acid in a suitable solvent like ethanol to precipitate this compound.
dot
Caption: Primary synthetic pathway for this compound.
Alternative Synthetic Approaches
Other synthetic strategies have been explored, including a "one-pot" process where the intermediate boron chelate is not isolated, aiming to improve efficiency and yield. Another approach involves introducing the methoxy group at the C-8 position in the final step of the synthesis.[8]
Impurities and Byproducts in this compound Synthesis
A number of impurities and byproducts can arise during the synthesis and storage of this compound. These can be broadly categorized as process-related impurities, degradation products, and byproducts from side reactions.
Process-Related Impurities
These impurities are formed from the starting materials, intermediates, or reagents used in the synthesis.
-
Unreacted Starting Materials and Intermediates: Residual amounts of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and 2-methylpiperazine may be present.
-
Desmethyl Gatifloxacin (DesMe-GTF): This impurity, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazinyl)-4-oxo-3-quinolinecarboxylic acid, lacks the methyl group on the piperazine ring.[7]
-
Hydroxy Gatifloxacin (OH-GTF): Demethylation of the methoxy group at the C-8 position can lead to the formation of 1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[10]
-
Dimer Impurities: Several dimeric impurities have been identified, arising from various condensation reactions. For example, Gatifloxacin Dimer-1 is formed through the substitution reaction of the piperazine moiety of gatifloxacin with the C-7 fluoro group of another quinolone carboxylic acid molecule.[2] Gatifloxacin Dimer-2 arises from the condensation of the piperazine moiety of gatifloxacin with the carboxylic acid of the 8-methoxyquinolinecarboxylic acid intermediate.[2] The formation of these dimers is often associated with the hydrolysis step of the gatifloxacin borondifluoride chelate.[2]
dot
Caption: Formation of a gatifloxacin dimer impurity.
-
Despropylene Gatifloxacin: This is a known metabolite of gatifloxacin and can also be a process-related impurity if ethylenediamine is present as a contaminant in the 2-methylpiperazine raw material.[2]
A list of some known process-related impurities is provided in the table below.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula |
| Gatifloxacin Impurity A (Desmethyl Gatifloxacin) | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride | - | C18H21ClFN3O4 |
| Gatifloxacin Related Compound C | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | 112811-72-0 | C14H11F2NO4 |
| Gatifloxacin Dimer-1 | - | - | - |
| Gatifloxacin Dimer-2 | 1-Cyclopropyl-7-{4-[(1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]-3-methylpiperazin-1-yl}-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | - | - |
| Despropylene Gatifloxacin | 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | - | - |
Degradation Products
Gatifloxacin can degrade under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
| Stress Condition | Degradation Products | Percentage of Degradation |
| Acid (1 N HCl, reflux, 3h) | DP1 (Rt 4.40 min), DP2 (Rt 5.81 min) | 42.68% |
| Base (1 N NaOH, reflux, 3h) | DP1 (Rt 4.38 min), DP2 (Rt 5.80 min) | 37.15% |
| Oxidation (30% H2O2, reflux, 3h) | DP1 (Rt 4.41 min) | 15.29% |
| Thermal (100°C, 8h) | DP1 (Rt 4.39 min) | 10.84% |
| Photolytic (UV light 254 nm, 8h) | DP1 (Rt 4.40 min), DP2 (Rt 5.82 min) | 19.45% |
Data summarized from forced degradation studies.[2]
Experimental Protocols
Synthesis of Gatifloxacin
The following is a representative experimental protocol for the synthesis of gatifloxacin, based on publicly available patent literature.[6]
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
-
2-methylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Acetonitrile
Procedure:
-
Suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (40 g) and 2-methylpiperazine (28.4 g) in DMSO (800 mL) under a nitrogen atmosphere.
-
Heat the mixture to 55°C and maintain for 24 hours.
-
Cool the reaction mixture to 5°C and hold at this temperature overnight.
-
Filter the resulting precipitate and wash with acetonitrile.
-
Dry the solid under vacuum to obtain gatifloxacin.
Forced Degradation Studies
The following protocol is a general guideline for performing forced degradation studies on gatifloxacin.[2]
Stock Solution Preparation: Prepare a stock solution of gatifloxacin in a suitable solvent (e.g., mobile phase for HPLC analysis) at a concentration of 1 mg/mL.
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Reflux the mixture for 3 hours.
-
Cool the solution and neutralize with 1 N NaOH.
-
Dilute to a final concentration of 12 µg/mL with the mobile phase.
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Reflux the mixture for 3 hours.
-
Cool the solution and neutralize with 1 N HCl.
-
Dilute to a final concentration of 12 µg/mL with the mobile phase.
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Reflux the mixture for 3 hours.
-
Cool the solution and dilute to a final concentration of 12 µg/mL with the mobile phase.
Thermal Degradation:
-
Keep the solid drug substance at 100°C for 8 hours.
-
Prepare a solution of the heat-treated drug at a concentration of 12 µg/mL in the mobile phase.
Photolytic Degradation:
-
Expose a solution of gatifloxacin (500 µg/mL) to UV radiation at 254 nm for 8 hours.
-
Dilute the exposed solution to a final concentration of 12 µg/mL with the mobile phase.
Analytical Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of gatifloxacin and its impurities.[1][4][11]
Chromatographic Conditions (Example): [1]
-
Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program to separate all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 220 nm
dot
Caption: General experimental workflow for gatifloxacin impurity analysis.
Conclusion
The synthesis of this compound can lead to the formation of various impurities and byproducts that must be carefully controlled to ensure the quality, safety, and efficacy of the final drug product. This guide has outlined the primary synthetic pathways, detailed the structures and formation mechanisms of key impurities, and provided exemplary experimental protocols for synthesis, forced degradation studies, and analytical characterization. A thorough understanding of these aspects is crucial for researchers and professionals involved in the development and manufacturing of gatifloxacin. Continuous monitoring and characterization of impurities using validated analytical methods are essential for maintaining high-quality standards in pharmaceutical production.
References
- 1. idk.org.rs [idk.org.rs]
- 2. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Antibacterial Study of New Gatifloxacin-Antioxidants as Mutual Prodrugs - ProQuest [proquest.com]
- 10. WO2006004561A1 - Process for the preparation of gatifloxacin and regeneration of degradation products - Google Patents [patents.google.com]
- 11. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Gatifloxacin Hydrochloride: An In-depth Technical Guide to its Antibacterial Spectrum Against Ocular Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of gatifloxacin hydrochloride against a broad range of clinically relevant ocular pathogens. Gatifloxacin, a fourth-generation fluoroquinolone, has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, making it a critical agent in the management of ophthalmic infections. This document collates quantitative susceptibility data, details the experimental methodologies for its determination, and visualizes the underlying mechanism of action and experimental workflows.
Core Efficacy: In Vitro Susceptibility Data
The antibacterial efficacy of gatifloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for gatifloxacin against common ocular pathogens, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. This data has been compiled from multiple in vitro studies.
Gram-Positive Ocular Pathogens
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 71 | - | 0.25[1] |
| Staphylococcus epidermidis | 94 | - | 2[1] |
| Streptococcus pneumoniae | 78 | - | 0.5[1] |
| Streptococcus viridans group | 24 | 0.25 | 0.38 - 1.0[1] |
| Enterococcus faecalis | 16 | - | 0.25 - 1.0[1] |
| Bacillus species | 14 | 0.09 | 0.032 - 0.120[1] |
Gram-Negative Ocular Pathogens
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | 93 | - | 0.03[1] |
| Pseudomonas aeruginosa | 39 | - | 1.95 - 32[1] |
| Serratia marcescens | 29 | - | 0.25 - 1.0[1] |
| Moraxella catarrhalis | 18 | - | 0.023 - 0.06[1] |
| Klebsiella pneumoniae | - | - | - |
| Enterobacter aerogenes | - | - | - |
Note: MIC values can vary between studies due to differences in testing methodologies and geographic locations of bacterial isolates.
Mechanism of Action
Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is the preferential target. By binding to these enzymes, gatifloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.[3]
Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols: Determining In Vitro Susceptibility
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure critical for assessing the susceptibility of bacterial isolates to antimicrobial agents. The most common method employed is the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Guidelines)
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the bacterium being tested. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Experimental Workflow:
Caption: Workflow for determining MIC using the broth microdilution method.
Detailed Steps:
-
Preparation of Gatifloxacin Dilutions: A stock solution of gatifloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture on an agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the gatifloxacin dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: After incubation, the plate is examined for bacterial growth. The MIC is recorded as the lowest concentration of gatifloxacin at which there is no visible growth (i.e., the first clear well).
Conclusion
This compound exhibits a broad spectrum of potent in vitro activity against a wide array of Gram-positive and Gram-negative ocular pathogens. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV contributes to its efficacy. Standardized susceptibility testing methodologies, such as the CLSI broth microdilution method, are essential for the accurate determination of its in vitro potency and for guiding clinical decision-making in the management of ocular infections. Continued surveillance of the susceptibility of ocular isolates to gatifloxacin is crucial for monitoring resistance trends and ensuring its continued therapeutic value.
References
Gatifloxacin Hydrochloride: A Deep Dive into the Inhibition of DNA Gyrase and Topoisomerase IV
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial agents.[1][4] This technical guide provides an in-depth analysis of the mechanism of action of gatifloxacin hydrochloride, focusing on its inhibitory effects on DNA gyrase and topoisomerase IV. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction: The Dual-Targeting Mechanism of Gatifloxacin
Gatifloxacin's bactericidal effect stems from its ability to inhibit both DNA gyrase and topoisomerase IV.[1][5] These enzymes are responsible for managing the topological state of DNA within the bacterial cell.[6] DNA gyrase introduces negative supercoils into DNA, a process crucial for the initiation of DNA replication.[1] Topoisomerase IV, on the other hand, is primarily involved in the decatenation of interlinked daughter chromosomes following replication, ensuring proper segregation into daughter cells.[1][7]
By binding to these enzymes, gatifloxacin stabilizes the enzyme-DNA complex, leading to the formation of double-strand DNA breaks that are ultimately lethal to the bacterium.[8][9] The dual-targeting nature of gatifloxacin is a significant advantage, as it can reduce the likelihood of the development of bacterial resistance.[10] Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), are a primary mechanism of fluoroquinolone resistance.[8][11][12]
Quantitative Inhibition Data
The inhibitory potency of gatifloxacin against DNA gyrase and topoisomerase IV has been quantified across various bacterial species. The 50% inhibitory concentration (IC50) is a key metric used to assess this activity. The following tables summarize the IC50 values of gatifloxacin against these enzymes from different bacteria.
| Bacterium Species | Enzyme | Gatifloxacin IC50 (µg/mL) | Reference |
| Staphylococcus aureus | DNA Gyrase | 3.01 | [13] |
| Staphylococcus aureus | Topoisomerase IV | 6.09 | [13] |
| Staphylococcus aureus | Topoisomerase IV | 13.8 | [14][15] |
| Streptococcus pneumoniae | DNA Gyrase | 19.4 - 25.9 | [10] |
| Streptococcus pneumoniae | Topoisomerase IV | 4.05 - 7.27 | [10] |
| Enterococcus faecalis | DNA Gyrase | 5.60 | [16] |
| Enterococcus faecalis | Topoisomerase IV | 4.24 | [16] |
| Escherichia coli | DNA Gyrase | 0.109 | [14][15] |
| Mycobacterium tuberculosis | DNA Gyrase | 3.0 | [17] |
Molecular Mechanism of Action
Gatifloxacin interacts with the DNA-enzyme complex, specifically targeting the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1][8] This interaction prevents the re-ligation of the DNA strands after they have been cleaved by the enzymes, resulting in a stable, cleaved complex.[1][6] The accumulation of these complexes blocks the progression of the replication fork and triggers a cascade of events leading to cell death.[8]
The C-8 methoxy group of gatifloxacin plays a crucial role in its enhanced activity, particularly against DNA gyrase and in overcoming resistance mutations.[13][18] This structural feature contributes to a more potent inhibition of the target enzymes.[13]
Caption: Mechanism of Gatifloxacin Action.
Experimental Protocols
The inhibitory activity of gatifloxacin against DNA gyrase and topoisomerase IV is typically assessed using in vitro enzyme assays. The two primary assays are the DNA supercoiling assay for DNA gyrase and the decatenation assay for topoisomerase IV.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322.[19] The inhibition of this activity by gatifloxacin is then quantified.
Detailed Methodology:
-
Reaction Mixture Preparation: A master mix is prepared on ice containing the assay buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, and 0.05 mg/mL albumin), relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water.[19]
-
Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to individual reaction tubes. Control tubes receive the solvent alone.[20]
-
Enzyme Addition: The reaction is initiated by adding a purified DNA gyrase enzyme (e.g., from E. coli or M. tuberculosis).[19]
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time, typically 30 minutes to 1 hour.[19]
-
Reaction Termination: The reaction is stopped by adding a stop solution, often containing a chelating agent like EDTA and a detergent like SDS, followed by treatment with a proteinase to remove the enzyme. A common method to stop the reaction and prepare for loading is to add a mixture of chloroform/isoamyl alcohol and a gel loading buffer.[19]
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel.[19] Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: The gel is stained with an intercalating dye such as ethidium bromide and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition and calculate the IC50 value.[21]
References
- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 2. Gatifloxacin - Wikipedia [en.wikipedia.org]
- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Contribution of the C-8-Methoxy Group of Gatifloxacin to Inhibition of Type II Topoisomerases of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gatifloxacin derivatives: synthesis, antimycobacterial activities, and inhibition of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gatifloxacin activity against quinolone-resistant gyrase: allele-specific enhancement of bacteriostatic and bactericidal activities by the C-8-methoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inspiralis.com [inspiralis.com]
- 20. researchgate.net [researchgate.net]
- 21. inspiralis.com [inspiralis.com]
Gatifloxacin Hydrochloride: A Technical Overview of its Discovery, Development, and Core Scientific Attributes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone antibiotic, has a complex history marked by broad-spectrum efficacy and significant safety considerations that have shaped its clinical applications. This technical guide provides an in-depth overview of the discovery, historical development, mechanism of action, synthesis, and key experimental data related to gatifloxacin hydrochloride. Quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key studies. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of its biochemical interactions and developmental timeline.
Discovery and Historical Development
Gatifloxacin (formerly AM-1155) was discovered by Kyorin Pharmaceutical Co., Ltd. in Japan.[1][2] Patented in 1986, it was developed to provide a broad-spectrum antibacterial agent with improved activity against both Gram-positive and Gram-negative bacteria.[3][4] Kyorin engaged in research to develop a new quinolone with superior efficacy and safety to overcome challenges like the emergence of drug-resistant microorganisms.[4]
In 1996, Kyorin licensed gatifloxacin to Bristol-Myers Squibb (BMS) for development and marketing in several regions, including the United States.[2][5] BMS introduced gatifloxacin in 1999 under the brand name Tequin® for the treatment of respiratory tract infections.[3][6]
Subsequent development led to ophthalmic formulations. Allergan licensed gatifloxacin from Kyorin and developed Zymar®, a 0.3% ophthalmic solution, which was approved by the FDA in 2003 for the treatment of bacterial conjunctivitis.[1][7][8] A more concentrated 0.5% solution, Zymaxid®, was later approved in 2010.[7][9][10]
However, systemic use of gatifloxacin was linked to adverse side effects, most notably dysglycemia (both hyperglycemia and hypoglycemia), which in some cases led to severe outcomes.[1] This led to the withdrawal of oral gatifloxacin from the market in the United States and Canada.[1][3] Ophthalmic use, however, has been considered safe due to very low systemic exposure.[3]
Mechanism of Action
Gatifloxacin is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][6][11] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[6][12] The inhibition of these enzymes leads to the disruption of bacterial DNA processes and ultimately results in bacterial cell death.[12] Gatifloxacin possesses a high affinity for bacterial DNA gyrase, reportedly 100 times greater than for its mammalian counterpart.[6] The 8-methoxy group on the quinolone ring is thought to decrease the rate of resistance development in Gram-positive bacteria.[13]
Synthesis of Gatifloxacin
The synthesis of gatifloxacin has been approached through various routes, with a common strategy involving the construction of the quinolone core followed by the addition of the 3-methylpiperazine side chain. A representative synthesis is outlined below.
Representative Experimental Protocol for Synthesis
A common synthetic route for gatifloxacin starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[14][15] The process generally involves the following key steps:
-
Acyl Chlorination: The starting benzoic acid derivative is treated with thionyl chloride to yield the corresponding acid chloride.[14]
-
Condensation with Diethyl Malonate: The acid chloride is reacted with diethyl malonate in the presence of a base like magnesium ethoxide.[14]
-
Hydrolysis and Decarboxylation: The resulting diester is subjected to hydrolysis and decarboxylation, often using an acid catalyst such as p-toluenesulfonic acid.[14]
-
Condensation with Triethyl Orthoformate: The product is then condensed with triethyl orthoformate.[14]
-
Cyclopropylamine Displacement and Cyclization: Reaction with cyclopropylamine followed by cyclization forms the core quinolone structure.[15]
-
Boron Chelate Formation: The quinolone carboxylic acid ester is treated with a boron trifluoride complex to form a borondifluoride chelate, which facilitates the subsequent nucleophilic substitution.[16]
-
Condensation with 2-Methylpiperazine: The chelate is then condensed with 2-methylpiperazine.[16][17]
-
Hydrolysis: The final step involves the hydrolysis of the chelate to yield gatifloxacin.[16]
Physicochemical and Pharmacokinetic Properties
Gatifloxacin is a synthetic broad-spectrum 8-methoxyfluoroquinolone.[6] Its chemical formula is C₁₉H₂₂FN₃O₄, with a molecular mass of 375.394 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂FN₃O₄ | [1] |
| Molecular Mass | 375.394 g/mol | [1] |
| Melting Point | 182-185 °C | [11] |
| Protein Binding | ~20% | [1][18] |
| Bioavailability (Oral) | 96% | [18][19] |
| Elimination Half-life | 7.8 - 14 hours | [1][20] |
| Excretion | Primarily unchanged in urine (>80%) | [18] |
Pharmacokinetic Parameters in Different Patient Populations
| Patient Group | Dosing | Cmax (mg/L) | AUC₀₋₂₄ (mgh/L) | t₁/₂ (h) | Reference |
| Healthy Volunteers (Serum) | 400 mg oral | 3.79 ± 0.69 | 33.6 ± 4.7 | 9.4 ± 1.6 | [21] |
| Healthy Volunteers (SBF) | 400 mg oral | 2.51 ± 0.62 | 35.5 ± 6.6 | 7.8 ± 1.8 | [21] |
| ICU Patients (CrCL ≥40 mL/min) | 400 mg IV | 4.77 ± 0.76 | 44.4 ± 9.2 | 10.8 ± 1.5 | [20] |
| ICU Patients (CrCL <40 mL/min) | 200 mg IV | 2.85 ± 0.76 | 36.6 ± 3.4 | 18.2 ± 3.3 | [20] |
SBF: Skin Blister Fluid; CrCL: Creatinine Clearance
Clinical Efficacy and Safety
Ophthalmic Use
Gatifloxacin has demonstrated efficacy in the treatment of bacterial conjunctivitis.
Phase III Clinical Trial Data for Zymar® (0.3% Gatifloxacin)
| Outcome | Gatifloxacin-Treated Group | Placebo-Treated Group | Reference |
| Clinical Cure Rate | 77% (40/52) | 58% (28/48) | [7] |
| Pathogen Eradication Rate | 92% (48/52) | 72% (34/48) | [7] |
Experimental Protocol for Phase III Trial of Zymar®
-
Study Design: Randomized, placebo-controlled trial.
-
Patient Population: Patients with conjunctivitis and positive conjunctival cultures.
-
Intervention: Patients were dosed with either gatifloxacin 0.3% ophthalmic solution or its vehicle for five days.
-
Primary Endpoints: Clinical cure and microbiological eradication of causative pathogens, assessed on days 5-7.[7]
Safety Profile
The systemic use of gatifloxacin has been associated with a risk of dysglycemia.[1] The mechanism is thought to involve the vacuolation of pancreatic beta cells, leading to reduced insulin levels.[1] Oral administration has also been linked to cardiac side effects such as torsades de pointes in patients with a history of heart disease.[1] In contrast, ophthalmic gatifloxacin is generally well-tolerated with very low systemic absorption, minimizing the risk of systemic toxicities.[3]
Conclusion
This compound represents a significant molecule in the history of fluoroquinolone development. While its broad-spectrum antibacterial activity was initially promising for systemic applications, severe adverse effects curtailed its use in this capacity. However, its efficacy and favorable safety profile in topical ophthalmic formulations have established it as a valuable therapeutic option for bacterial conjunctivitis. The journey of gatifloxacin underscores the critical importance of post-marketing surveillance and the potential for repurposing pharmaceutical agents for different indications and routes of administration. This guide has provided a comprehensive technical overview of its discovery, mechanism, synthesis, and clinical development for professionals in the field of drug research and development.
References
- 1. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. Gatifloxacin - Wikipedia [en.wikipedia.org]
- 4. Launch of GATIFLO Tablet100mg a broad-spectrum oral antibacterial agentï½News Release 2002 | News Releaseï½KYORIN Pharmaceutical Co., Ltd. [kyorin-pharm.co.jp]
- 5. History of Kyorin Group - About Kyorin - KYORIN Pharmaceutical Co., Ltd. [kyorin-pharm.co.jp]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Gatifloxacin Kyorin Pharmaceutical Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of gatifloxacin | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Evaluation of gatifloxacin pharmacokinetics and pharmacodynamics in severely ill adults in a medical Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Gatifloxacin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of gatifloxacin hydrochloride in bulk drug and pharmaceutical formulations. This method is designed to be stability-indicating, ensuring that the analysis is specific for gatifloxacin in the presence of its degradation products.
Principle: The method utilizes isocratic RP-HPLC with UV detection to separate gatifloxacin from potential impurities and degradation products. The chromatographic separation is achieved on a C18 column using a mobile phase composed of a phosphate buffer and acetonitrile. The concentration of gatifloxacin is determined by comparing the peak area of the sample to that of a reference standard.
Materials and Reagents:
-
This compound Reference Standard: USP or equivalent grade.
-
Acetonitrile: HPLC grade.
-
Disodium Hydrogen Phosphate (Na₂HPO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Water: HPLC grade or Milli-Q equivalent.
-
Hydrochloric Acid (HCl): Analytical reagent grade.
-
Sodium Hydroxide (NaOH): Analytical reagent grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade.
-
Pharmaceutical Dosage Forms: Gatifloxacin tablets or eye drops.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Experimental Protocols
Preparation of Solutions
1.1. Mobile Phase Preparation (0.02 M Disodium Hydrogen Phosphate Buffer:Acetonitrile, 75:25, v/v, pH 3.3)
-
Weigh 2.84 g of disodium hydrogen phosphate and dissolve it in 750 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.3 ± 0.05 with orthophosphoric acid.
-
Add 250 mL of acetonitrile to the buffer solution.
-
Mix thoroughly and sonicate for 15-20 minutes to degas the mobile phase.
-
Filter the mobile phase through a 0.45 µm membrane filter before use.
1.2. Diluent Preparation (Water:Acetonitrile, 50:50, v/v)
-
Mix 500 mL of HPLC grade water with 500 mL of acetonitrile.
-
Sonicate for 10 minutes to degas.
1.3. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well.
1.4. Working Standard Solution Preparation (10 µg/mL)
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
1.5. Sample Solution Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of gatifloxacin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.
-
Make up the volume to 100 mL with the diluent and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
Chromatographic Conditions
The following chromatographic conditions should be set on the HPLC system:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.02 M Disodium Hydrogen Phosphate Buffer:Acetonitrile (75:25, v/v), pH 3.3 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 ± 2 °C) |
| Detection Wavelength | 293 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines.
3.1. System Suitability
-
Inject the working standard solution six times.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
3.2. Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the gatifloxacin standard.
-
Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Keep at 80°C for 2 hours. Neutralize the solution with 1 N NaOH and dilute to 10 mL with mobile phase.
-
Base Degradation: To 1 mL of the standard stock solution, add 1 mL of 1 N NaOH. Keep at 80°C for 2 hours. Neutralize the solution with 1 N HCl and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Expose the solid drug to heat at 105°C for 24 hours. Prepare a solution of 10 µg/mL in mobile phase.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Prepare a solution of 10 µg/mL in mobile phase.
Inject the blank, a standard solution, and each of the stressed samples. The method is considered specific if the gatifloxacin peak is well-resolved from any degradation product peaks.
3.3. Linearity
-
Prepare a series of at least five concentrations of this compound working standards over the range of 4 - 40 µg/mL.[1][2]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
The method is linear if the correlation coefficient (r²) is ≥ 0.999.[1][2]
3.4. Accuracy (% Recovery)
-
Prepare sample solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of gatifloxacin reference standard into a placebo mixture.
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
3.5. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the working standard solution on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the working standard solution on three different days. The %RSD should be ≤ 2.0%.
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
3.7. Robustness
Evaluate the method's robustness by introducing small, deliberate variations in the chromatographic conditions:
-
Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% variation in the organic modifier (e.g., 73:27 and 77:23 buffer:acetonitrile).
-
pH of the Buffer: ± 0.2 units (pH 3.1 and 3.5).
The system suitability parameters should remain within the acceptable limits for each variation.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| %RSD of Peak Area | ≤ 2.0% | |
| Theoretical Plates | ≥ 2000 | |
| Tailing Factor | ≤ 2.0 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 4 | |
| 10 | |
| 20 | |
| 30 | |
| 40 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (% Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80 | ||||
| 100 | ||||
| 120 |
Table 4: Precision Data
| Precision Type | %RSD (n=6) | Acceptance Criteria |
| Repeatability | ≤ 2.0% | |
| Intermediate Precision | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
Table 6: Robustness Study
| Parameter Varied | Variation | %RSD of Peak Area | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | ||
| 1.1 | |||
| Mobile Phase pH | 3.1 | ||
| 3.5 | |||
| Mobile Phase Composition | 73:27 | ||
| (% Buffer:%ACN) | 77:23 |
Mandatory Visualization
Caption: HPLC Method Development and Validation Workflow.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Susceptibility Testing of Gatifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to gatifloxacin hydrochloride. The methods described adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic. While it has been used to treat a variety of bacterial infections, its use has been limited in some regions due to concerns about side effects. However, in vitro susceptibility testing remains a critical tool for surveillance, research, and the development of new therapeutic strategies.
Overview of In Vitro Susceptibility Testing Methods
The most common methods for in vitro susceptibility testing of gatifloxacin are:
-
Broth Dilution: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium. It can be performed in tubes (macrodilution) or microtiter plates (microdilution).
-
Agar Dilution: This method also determines the MIC, but involves incorporating the antimicrobial agent into an agar medium upon which the microorganisms are inoculated.
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a known amount of gatifloxacin is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
Quantitative Data Summary
The following tables summarize the interpretive criteria and quality control ranges for gatifloxacin susceptibility testing. It is important to note that some of this guidance is based on older National Committee for Clinical Laboratory Standards (NCCLS) documents, the predecessor to the CLSI, as gatifloxacin is an older antibiotic and may not be included in the most recent versions of all guidelines.
Table 1: Interpretive Criteria for Gatifloxacin
| Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) | Interpretation |
| Disk Diffusion | 5 µg | ≥ 18 | Susceptible (S) | |
| 15-17 | Intermediate (I) | |||
| ≤ 14 | Resistant (R) | |||
| Broth/Agar Dilution | ≤ 2 | Susceptible (S) | ||
| 4 | Intermediate (I) | |||
| ≥ 8 | Resistant (R) | |||
| Source: Based on NCCLS guidelines.[1] |
Table 2: Quality Control (QC) Ranges for Gatifloxacin
| Quality Control Strain | ATCC Number | Method | Acceptable QC Range |
| Escherichia coli | 25922 | Disk Diffusion (5 µg) | 31-37 mm |
| Broth Microdilution | 0.008-0.03 µg/mL | ||
| Staphylococcus aureus | 25923 | Disk Diffusion (5 µg) | 27-33 mm |
| Staphylococcus aureus | 29213 | Broth Microdilution | 0.03-0.12 µg/mL |
| Pseudomonas aeruginosa | 27853 | Disk Diffusion (5 µg) | 21-27 mm |
| Broth Microdilution | 0.5-2 µg/mL | ||
| Enterococcus faecalis | 29212 | Broth Microdilution | 0.12-1 µg/mL |
| Streptococcus pneumoniae | 49619 | Disk Diffusion (5 µg) | 24-31 mm |
| Broth Microdilution | 0.12-0.5 µg/mL | ||
| Source: Based on NCCLS guidelines.[1] |
Experimental Protocols
Preparation of Gatifloxacin Stock Solution
A stock solution of gatifloxacin is the starting point for preparing the various concentrations needed for broth and agar dilution methods.
Materials:
-
This compound reference standard powder
-
Sterile distilled water or a suitable buffer (e.g., acetate buffer, pH 5.0)[2]
-
Sterile vials or tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Determine the required weight of gatifloxacin powder: Account for the potency of the gatifloxacin reference standard. The amount to be weighed can be calculated using the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)
-
Dissolve the powder: Aseptically weigh the calculated amount of gatifloxacin powder and dissolve it in the appropriate volume of sterile distilled water or buffer to achieve a high-concentration stock solution (e.g., 1000 µg/mL or higher).[3] Ensure complete dissolution, using a vortex mixer if necessary.
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm membrane filter.
-
Storage: Aliquot the sterile stock solution into sterile, tightly sealed vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Broth Dilution Method (Microdilution)
This protocol describes the broth microdilution method for determining the MIC of gatifloxacin.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Gatifloxacin stock solution
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Micropipettes and sterile tips
-
Plate incubator (35 ± 2°C)
Protocol:
-
Prepare Gatifloxacin Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate, except for the first column.
-
Add 100 µL of the appropriate gatifloxacin working solution to the first well of each row to achieve the highest desired final concentration after inoculation.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the standardized and diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of gatifloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Compare the MIC value to the interpretive criteria in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.
-
Agar Dilution Method
This protocol outlines the agar dilution method for determining the MIC of gatifloxacin.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Gatifloxacin stock solution
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile water or saline
-
Inoculum replicating apparatus (optional)
-
Water bath (45-50°C)
Protocol:
-
Prepare Gatifloxacin-Containing Agar Plates:
-
Prepare a series of gatifloxacin working solutions at 10 times the desired final concentrations in the agar.
-
Melt MHA and cool it in a water bath to 45-50°C.
-
Add 2 mL of each gatifloxacin working solution to 18 mL of molten MHA to create a series of plates with two-fold dilutions of the antibiotic.[3]
-
Mix well and pour into sterile petri dishes to a depth of 3-4 mm.
-
Include a growth control plate with no gatifloxacin.
-
Allow the agar to solidify completely.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension 1:10 in sterile broth or saline to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculate the Plates:
-
Spot-inoculate the surface of each agar plate with 1-10 µL of the diluted bacterial suspension, resulting in a final inoculum of 10⁴ CFU per spot. An inoculum replicating apparatus can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of gatifloxacin that completely inhibits visible growth, ignoring a faint haze or a single colony.
-
Compare the MIC value to the interpretive criteria in Table 1.
-
Disk Diffusion Method (Kirby-Bauer)
This protocol details the Kirby-Bauer disk diffusion method for gatifloxacin susceptibility testing.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
5 µg gatifloxacin disks
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Disk dispenser or sterile forceps
-
Ruler or caliper for measuring zone diameters
-
Incubator (35 ± 2°C)
Protocol:
-
Prepare Inoculum and Inoculate Plate:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Within 15 minutes, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Apply Gatifloxacin Disks:
-
Aseptically apply a 5 µg gatifloxacin disk to the surface of the inoculated agar plate using a disk dispenser or sterile forceps.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Read the plates from the back against a dark background illuminated with reflected light.
-
Compare the zone diameter to the interpretive criteria in Table 1 to classify the isolate as susceptible, intermediate, or resistant.
-
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.
-
QC Strains: The ATCC strains listed in Table 2 should be tested concurrently with clinical isolates.
-
Frequency: The frequency of QC testing should be in accordance with laboratory protocols and regulatory standards (e.g., daily or weekly).
-
Acceptance Criteria: The results for the QC strains must fall within the acceptable ranges specified in Table 2. If QC results are out of range, patient results should not be reported, and an investigation into the source of the error must be conducted.
Conclusion
The broth dilution, agar dilution, and disk diffusion methods are all suitable for determining the in vitro susceptibility of bacteria to this compound. Strict adherence to standardized protocols, including the use of appropriate quality control measures, is crucial for obtaining accurate and reliable results. These results can provide valuable information for research, drug development, and surveillance of antimicrobial resistance. Researchers should always consult the latest versions of CLSI and EUCAST guidelines for the most current recommendations.
References
- 1. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and in vitro antibacterial evaluation of gatifloxacin mucoadhesive gellan system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
Gatifloxacin Hydrochloride: Pharmacokinetics and Pharmacodynamics in Animal Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of gatifloxacin hydrochloride in various preclinical animal models. The information is intended to guide study design, data interpretation, and the overall development of this fluoroquinolone antibiotic.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Understanding its absorption, distribution, metabolism, and excretion (ADME), as well as its relationship with antimicrobial efficacy in relevant animal models, is crucial for predicting its clinical performance. This document summarizes key PK/PD parameters from studies in rabbits, mice, rats, dogs, and buffalo calves, and provides standardized protocols for conducting such evaluations.
Pharmacokinetic Data in Animal Models
The following tables summarize the key pharmacokinetic parameters of gatifloxacin observed in different animal species across various routes of administration.
Table 1: Pharmacokinetics of Gatifloxacin in Plasma/Serum
| Animal Model | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Rat | 12 mg/kg Oral | - | - | 4.1 ± 1.6 | 3.7 ± 0.3 | 31 | |
| 6 mg/kg IV | - | - | 6.6 ± 1.3 | 3.3 ± 0.8 | - | ||
| 7.5, 15, 30 mg/kg Oral | - | ~1 | - | - | 60.48 - 78.86 | [1] | |
| Dog | 5 mg/kg Oral | - | 1.73 | - | 12.53 | 98.47 | [1] |
| 0.5% Ophthalmic (10x/day for 28 days) | 0.065 | - | - | - | - | [2] | |
| Mouse (Neutropenic) | 18.75 mg/kg SC | - | - | - | 0.59 | - | [3] |
| 75 mg/kg SC | - | - | - | 1.1 | - | [3] | |
| Buffalo Calf | 4 mg/kg IM | 2.98 ± 0.08 | 1 | 10.8 ± 0.64 | 7.45 ± 0.55 | 79.7 ± 3.35 | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Elimination half-life; IV: Intravenous; Oral: Oral administration; SC: Subcutaneous; IM: Intramuscular.
Table 2: Ocular Pharmacokinetics of Gatifloxacin in Rabbits (Topical Administration)
| Tissue | Formulation | Cmax (ng/g or ng/mL) | Reference |
| Tears | 0.3% Gel | 94880 | [5] |
| Cornea | 0.3% Gel | 7340 | [5] |
| Aqueous Humor | 0.3% Gel | 1310 | [5] |
| Conjunctiva | 0.3% Gel | 3652 | [5] |
| Sclera | 0.3% Gel | 1745.8 | [5] |
| Iris | 0.3% Gel | 1806 | [5] |
| Retina | 0.3% Gel | 244.8 (at 10h) | [5] |
| Choroid | 0.3% Gel | 148.2 (at 10h) | [5] |
| Lens | 0.3% Gel | 71.3 (at 10h) | [5] |
| Plasma | 0.3% Gel | 23.5 | [5] |
| Cornea | 0.3% Solution (hourly) | Lower than gel | [6] |
| Aqueous Humor | 0.3% Solution (hourly) | Lower than gel | [6] |
Data presented from single instillation studies or at steady state. Concentrations can vary based on dosing frequency and duration.
Pharmacodynamic Data in Animal Models
Pharmacodynamic studies in animal infection models are critical for establishing the relationship between drug exposure and antibacterial effect. For fluoroquinolones like gatifloxacin, the ratio of the 24-hour area under the curve to the minimum inhibitory concentration (AUC/MIC) is the most predictive PK/PD index of efficacy.[3][7]
Table 3: Pharmacodynamics of Gatifloxacin in Murine Infection Models
| Infection Model | Pathogen | Key PK/PD Parameter | Efficacy Target | Reference |
| Neutropenic Thigh | S. aureus, S. pneumoniae, E. coli | 24-h AUC/MIC | 36-52 for bacteriostatic effect | [7] |
| Neutropenic Lung | S. pneumoniae | 24-h AUC/MIC | - | [7] |
| Lethal Inhalation Anthrax | Bacillus anthracis | 24-h AUC/MIC | 30 for 97% survival (ED99) | [8] |
AUC/MIC: Ratio of the area under the concentration-time curve over 24 hours to the Minimum Inhibitory Concentration.
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic and pharmacodynamic studies of gatifloxacin in animal models, synthesized from published methodologies.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the plasma pharmacokinetic profile of gatifloxacin after a single oral or intravenous administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., sterile saline)
-
Gavage needles
-
Syringes and needles for IV injection and blood collection
-
Anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
Microcentrifuge tubes
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week with free access to food and water.
-
Dosing:
-
Oral Group: Administer gatifloxacin suspension orally via gavage at the desired dose (e.g., 12 mg/kg).
-
Intravenous Group: Administer gatifloxacin solution intravenously via the tail vein at the desired dose (e.g., 6 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C.
-
Harvest the supernatant (plasma) and transfer to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
-
Protocol 2: Murine Thigh Infection Pharmacodynamic Study
Objective: To determine the PK/PD index (e.g., AUC/MIC) that best correlates with the efficacy of gatifloxacin against a specific pathogen in a neutropenic mouse model.
Materials:
-
Female ICR or Swiss Webster mice (20-22 g)
-
Cyclophosphamide for inducing neutropenia
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
This compound
-
Saline for dilutions
-
Thigh muscle homogenizer
-
Bacterial culture media (e.g., Tryptic Soy Agar)
-
Incubator
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to render the mice neutropenic (neutrophil count <100/mm³).[7]
-
-
Infection:
-
On day 0, two hours prior to antibiotic treatment, inject 0.1 mL of a bacterial suspension (e.g., 10⁶-10⁷ CFU/mL) into each posterior thigh muscle.[7]
-
-
Gatifloxacin Treatment:
-
Initiate gatifloxacin treatment 2 hours post-infection.
-
Administer a range of doses subcutaneously, often fractionated over 24 hours (e.g., every 3, 6, 12, or 24 hours) to achieve different PK profiles.[7]
-
-
Pharmacokinetic Satellite Group:
-
Use a separate group of infected, neutropenic mice to determine the plasma pharmacokinetics of gatifloxacin at different dose levels. Follow the blood sampling and analysis procedure outlined in Protocol 1.
-
-
Efficacy Assessment (24 hours):
-
At 24 hours after the initiation of treatment, euthanize the mice.
-
Aseptically remove the thighs, homogenize the tissue in saline, and perform serial dilutions.
-
Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per thigh.
-
-
Data Analysis:
-
Correlate the change in bacterial load (log₁₀ CFU/thigh) over 24 hours with the calculated PK/PD indices (e.g., 24-h AUC/MIC, Cmax/MIC, %Time > MIC) for each dosing regimen.
-
Use non-linear regression (e.g., sigmoid Emax model) to determine the PK/PD index that best describes the dose-response relationship (highest R² value).[7]
-
Signaling Pathways and Logical Relationships
While gatifloxacin's primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to a disruption in DNA replication and repair, a detailed signaling pathway diagram in the traditional sense is not applicable. Instead, a logical diagram illustrating the relationship between pharmacokinetics, pharmacodynamics, and bacterial killing is more appropriate.
Conclusion
The data and protocols presented herein provide a comprehensive resource for researchers involved in the preclinical evaluation of this compound. The pharmacokinetic profile of gatifloxacin varies across animal species, highlighting the importance of selecting appropriate models for specific research questions. Pharmacodynamic studies consistently demonstrate that the AUC/MIC ratio is the key driver of efficacy. The provided protocols offer a standardized approach to conducting these essential studies, facilitating robust and reproducible data generation for the continued development and understanding of this important antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwwi.vef.hr [wwwi.vef.hr]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacodynamics of the new fluoroquinolone gatifloxacin in murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics-Pharmacodynamics of Gatifloxacin in a Lethal Murine Bacillus anthracis Inhalation Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gatifloxacin Hydrochloride Nanoparticles in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of gatifloxacin hydrochloride in various nanoparticle systems for targeted drug delivery. The information compiled herein is intended to guide researchers in the formulation, characterization, and evaluation of these advanced antibacterial drug delivery systems.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Conventional ophthalmic solutions of gatifloxacin often suffer from poor bioavailability due to rapid precorneal elimination and nasolacrimal drainage, necessitating frequent administration.[3][4] Encapsulating gatifloxacin in nanoparticles offers a promising strategy to overcome these limitations by enhancing its ocular residence time, providing sustained drug release, and improving therapeutic outcomes.[5][6][7] Furthermore, surface modification of these nanoparticles allows for targeted delivery to specific sites of infection, potentially reducing off-target effects and combating antimicrobial resistance.[8][9]
This document outlines protocols for the preparation of different types of gatifloxacin-loaded nanoparticles, methods for their characterization, and assays to evaluate their efficacy.
Nanoparticle Formulation Strategies
Several types of nanoparticles have been investigated for the delivery of gatifloxacin, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and cubosomes. The choice of nanoparticle matrix and preparation method significantly influences the physicochemical properties and in vivo performance of the delivery system.
Data Presentation: Physicochemical Properties of Gatifloxacin Nanoparticles
The following tables summarize quantitative data from various studies on gatifloxacin nanoparticle formulations.
Table 1: Polymeric Nanoparticles for Gatifloxacin Delivery
| Polymer System | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Eudragit® RL/RS | Double Emulsion | 410 | Positive | 46 | [5][10] |
| Eudragit® RL/RS | Nanoprecipitation | 68 | Positive | - | [5][10] |
| PLGA | Emulsion-Diffusion-Evaporation | 318 - 556 | +21 to +36 | 73.24 - 93.31 | [3] |
| Chitosan | Ionic Gelation | 150 - 180 | - | 84.9 | [11] |
Table 2: Lipid-Based Nanoparticles for Gatifloxacin Delivery
| Lipid System | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | o/w Microemulsion | - | Positive | - | [8] |
| Nanostructured Lipid Carriers (NLCs) | Hot Homogenization & Sonication | - | - | >70.9 | [9] |
| Cubosomes | - | 197.46 | -21.90 | 52.8 | [5] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of gatifloxacin-loaded nanoparticles.
Protocol 1: Preparation of Gatifloxacin-Loaded PLGA Nanoparticles by Emulsion-Diffusion-Evaporation
This method is suitable for encapsulating hydrophilic drugs like this compound within a hydrophobic PLGA matrix.[3]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Methylene chloride (Dichloromethane, DCM)
-
Polyvinyl alcohol (PVA)
-
Chitosan (for surface modification, optional)
-
Glacial acetic acid (for dissolving chitosan)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA in 10 ml of methylene chloride.
-
Aqueous Phase Preparation: Dissolve 20 mg of gatifloxacin in 10 ml of deionized water. If preparing chitosan-coated nanoparticles, dissolve the desired amount of chitosan (e.g., 0.10% w/v) in a 2% v/v glacial acetic acid solution. Add the desired concentration of PVA (e.g., 0.5% w/v) to this aqueous solution.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Homogenize the mixture at high speed (e.g., 15,000 rpm) for 10 minutes to form a primary oil-in-water (o/w) emulsion.
-
Nanoprecipitation: Add 20 ml of deionized water to the emulsion under continuous stirring. This will cause the PLGA to precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension in a water bath at 40°C to evaporate the methylene chloride.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then freeze-dry for long-term storage.
Protocol 2: Preparation of Gatifloxacin-Loaded NLCs by Hot Homogenization and Sonication
This method is suitable for incorporating drugs into a lipid matrix.[4]
Materials:
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Liquid lipid (e.g., Oleic acid)
-
This compound
-
Surfactant (e.g., Tween® 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid and liquid lipid together at a temperature above the melting point of the solid lipid (e.g., 80°C). Disperse the gatifloxacin in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
Hot Pre-emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 2000 rpm) to form a coarse emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form NLCs.
Protocol 3: Characterization of Nanoparticles
3.3.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle suspension in deionized water. Analyze the sample using a Zetasizer or similar instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.
3.3.2. Encapsulation Efficiency and Drug Loading
-
Method: Indirect quantification by measuring the amount of unencapsulated drug.
-
Procedure:
-
Centrifuge the nanoparticle suspension at high speed.
-
Collect the supernatant containing the unencapsulated gatifloxacin.
-
Quantify the amount of gatifloxacin in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][4]
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vitro Drug Release Study
-
Method: Dialysis Bag Method.[12]
-
Procedure:
-
Place a known amount of the gatifloxacin-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., simulated tear fluid, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the amount of gatifloxacin released into the medium using a suitable analytical technique (UV-Vis or HPLC).
-
Protocol 5: In Vitro Antimicrobial Activity Assay
-
Method: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
-
Procedure (MIC):
-
Prepare serial dilutions of the gatifloxacin-loaded nanoparticles, free gatifloxacin solution, and a negative control in a suitable bacterial growth medium.
-
Inoculate each dilution with a standardized bacterial suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Incubate the samples under appropriate conditions.
-
The MIC is the lowest concentration of the formulation that completely inhibits visible bacterial growth.
-
-
Procedure (Zone of Inhibition):
-
Spread a standardized bacterial culture on an agar plate.
-
Place sterile paper discs impregnated with the gatifloxacin-loaded nanoparticles, free gatifloxacin solution, and a negative control onto the agar surface.
-
Incubate the plate.
-
Measure the diameter of the clear zone of growth inhibition around each disc.
-
Targeted Delivery Mechanisms and Workflows
Targeted delivery of gatifloxacin nanoparticles can be achieved through passive and active targeting strategies. Passive targeting relies on the physicochemical properties of the nanoparticles to enhance their accumulation at the site of infection. For ocular delivery, this often involves using positively charged polymers like chitosan to promote electrostatic interactions with the negatively charged mucin on the corneal surface, thereby increasing residence time.[3]
Active targeting involves functionalizing the nanoparticle surface with ligands that bind to specific receptors on bacteria or infected host cells.[8][13] This can lead to more specific and efficient drug delivery.
Visualizing Experimental and Targeting Workflows
The following diagrams illustrate the workflows for nanoparticle preparation and characterization, as well as a conceptual diagram for targeted delivery.
References
- 1. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity against Gram-positive and Gram-negative bacteria during gatifloxacin degradation by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. briefs.techconnect.org [briefs.techconnect.org]
- 4. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of gatifloxacin-loaded cationic polymeric nanoparticles for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.google.cn [books.google.cn]
- 8. Nanoparticle Approaches against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]
- 10. Targeting of Nanotherapeutics to Infection Sites for Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and in vitro antibacterial evaluation of gatifloxacin mucoadhesive gellan system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in nanoparticle-based targeting tactics for antibacterial photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Gatifloxacin Hydrochloride in Pharmaceutical Preparations
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for the quality control of gatifloxacin hydrochloride in pharmaceutical dosage forms. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in preparations such as tablets and eye drops. The method is simple, precise, and accurate, making it suitable for routine analysis in quality control laboratories.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.
| Property | Value | Reference |
| Chemical Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | [1][3] |
| Molecular Formula | C19H22FN3O4・HCl | [3] |
| Molecular Weight | 411.9 g/mol | [3] |
| Melting Point | Approximately 183°C | [4] |
| Solubility | Slightly soluble in water and ethanol, freely soluble in acetic acid. Solubility in water is pH-dependent. | [1][4] |
| UV Absorption Maximum (λmax) | 286 - 295 nm | [5][6][7][8][9][10][11] |
Experimental Protocol
Chromatographic Conditions
A reversed-phase HPLC method was established for the analysis of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector |
| Column | C18 column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile, Methanol, and Water (40:40:20 v/v), pH 2.7 adjusted with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 286 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Mix acetonitrile, methanol, and HPLC grade water in the ratio of 40:40:20 (v/v/v). Adjust the pH to 2.7 using phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 0.1 - 25 µg/mL.
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of gatifloxacin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
Sample Preparation (Eye Drops):
-
Accurately measure a volume of the eye drop formulation equivalent to 3 mg of gatifloxacin and transfer it to a 50 mL volumetric flask.[12]
-
Dilute to volume with the mobile phase to achieve a concentration of 60 µg/mL.[12]
-
Filter the solution through a 0.45 µm syringe filter before injection.[12]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)/Q2(R2)).[13][14][15][16][17]
Validation Parameters Summary
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interference from excipients or degradation products was observed at the retention time of gatifloxacin. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Concentration Range) | 0.1 - 25 µg/mL | Correlation coefficient (r²) > 0.999 |
| Correlation Coefficient (r²) | 0.999 | |
| Accuracy (% Recovery) | 99.18% - 101.87% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Intra-day | 0.14% - 1.67% | RSD ≤ 2% |
| - Inter-day | 0.32% - 1.80% | RSD ≤ 2% |
| Limit of Detection (LOD) | 1.73 ng/mL (in human plasma) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 5.77 ng/mL (in human plasma) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate, mobile phase composition, and pH. | The method's performance should remain unaffected by minor variations in parameters. |
Results and Discussion
The developed HPLC method provides a good separation of gatifloxacin from potential interferences. A typical chromatogram shows a sharp, symmetrical peak for gatifloxacin with a retention time of approximately 2.5 to 3 minutes. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust for the intended purpose.
Diagrams
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | 160738-57-8 [chemicalbook.com]
- 3. This compound | C19H23ClFN3O4 | CID 17956339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Determination of gatifloxacin in bulk and tablet preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. scholars.direct [scholars.direct]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. scielo.br [scielo.br]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Development of a Gatifloxacin Hydrochloride Liposomal Hydrogel for Enhanced Transcorneal Permeation
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a suitable candidate for treating ocular infections like bacterial conjunctivitis and keratitis.[1][2] However, conventional ophthalmic solutions suffer from rapid precorneal elimination due to tear turnover and nasolacrimal drainage, leading to low bioavailability and the need for frequent administration.[2] To overcome these limitations, this document outlines the development of a gatifloxacin hydrochloride-loaded liposomal hydrogel. This advanced drug delivery system aims to enhance the transcorneal permeation of gatifloxacin, prolong its contact time with the ocular surface, and provide a sustained release profile, thereby improving therapeutic outcomes and patient compliance.[3][4]
Liposomes act as vesicular carriers to encapsulate the drug, while the hydrogel provides a viscous matrix that adheres to the cornea, ensuring a prolonged residence time.[3][5] The formulation of positively charged liposomes can further enhance corneal penetration due to electrostatic interactions with the negatively charged corneal surface.[3][6]
Experimental Protocols
This section provides detailed methodologies for the formulation and evaluation of the this compound liposomal hydrogel.
Protocol 1: Preparation of Gatifloxacin-Loaded Cationic Liposomes
This protocol details the reverse-phase evaporation method for preparing gatifloxacin-loaded liposomes.[3][4]
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Stearylamine (SA) (as a positive charge inducer)[3]
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Accurately weigh phosphatidylcholine, cholesterol, and stearylamine in a 5:3:1 molar ratio.[3]
-
Dissolve the lipid mixture in a suitable volume of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Prepare an aqueous solution of this compound.
-
Add the aqueous drug solution to the lipid solution.
-
Emulsify the mixture by sonication for 3-5 minutes in an ice bath to form a water-in-oil (w/o) emulsion.
-
Connect the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid mixture until a viscous gel is formed.
-
Continue the evaporation process to remove any residual solvent, which will cause the gel to collapse.
-
Rehydrate the resulting thin lipid film by adding PBS (pH 7.4) and shaking vigorously. This process leads to the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) and reduce the particle size, sonicate the liposomal suspension using a probe sonicator.
-
Store the prepared liposomal suspension at 4°C for further use.
Protocol 2: Formulation of Liposomal Hydrogel
This protocol describes the incorporation of the prepared liposomes into a hydrogel base.[3][4]
Materials:
Procedure:
-
Disperse a specified amount of Carbopol 940 (e.g., 0.5-1.0% w/v) in purified water with continuous stirring until a lump-free dispersion is obtained.
-
Allow the dispersion to hydrate overnight to ensure complete swelling of the polymer.
-
Slowly add the prepared gatifloxacin liposomal suspension to the Carbopol dispersion under gentle stirring.
-
Adjust the pH of the formulation to approximately 7.0-7.4 using triethanolamine dropwise. This will induce the formation of a clear, viscous hydrogel.
-
Stir gently to ensure uniform distribution of the liposomes within the hydrogel matrix.
Protocol 3: Characterization of the Liposomal Hydrogel
This protocol determines the amount of gatifloxacin successfully encapsulated within the liposomes.[]
Procedure:
-
Separate the unencapsulated (free) gatifloxacin from the liposomal suspension. This can be achieved by methods such as centrifugation or dialysis.[][8]
-
Centrifugation Method: Centrifuge the liposomal suspension at high speed (e.g., 15,000 rpm for 30 minutes). The liposomes will form a pellet, leaving the free drug in the supernatant.
-
-
Carefully collect the supernatant.
-
Quantify the amount of gatifloxacin in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[][9]
-
Calculate the Encapsulation Efficiency using the following formula:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
These parameters are crucial for predicting the stability and in vivo behavior of the liposomes.
Procedure:
-
Dilute the liposomal suspension with deionized water to an appropriate concentration.
-
Measure the particle size (mean diameter) and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[10]
-
Measure the zeta potential using the same instrument to determine the surface charge of the liposomes. A positive zeta potential is desirable for enhanced corneal interaction.[6][11]
The viscosity and flow properties of the hydrogel are critical for topical application and retention time.[12]
Procedure:
-
Use a viscometer or rheometer to measure the viscosity of the liposomal hydrogel.[13][14]
-
Conduct the measurements at different shear rates to determine the flow behavior (e.g., Newtonian, pseudoplastic). Pseudoplastic (shear-thinning) behavior is often preferred for ophthalmic formulations as it allows for easy application followed by increased viscosity upon instillation.[15]
-
Perform measurements at temperatures simulating storage (e.g., 25°C) and physiological conditions (e.g., 34°C).[13]
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the rate and mechanism of gatifloxacin release from the liposomal hydrogel.[16]
Procedure:
-
Use a Franz diffusion cell apparatus.[17]
-
Place a dialysis membrane (with an appropriate molecular weight cut-off) between the donor and receptor compartments of the diffusion cell.
-
Fill the receptor compartment with a known volume of a suitable release medium (e.g., simulated tear fluid or PBS pH 7.4) and maintain it at 37±0.5°C with constant stirring.
-
Accurately weigh and place a sample of the gatifloxacin liposomal hydrogel in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh, pre-warmed release medium.
-
Analyze the withdrawn samples for gatifloxacin content using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[16][18]
Protocol 5: Ex Vivo Transcorneal Permeation Study
This study assesses the ability of the formulation to permeate through the cornea.[3][17]
Procedure:
-
Obtain fresh whole eyeballs (e.g., from rabbit or goat) from a local abattoir.[3][17]
-
Carefully excise the corneas along with 2-4 mm of the surrounding scleral tissue.
-
Mount the excised cornea between the donor and receptor compartments of a Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Fill the receptor compartment with simulated tear fluid or PBS (pH 7.4), maintained at 37±0.5°C and stirred continuously.
-
Apply the gatifloxacin liposomal hydrogel formulation to the epithelial surface in the donor compartment.
-
At regular intervals, collect samples from the receptor compartment and replace with fresh medium.
-
Analyze the samples for gatifloxacin concentration.
-
Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) to quantify the drug permeation.
Protocol 6: Ocular Irritancy Test (HET-CAM Assay)
The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is an alternative method to assess the ocular irritation potential of the formulation.[19][20][21][22]
Procedure:
-
Use fertilized hen's eggs incubated for 9-10 days.[19]
-
Carefully remove the shell over the air sac to expose the inner membrane.
-
Wet the inner membrane with saline solution and carefully remove it to expose the chorioallantoic membrane (CAM).
-
Apply a specific amount of the liposomal hydrogel directly onto the CAM.
-
Observe the CAM for 5 minutes for signs of irritation, including hemorrhage (bleeding), vascular lysis (blood vessel damage), and coagulation (clotting).[20][21]
-
Score the irritation based on the time of onset and severity of these reactions. Compare the results with negative (saline) and positive (e.g., 0.1 N NaOH) controls.[19][20]
Data Presentation
Quantitative data from the characterization studies should be summarized for clear comparison.
Table 1: Formulation and Physicochemical Characterization of Gatifloxacin Liposomes
| Formulation Code | Lipid Composition (Molar Ratio PC:CH:SA) | Drug:Lipid Ratio (w/w) | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| GLH-1 | 5:3:1 | 1:10 | 163.0 ± 12.5[6] | 0.25 ± 0.04 | +44.7 ± 3.1[6] | 69.5 ± 5.2[6] |
| GLH-2 | 7:3:1 | 1:10 | 185.4 ± 15.1 | 0.31 ± 0.06 | +38.2 ± 2.8 | 62.1 ± 4.8 |
| GLH-3 | 5:3:0 (Neutral) | 1:10 | 172.8 ± 14.3 | 0.28 ± 0.05 | -5.6 ± 1.2 | 55.4 ± 4.5 |
Note: Data presented are representative examples based on literature.[3][6] Optimal encapsulation efficiency has been reported at a 5:3 PC:CH molar ratio.[3][4] Positively charged liposomes generally exhibit higher entrapment efficiency.[3]
Table 2: In Vitro Drug Release Kinetics
| Formulation Code | Zero-Order (R²) | First-Order (R²) | Higuchi (R²) | Korsmeyer-Peppas (R²) | Release Exponent (n) |
| Liposomal Hydrogel | 0.895 | 0.943 | 0.987 | 0.991 | 0.62 |
| Conventional Gel | 0.912 | 0.965 | 0.992 | 0.995 | 0.55 |
| Marketed Eye Drops | 0.954 | 0.989 | 0.978 | 0.982 | 0.89 |
Note: An 'n' value between 0.5 and 1.0 in the Korsmeyer-Peppas model indicates anomalous (non-Fickian) transport, suggesting drug release is controlled by a combination of diffusion and polymer relaxation.
Table 3: Ex Vivo Transcorneal Permeation Parameters
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) ± SD | Permeability Coefficient (Kp) (cm/h x 10⁻⁶) ± SD | Enhancement Ratio* |
| Liposomal Hydrogel | 45.8 ± 3.9 | 15.27 ± 1.30 | 3.5 |
| Conventional Gel | 28.1 ± 2.5 | 9.37 ± 0.83 | 2.1 |
| Marketed Eye Drops | 13.1 ± 1.8 | 4.37 ± 0.60 | 1.0 |
*Enhancement Ratio is calculated relative to the marketed eye drops.
Visualizations (Graphviz)
Diagrams illustrating key experimental workflows are provided below.
Caption: Overall experimental workflow for developing the liposomal hydrogel.
Caption: Workflow for the reverse-phase evaporation method of liposome preparation.
Caption: Setup for the ex vivo transcorneal permeation study.
Caption: Procedure for the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of gatifloxacin liposomal hydrogel for enhanced transcorneal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of gatifloxacin liposomal hydrogel for enhanced transcorneal permeation. (2009) | Khaled M. Hosny | 33 Citations [scispace.com]
- 5. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. preserve.lehigh.edu [preserve.lehigh.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rheological Study of a Liposomal Hydrogel Based On Carbopol | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 2.6. HET–CAM Test [bio-protocol.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. [PDF] The hen's egg chorioallantoic membrane (HET-CAM) test to predict the ophthalmic irritation potential of a cysteamine-containing gel: Quantification using Photoshop® and ImageJ. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Gatifloxacin Hydrochloride in Murine Lung Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gatifloxacin hydrochloride in murine models of lung infection. The following sections detail the pharmacokinetics, pharmacodynamics, and efficacy of gatifloxacin against common respiratory pathogens, along with detailed protocols for establishing and evaluating treatment outcomes in a laboratory setting.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Murine lung infection models are crucial preclinical tools for evaluating the in vivo efficacy of antimicrobial agents like gatifloxacin.[4] These models allow for the study of drug pharmacokinetics, pharmacodynamics, and the overall therapeutic potential in a setting that mimics human respiratory infections.[4][5] Gatifloxacin has demonstrated significant efficacy in murine models of pneumonia caused by pathogens such as Streptococcus pneumoniae, Klebsiella pneumoniae, and Francisella tularensis.[6][7][8][9][10] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1][2][11][12]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of gatifloxacin in murine models, as well as its efficacy against various respiratory pathogens.
Table 1: Pharmacokinetic Parameters of Gatifloxacin in Mice [7][13][14]
| Parameter | Value | Conditions |
| Half-life (t½) | 0.6 - 1.1 hours | Infected neutropenic mice, subcutaneous administration[7][13][14] |
| Peak Serum Concentration/Dose (Cmax/dose) | 0.23 - 0.32 L/kg | Infected neutropenic mice, subcutaneous administration[7][13][14] |
| Area Under the Curve/Dose (AUC/dose) | 0.47 - 0.62 h·L/kg | Infected neutropenic mice, subcutaneous administration[7][13][14] |
| Serum Protein Binding | ~23% | At concentrations of 10 and 100 µg/mL[14] |
Table 2: Pharmacodynamic Parameter Correlating with Gatifloxacin Efficacy [7][14][15]
| Parameter | Correlation with Efficacy (R²) | Pathogens | Model |
| 24-h AUC/MIC | 90 - 94% | S. aureus, S. pneumoniae, E. coli | Murine thigh infection model[7][14] |
| Peak/MIC | 70 - 81% | S. aureus, S. pneumoniae, E. coli | Murine thigh infection model[7][14] |
| Time > MIC | 48 - 73% | S. aureus, S. pneumoniae, E. coli | Murine thigh infection model[7][14] |
Table 3: Efficacy of Gatifloxacin in Murine Lung Infection Models
| Pathogen | Mouse Strain | Gatifloxacin Dose | Efficacy Outcome | Reference |
| Streptococcus pneumoniae | BALB/c | - | Exhibited the highest efficacy among quinolones examined. | [6] |
| Streptococcus pneumoniae (penicillin-resistant) | - | - | Significant decrease in viable bacteria in the lungs and reduced mortality compared to levofloxacin and ciprofloxacin. | [10] |
| Klebsiella pneumoniae | Neutropenic and non-neutropenic mice | 0.29 to 600 mg/kg every 6 or 12 h | 24-h AUC/MIC for bacteriostatic effect was 56 in neutropenic and 43 in non-neutropenic mice. | [7][16] |
| Francisella tularensis | BALB/c | 100 mg/kg twice daily for 14 days (oral) | Prevented disease during treatment and was more effective than ciprofloxacin at reducing late mortality. | [8][9] |
| Bacillus anthracis | BALB/c | - | AUC₀₋₂₄/MIC ratio of 30 was associated with 97% survival in a lethal inhalation infection model. | [17] |
Experimental Protocols
The following are detailed protocols for establishing a murine lung infection model and assessing the efficacy of this compound. These protocols are synthesized from methodologies described in the cited literature.[5][18][19][20]
Murine Model of Acute Bacterial Pneumonia
This protocol describes the induction of pneumonia in mice via intranasal or aerosol exposure.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.[5][8]
-
Bacterial strain of interest (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae).
-
Appropriate bacterial culture medium (e.g., Luria-Bertani broth, Tryptic Soy Broth).
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine mixture).[19]
-
Pipettes and sterile tips.
-
Optional: Nebulizer for aerosol infection.[16]
Procedure:
-
Bacterial Inoculum Preparation:
-
Streak the bacterial strain from a frozen stock onto an appropriate agar plate and incubate overnight at 37°C.[5]
-
Inoculate a single colony into liquid broth and grow to the mid-logarithmic phase (OD₆₀₀ of ~0.5-1.0).[5]
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ to 1 x 10⁹ CFU/mL).[5][19] The final inoculum concentration should be determined empirically for each bacterial strain to achieve a non-lethal but robust infection.
-
-
Infection Procedure (Intranasal Inoculation):
-
Infection Procedure (Aerosol Inhalation):
-
Place the mice in an exposure chamber connected to a nebulizer.
-
Aerosolize the bacterial suspension (e.g., 10⁸ CFU/mL) for a defined period (e.g., 30-45 minutes) to induce a diffuse pneumonia.[16]
-
-
Post-Infection Monitoring:
-
Return the mice to their cages and monitor for signs of illness, such as ruffled fur, hunched posture, and lethargy.
-
This compound Administration
Materials:
-
This compound.
-
Sterile vehicle for dissolution (e.g., sterile water for injection, 0.9% saline).
-
Syringes and needles for administration (oral gavage or subcutaneous injection).
Procedure:
-
Preparation of Gatifloxacin Solution:
-
Prepare a stock solution of this compound in the chosen sterile vehicle.
-
Further dilute the stock solution to the desired final concentrations for administration based on the mouse's body weight.
-
-
Administration:
-
Treatment is typically initiated a few hours post-infection (e.g., 2-14 hours).[14][16]
-
Administer the prepared gatifloxacin solution to the mice via the desired route (e.g., oral gavage, subcutaneous injection). Dosing regimens can vary, for example, once daily or fractionated doses (e.g., every 6, 12, or 24 hours).[7][14][21]
-
Assessment of Gatifloxacin Efficacy
A. Determination of Bacterial Load in Lungs:
Materials:
-
Sterile surgical instruments.
-
Sterile PBS or saline.
-
Tissue homogenizer.
-
Appropriate agar plates for bacterial culture.
-
Incubator.
Procedure:
-
At predetermined time points post-treatment, euthanize the mice via an approved method.
-
Aseptically remove the lungs.
-
Homogenize the lungs in a known volume of sterile PBS.
-
Prepare serial dilutions of the lung homogenate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the number of colony-forming units (CFU) per lung.
-
Compare the CFU counts between treated and untreated control groups to determine the reduction in bacterial load.
B. Survival Studies:
Procedure:
-
Following infection and initiation of treatment, monitor the mice daily for a specified period (e.g., 4-14 days).[8][21]
-
Record the number of surviving animals in each treatment group and the control group each day.
-
Plot the survival data as a Kaplan-Meier survival curve and analyze for statistical significance between groups.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of gatifloxacin and the general experimental workflow for its evaluation in a murine lung infection model.
Caption: Mechanism of action of Gatifloxacin.
Caption: Experimental workflow for evaluating Gatifloxacin.
References
- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gatifloxacin in community-acquired respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of quinolones against secondary pneumococcal pneumonia after influenza virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of the new fluoroquinolone gatifloxacin in murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of murine pneumonic Francisella tularensis infection with gatifloxacin, moxifloxacin or ciprofloxacin. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 9. Treatment of murine pneumonic Francisella tularensis infection with gatifloxacin, moxifloxacin or ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Gatifloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. This compound confers broad-spectrum antibacterial activity against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic assessment of gatifloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Pharmacokinetics-Pharmacodynamics of Gatifloxacin in a Lethal Murine Bacillus anthracis Inhalation Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amr-accelerator.eu [amr-accelerator.eu]
- 19. pnas.org [pnas.org]
- 20. pnas.org [pnas.org]
- 21. Pharmacodynamic Assessment of Gatifloxacin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability-Indicating Assay of Gatifloxacin Hydrochloride
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. To ensure the quality, safety, and efficacy of pharmaceutical formulations containing gatifloxacin hydrochloride, a validated stability-indicating assay is crucial. This assay can accurately quantify the drug in the presence of its degradation products, which may form during manufacturing, storage, or administration. This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate gatifloxacin from its potential degradation products formed under various stress conditions. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its linearity, precision, accuracy, specificity, and robustness.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a stability-indicating HPLC method for the quantification of gatifloxacin.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: RP-Supelco 516 C-18-DB, 250 mm x 4.6 mm, 5 µm particle size.[1][2]
-
Mobile Phase: A filtered and degassed mixture of 0.02 M Disodium Hydrogen Phosphate buffer and Acetonitrile (75:25 v/v). The pH of the mobile phase is adjusted to 3.3 with orthophosphoric acid.[1][2]
-
Injection Volume: 20 µL.[1]
-
Retention Time: Approximately 2.77 minutes for gatifloxacin.[1]
b. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water.[1]
-
Working Standard Solutions (4-40 µg/mL): Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 4-40 µg/mL.[1][2]
c. Sample Preparation:
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of gatifloxacin to a 100 mL volumetric flask. Add about 70 mL of distilled water, sonicate for 15 minutes, and dilute to volume with distilled water. Filter the solution through a 0.45 µm membrane filter. Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the linearity range.
-
Ophthalmic Solutions: Transfer a volume of the ophthalmic solution equivalent to 10 mg of gatifloxacin to a 100 mL volumetric flask. Dilute to volume with the mobile phase. Further dilute if necessary to achieve a concentration within the calibration range.
d. Method Validation Parameters:
The developed method should be validated for the following parameters as per ICH guidelines:
-
Specificity: Assessed by performing forced degradation studies.
-
Linearity: Determined by plotting a calibration curve of peak area versus concentration over a specified range (e.g., 4-40 µg/mL).[1][2]
-
Precision: Evaluated by analyzing replicate injections of the standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Determined by the recovery of a known amount of standard drug spiked into a placebo formulation.
-
Robustness: Assessed by making small, deliberate variations in the chromatographic conditions (e.g., flow rate, mobile phase composition, pH).[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
a. Preparation of Stock Solution for Degradation:
Prepare a stock solution of this compound in distilled water (e.g., 1 mg/mL).[1]
b. Stress Conditions:
-
Acid Hydrolysis: To 15 mL of the stock solution, add 15 mL of 1 N HCl. Reflux the mixture at 80°C for a specified period (e.g., 3 hours).[1][2] After cooling, neutralize the solution with 1 N NaOH and dilute with the mobile phase to a suitable concentration.
-
Base Hydrolysis: To 15 mL of the stock solution, add 15 mL of 1 N NaOH. Reflux the mixture at 80°C for a specified period (e.g., 3 hours).[1][2] After cooling, neutralize the solution with 1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 15 mL of the stock solution, add 15 mL of 30% v/v hydrogen peroxide (H₂O₂). Heat the solution in a boiling water bath for 10 minutes.[1][2] After cooling, dilute with the mobile phase.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[1] Dissolve the stressed powder in the mobile phase to obtain a suitable concentration.
-
Photolytic Degradation: Expose a solution of the drug in a transparent container to UV light (e.g., 254 nm) for a specified duration (e.g., 8 hours).[1]
c. Analysis of Stressed Samples:
Inject the prepared stressed samples into the HPLC system and record the chromatograms. The peak purity of the gatifloxacin peak should be checked using a photodiode array (PDA) detector to ensure it is free from co-eluting degradation products.
Data Presentation
Table 1: Chromatographic Parameters for the Stability-Indicating HPLC Method
| Parameter | Value |
| Column | RP-Supelco 516 C-18-DB (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | 0.02 M Na₂HPO₄ Buffer : Acetonitrile (75:25 v/v), pH 3.3[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 293 nm[1][2] |
| Injection Volume | 20 µL[1] |
| Retention Time (Gatifloxacin) | ~2.77 min[1] |
| Linearity Range | 4-40 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | % Gatifloxacin Recovery | Retention Times of Degradation Products (min) |
| Acid (1 N HCl) | 3 hours at 80°C | 85.32% | 1.895, 4.383[1] |
| Base (1 N NaOH) | 3 hours at 80°C | 89.15% | 1.925, 4.398[1] |
| Oxidation (30% H₂O₂) | 10 min at 100°C | 96.15% | 4.392[1] |
| Dry Heat | 3 hours at 80°C | 98.10% | No significant degradation products observed[1] |
| Photolytic (UV 254 nm) | 8 hours | 97.06% | 4.383[1] |
Visualizations
Experimental Workflow for Stability-Indicating Assay
Caption: Workflow for the stability-indicating HPLC assay of gatifloxacin.
Proposed Degradation Pathways of Gatifloxacin
Caption: Potential degradation pathways of gatifloxacin under stress conditions.
References
Gatifloxacin Hydrochloride in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gatifloxacin hydrochloride in combination with other antibiotics. The information presented herein is intended to guide researchers in designing and conducting in vitro and in vivo studies to evaluate the synergistic potential of gatifloxacin-based combination therapies against a variety of bacterial pathogens, including multidrug-resistant strains.
Introduction to Gatifloxacin Combination Therapy
Gatifloxacin is a fourth-generation fluoroquinolone that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] The rationale for using gatifloxacin in combination therapy is to broaden the spectrum of activity, enhance bactericidal effects through synergy, reduce the emergence of antibiotic resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity.[4]
Combination therapy with gatifloxacin has been explored against a range of pathogens, including multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria, as well as Mycobacterium tuberculosis.[4][5][6] This document outlines key experimental protocols for assessing synergy and presents available quantitative data from such studies.
Quantitative Data Summary
The synergistic potential of gatifloxacin in combination with other antibiotics has been evaluated using methods such as the checkerboard assay and time-kill studies. The Fractional Inhibitory Concentration (FIC) index is a common metric derived from the checkerboard assay to quantify synergy. An FIC index of ≤ 0.5 is generally considered synergistic. In time-kill assays, synergy is typically defined as a ≥ 2-log10 (or 100-fold) decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point.
Gatifloxacin in Combination with β-Lactams
| Combination | Organism(s) | Method | Key Findings | Reference(s) |
| Gatifloxacin + Cefepime | Multidrug-resistant organisms | Checkerboard | Synergy or partial synergy observed. | [5] |
| Gatifloxacin + Meropenem | Multidrug-resistant organisms | Checkerboard | Synergy or partial synergy observed. | [5] |
| Gatifloxacin + Piperacillin | Multidrug-resistant organisms | Checkerboard | Synergy or partial synergy observed. | [5] |
| Gatifloxacin + Cefmenoxime | Staphylococcus spp., Streptococcus spp., Gram-negative rods | Checkerboard | Predominantly additive effects observed. | [7] |
Gatifloxacin in Combination with Aminoglycosides
| Combination | Organism(s) | Method | Key Findings | Reference(s) |
| Gatifloxacin + Gentamicin | Multidrug-resistant organisms | Checkerboard & Time-Kill | Synergy or partial synergy observed against many drug-resistant pathogens. | [5] |
| Gatifloxacin + Amikacin | Pseudomonas aeruginosa and related species | Time-Kill | Synergy (≥2 log10-enhanced killing at 24 h) observed against 50% to 75% of strains. | [4] |
Gatifloxacin in Combination with Anti-Tuberculosis Agents
| Combination | Organism(s) | Method | Key Findings | Reference(s) |
| Gatifloxacin + Rifampicin | Mycobacterium tuberculosis | Murine model | Combination therapy showed activity similar to or better than isoniazid + rifampicin. | [8] |
| Gatifloxacin + Rifampicin + Isoniazid | Mycobacterium tuberculosis | Checkerboard | FIC indices ranging from 0.39 to 0.74, indicating marked synergism against multiple isolates, including MDR strains. | [6] |
| Gatifloxacin + Isoniazid | Mycobacterium tuberculosis | Time-Kill | Gatifloxacin enhanced the bactericidal activity of isoniazid on log-phase cultures. | [9] |
Gatifloxacin in Combination with Other Antibiotics
| Combination | Organism(s) | Method | Key Findings | Reference(s) |
| Gatifloxacin + Metronidazole | Anaerobic bacteria and protozoa | - | Broad-spectrum activity against mixed infections. | [5] |
| Gatifloxacin + Ciprofloxacin | Ciprofloxacin-resistant Pseudomonas aeruginosa | Etest & Time-Kill | Synergy demonstrated in a subset of isolates, potentially through inhibition of efflux pumps by gatifloxacin. | [10] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the in vitro interaction between two antimicrobial agents.
a. Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of gatifloxacin and the second antibiotic
-
Spectrophotometer for measuring optical density (optional)
b. Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of gatifloxacin (Drug A) and the second antibiotic (Drug B) in the appropriate broth. The concentration range should typically span from sub-inhibitory to supra-inhibitory concentrations based on the known Minimum Inhibitory Concentrations (MICs) of the individual drugs.
-
-
Plate Setup:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Along the x-axis (columns), add 50 µL of each dilution of Drug A.
-
Along the y-axis (rows), add 50 µL of each dilution of Drug B. This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells with only Drug A, only Drug B, and a growth control (no antibiotics).
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Add 100 µL of the bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density. The MIC is the lowest concentration that inhibits visible growth.
-
-
Calculation of FIC Index:
-
The FIC for each drug is calculated as:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Time-Kill Assay for Synergy Testing
This method assesses the rate of bacterial killing by antimicrobial agents alone and in combination over time.
a. Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., MHB)
-
Stock solutions of gatifloxacin and the second antibiotic
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., spiral plater)
-
Agar plates for colony counting
b. Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in the logarithmic growth phase and dilute it in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
Gatifloxacin alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Gatifloxacin in combination with the second antibiotic (at the same concentrations as the individual drugs)
-
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.[4]
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A > 2-log10 increase in CFU/mL between the combination and the least active single agent.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Mechanisms of Synergy and Signaling Pathways
The synergistic effects of gatifloxacin with other antibiotics can be attributed to various mechanisms that often involve a multi-pronged attack on essential bacterial processes.
Gatifloxacin and β-Lactams
The synergy between fluoroquinolones like gatifloxacin and β-lactam antibiotics is thought to arise from their complementary mechanisms of action. β-lactams inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis.[11][12] This disruption of the cell envelope may facilitate the entry of gatifloxacin into the bacterial cell, allowing it to more effectively reach its intracellular targets, DNA gyrase and topoisomerase IV.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 3. β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activities of Gatifloxacin in Combination with Other Antimicrobial Agents against Pseudomonas aeruginosa and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. igas.gouv.fr [igas.gouv.fr]
- 7. Impact of fluoroquinolones and aminoglycosides on P. aeruginosa virulence factor production and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gatifloxacin in combination with rifampicin in a murine tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal Action of Gatifloxacin, Rifampin, and Isoniazid on Logarithmic- and Stationary-Phase Cultures of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Synergy of Ciprofloxacin and Gatifloxacin against Ciprofloxacin-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gatifloxacin Hydrochloride Solubility: A Technical Support Guide for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gatifloxacin hydrochloride. The information is designed to address common solubility issues encountered during the preparation of solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline powder, appearing as white to pale yellow. Its solubility is pH-dependent.[1] It is slightly soluble in water and ethanol and freely soluble in acetic acid.[1] For practical lab purposes, it is considered sparingly soluble in aqueous buffers.[2]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: The choice of solvent depends on the experimental requirements. Here are some common options:
-
Water: this compound is soluble in water, and its solubility can be enhanced with ultrasonication.[3][4] A concentration of 10 mg/mL can be achieved with ultrasonic assistance.[4] Another source suggests a solubility of up to 20 mg/mL in water.[5]
-
DMSO (Dimethyl Sulfoxide): Solubility in DMSO is reported to be around 4 mg/mL, which can be improved with ultrasonication, warming, and heating to 60°C.[4][6] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly impact solubility.[4][5] Another source indicates a solubility of approximately 1 mg/mL in DMSO.[2]
-
DMF (Dimethylformamide): Gatifloxacin is soluble in DMF at approximately 10 mg/mL.[2]
-
Ethanol: It is reported to be insoluble or only slightly soluble in ethanol.[1][3][5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of gatifloxacin is pH-dependent.[1] One source indicates a solubility of 60 mg/mL at pH 4.[7] For ophthalmic solutions, a target pH of 6 has been used for formulation.[1] Studies on the stability of gatifloxacin eye drops found that the drug undergoes hydrolysis at low pH and has optimum stability at pH 6.0.[8][9]
Q4: My this compound is not dissolving completely. What should I do?
A4: If you encounter solubility issues, consider the following troubleshooting steps:
-
Increase Sonication Time: Apply ultrasonic energy for a longer duration to aid dissolution.[3][4]
-
Gentle Warming: For solvents like DMSO and PBS, gentle warming up to 60°C can help dissolve the compound.[4][6]
-
Adjust pH: Since solubility is pH-dependent, adjusting the pH of your aqueous solution might improve solubility. A slightly acidic pH (around 4-6) may be beneficial.[7][8]
-
Use a Different Solvent: If permitted by your experimental setup, consider using a stronger organic solvent like DMF to prepare a concentrated stock solution before diluting it in your aqueous assay medium.[2]
Q5: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A5: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. To mitigate this:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Use a Co-solvent: For maximum solubility in aqueous buffers, it is recommended to first dissolve gatifloxacin in DMF and then dilute it with the aqueous buffer of choice.[2] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2]
-
Increase the Final Volume of the Assay: By diluting the stock into a larger volume of aqueous medium, the final concentration of the organic solvent is reduced, which can help keep the compound in solution.
-
Vortex While Diluting: Add the stock solution to the aqueous medium drop-wise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q6: How should I store this compound solutions?
A6:
-
Powder: Store the solid compound at 4°C, sealed and protected from moisture.[4] Long-term storage at -20°C is also recommended.[2]
-
Stock Solutions in Organic Solvents (e.g., DMSO): For short-term storage, -20°C for up to 1 month is suggested. For long-term storage, -80°C for up to 6 months is recommended.[4][6] It's advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[2] If you must store them, do so at 4°C and use them as soon as possible. For sterile applications, filter-sterilize the aqueous solution using a 0.22 µm filter before use.[4]
Quantitative Solubility Data
| Solvent | Concentration | Conditions | Reference |
| Water | ≥14.8 mg/mL | With ultrasonic | [3] |
| Water | 10 mg/mL (24.28 mM) | With ultrasonic | [4][6] |
| Water | 20 mg/mL | - | [5] |
| Water | 60 mg/mL | at pH 4 | [7] |
| DMSO | Insoluble | - | [3] |
| DMSO | 4 mg/mL (9.71 mM) | Ultrasonic, warming, heat to 60°C | [4][5][6] |
| DMSO | 1 mg/mL | - | [2] |
| DMSO | 7 mg/mL (18.64 mM) | Use fresh DMSO | [10] |
| Ethanol | Insoluble | - | [3][5][10] |
| PBS | 6.67 mg/mL (16.19 mM) | Ultrasonic, warming, heat to 60°C | [6] |
| DMF | 10 mg/mL | - | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | First dissolve in DMF, then dilute | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Aqueous Stock Solution
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, distilled water to achieve a final concentration of 10 mg/mL.
-
Place the vial in an ultrasonic water bath and sonicate until the powder is completely dissolved.[4] This may take several minutes.
-
Once dissolved, if for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.[4]
-
Use the solution immediately or aliquot and store at -20°C for short-term use. It is not recommended to store aqueous solutions for more than a day.[2]
Protocol 2: Preparation of a 4 mg/mL this compound DMSO Stock Solution
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add fresh, anhydrous DMSO to reach a final concentration of 4 mg/mL.[4][5]
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place it in an ultrasonic bath.[4]
-
If solubility is still an issue, gently warm the solution to 60°C with intermittent vortexing until fully dissolved.[4][6]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[4][6]
Visual Guides
Troubleshooting Workflow for this compound Dissolution
A troubleshooting workflow for dissolving this compound.
Signaling Pathway of Fluoroquinolones
The inhibitory action of gatifloxacin on bacterial DNA gyrase and topoisomerase IV.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. selleckchem.com [selleckchem.com]
gatifloxacin hydrochloride degradation pathway analysis under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the stress degradation analysis of gatifloxacin hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during stress degradation studies of this compound.
Question: Why am I seeing inconsistent degradation percentages for my acidic hydrolysis studies?
Answer: Inconsistent results in acidic stress testing can stem from several factors. Firstly, ensure precise control over the acid concentration and temperature. Minor variations in molarity or temperature fluctuations can significantly impact the degradation rate. Secondly, the choice of acid can influence the reaction; hydrochloric acid is commonly used, and switching to a different acid would require re-validation. Lastly, ensure that the neutralization process is consistent and brings the sample to a stable pH before HPLC analysis, as residual acidity can affect chromatographic separation.
Question: My oxidative degradation results with hydrogen peroxide are not reproducible. What could be the cause?
Answer: Reproducibility issues in oxidative degradation studies often relate to the handling of hydrogen peroxide and the control of the reaction. Hydrogen peroxide is susceptible to degradation, so always use a fresh, properly stored solution. The temperature of the reaction is also critical; refluxing is often employed to ensure a consistent reaction temperature. Additionally, ensure that any excess hydrogen peroxide is completely removed or quenched before analysis, as it can interfere with the HPLC column and detection.
Question: I am not observing any significant degradation under photolytic stress. Is this expected?
Answer: Gatifloxacin shows some susceptibility to photolytic degradation, but the extent can depend on the experimental setup.[1] Ensure your light source is emitting at the appropriate wavelength (e.g., 254 nm) and that the intensity and duration of exposure are sufficient.[1] The physical state of the sample (solution vs. solid) and the solvent used can also affect the outcome. For solid-state photostability, the crystal form and particle size may play a role.
Question: Why are my chromatograms showing peak tailing for the parent gatifloxacin peak after stress studies?
Answer: Peak tailing in HPLC analysis of gatifloxacin can be caused by several factors. Interaction of the analyte with active sites on the column packing is a common cause. Ensure the pH of your mobile phase is optimized; a pH around 3.3 has been shown to be effective.[1] Column degradation due to harsh acidic or basic samples can also lead to poor peak shape. Always neutralize your samples before injection. Finally, consider the possibility of co-eluting degradation products that are not fully resolved from the main peak.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for this compound degradation studies according to ICH guidelines?
A1: According to ICH guidelines (Q1A(R2)), stress testing for this compound should include the effects of temperature, humidity, oxidation, photolysis, and hydrolysis across a wide range of pH values.[2][3] Specific conditions often involve:
-
Acidic Hydrolysis: 1N HCl, refluxed for 3 hours.[1]
-
Alkaline Hydrolysis: 1N NaOH, refluxed for 3 hours.[1]
-
Oxidative Degradation: 30% H₂O₂, refluxed for 3 hours.[1]
-
Thermal Degradation: Dry heat at 80°C for 3 hours.[1]
-
Photolytic Degradation: Exposure to UV light at 254 nm for 8 hours.[1]
Q2: What is the most significant degradation pathway for gatifloxacin?
A2: Gatifloxacin is most susceptible to degradation under acidic and alkaline conditions.[1] Significant degradation is observed upon refluxing with 1N HCl and 1N NaOH.[1] It shows moderate degradation under oxidative stress and is relatively stable under thermal and photolytic conditions.[1]
Q3: What analytical techniques are most suitable for analyzing gatifloxacin and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for the analysis of gatifloxacin and its degradation products.[1][4][5] A reverse-phase C18 column is frequently used with a mobile phase consisting of a phosphate buffer and acetonitrile.[1] UV detection is typically performed at 293 nm.[1]
Q4: Are there known degradation products of gatifloxacin?
A4: Yes, forced degradation studies have identified several degradation products (DPs). Under acidic conditions, at least two major degradation products are typically formed.[1] Alkaline and oxidative conditions also lead to the formation of distinct degradation products.[1] The exact structures of these products require further characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q5: How can I ensure my HPLC method is "stability-indicating"?
A5: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. To ensure your method is stability-indicating, you must demonstrate that the peaks of the degradation products are well-resolved from the peak of the parent drug and from each other. This is typically achieved by performing forced degradation studies and showing that there is no co-elution. Peak purity analysis using a photodiode array (PDA) detector can also be used to confirm the specificity of the method.
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies on gatifloxacin.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Gatifloxacin Recovery | Degradation Products (DPs) |
| Acidic Hydrolysis | 1 N HCl | 3 hours | Reflux | 57.32% | DP1 (8.11%), DP2 (34.57%) |
| Alkaline Hydrolysis | 1 N NaOH | 3 hours | Reflux | 78.21% | DP1 (21.79%) |
| Oxidative Degradation | 30% H₂O₂ (v/v) | 3 hours | Reflux | 96.15% | DP1 (3.85%) |
| Photolytic Degradation | UV light (254 nm) | 8 hours | Ambient | 97.06% | DP1 (2.94%) |
| Thermal Degradation | Dry Heat | 3 hours | 80°C | 98.10% | Not Detected |
Data sourced from[1]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 1N HCl. Reflux the mixture for 3 hours. After cooling, neutralize the solution with 1N NaOH.
-
Alkaline Hydrolysis: Mix a known volume of the stock solution with an equal volume of 1N NaOH. Reflux the mixture for 3 hours. After cooling, neutralize the solution with 1N HCl.
-
Oxidative Degradation: Mix a known volume of the stock solution with an equal volume of 30% H₂O₂. Reflux the mixture for 3 hours.
-
Thermal Degradation: Place the solid drug powder in a hot air oven maintained at 80°C for 3 hours.
-
Photolytic Degradation: Expose the solid drug powder to UV radiation at 254 nm in a photostability chamber for 8 hours.
-
-
Sample Preparation for HPLC: After the specified stress period, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 12 µg/mL).[1] Filter the samples through a 0.45 µm filter before injection.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method uses a C18 column with a mobile phase of Na₂HPO₄ buffer and acetonitrile (75:25, v/v) with the pH adjusted to 3.3 with orthophosphoric acid, at a flow rate of 1.0 mL/min and UV detection at 293 nm.[1]
Visualizations
Caption: Experimental workflow for gatifloxacin stress degradation studies.
Caption: Simplified degradation pathways of gatifloxacin under stress.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. scielo.br [scielo.br]
- 5. actascientific.com [actascientific.com]
Technical Support Center: Optimizing Gatifloxacin Hydrochloride Encapsulation in Microparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of gatifloxacin hydrochloride in microparticles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for encapsulating a hydrophilic drug like this compound?
A1: The double emulsion solvent evaporation/extraction method (w/o/w) is a popular and effective technique for encapsulating water-soluble drugs like this compound within water-insoluble polymers.[1][2][3] This method is preferred over single emulsion techniques, which are more suitable for lipophilic drugs and often result in low encapsulation efficiency for hydrophilic compounds.[1]
Q2: Which polymers are commonly used for creating this compound microparticles?
A2: Polycaprolactone (PCL) is a frequently used biodegradable and biocompatible polymer for the preparation of gatifloxacin-loaded microparticles.[1][2][3] Other polymers like Eudragit RLPO have also been utilized in microencapsulation.[4]
Q3: How is the encapsulation efficiency of this compound determined?
A3: The encapsulation efficiency is typically determined by quantifying the amount of gatifloxacin in the microparticles and comparing it to the initial amount of drug used. This often involves extracting the drug from a known weight of microparticles using a suitable solvent like methanol, followed by analysis using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[5][6][7] The unencapsulated drug in the aqueous phase can also be measured to calculate the efficiency.[5]
Q4: What are the key factors that influence the encapsulation efficiency of this compound?
A4: Several formulation and process parameters significantly impact encapsulation efficiency. These include the type and concentration of polymer, the type and concentration of surfactants or stabilizers (e.g., PVA, PVP, Tween 40), stirring speed during emulsification, and the volume ratio of the different phases (internal aqueous, organic, and external aqueous).[1][8] The inclusion of osmotic balancers like NaCl in the external aqueous phase can also play a crucial role.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | Drug leakage to the external aqueous phase: this compound is water-soluble and can diffuse from the internal water phase to the external water phase during the emulsification and solvent evaporation/extraction steps.[1] | - Increase the viscosity of the external water phase by using a higher concentration of a hydrophilic surfactant like Tween.[1]- Add an osmotic balancer, such as NaCl, to the external aqueous phase to reduce the osmotic pressure gradient between the internal and external aqueous phases.[1][2]- Optimize the polymer concentration; a higher polymer amount can lead to faster solidification of the microparticles, entrapping the drug more effectively.[1]- Use a stabilizer like Polyvinyl Alcohol (PVA) in the internal aqueous phase to improve the stability of the primary emulsion.[1][2] |
| Poor primary emulsion (w/o) stability: If the initial water-in-oil emulsion is not stable, the drug can escape before the secondary emulsion is formed. | - Increase the homogenization speed and/or time during the formation of the primary emulsion to create smaller, more stable droplets.[1]- Optimize the concentration of the emulsifier in the organic phase. | |
| Large or Aggregated Microparticles | Inadequate stirring during secondary emulsification: Insufficient agitation can lead to the formation of larger droplets of the primary emulsion in the external aqueous phase. | - Increase the stirring speed during the formation of the w/o/w emulsion.[1] |
| High polymer concentration: A higher concentration of the polymer can increase the viscosity of the organic phase, leading to larger particle sizes. | - Adjust the polymer concentration to a lower level while balancing the need for high encapsulation efficiency.[1] | |
| Inappropriate surfactant concentration: The concentration of the surfactant in the external aqueous phase can influence particle size. | - Optimize the concentration of the hydrophilic surfactant (e.g., Tween 40). Increasing the surfactant concentration can sometimes lead to an increase in particle size.[1] | |
| High Initial Burst Release | Surface-associated drug: A significant amount of the drug may be adsorbed onto the surface of the microparticles. | - Ensure proper washing of the microparticles after harvesting to remove any surface-adhered drug. |
| Porous microparticle structure: A porous structure can allow for rapid penetration of the release medium and dissolution of the drug. | - Optimize the solvent evaporation/extraction rate. A slower rate may lead to a denser polymer matrix. |
Quantitative Data Summary
Table 1: Effect of Formulation Parameters on Encapsulation Efficiency and Particle Size
| Formulation Parameter | Variation | Encapsulation Efficiency (%) | Particle Size | Reference |
| Stabilizer in Internal Phase | 3% (w/v) PVA | 82.12 | 77% of particles > 100 µm | [1][2] |
| Stabilizer in External Phase | 5% (w/v) PVP with 5% (w/v) NaCl | 30.18 | 95% of particles < 25 µm | [1][2] |
| Hydrophilic Surfactant (Tween 40) | 3% (w/v) | 30.11 | - | [1] |
| 5% (w/v) | 51.89 | Increased with higher concentration | [1] | |
| Polymer (PCL) Amount | 1 g | - | - | [1] |
| 1.5 g | Higher than 1 g | - | [1] | |
| 2 g | Higher than 1.5 g | - | [1] |
Experimental Protocols
Protocol 1: Double Emulsion (w/o/w) Solvent Evaporation/Extraction for High Encapsulation Efficiency
This protocol is adapted from a method that yielded high encapsulation efficiency, suitable for applications like oral drug delivery.[1][2]
-
Preparation of the Internal Aqueous Phase (w1):
-
Dissolve this compound in 0.1N HCl.
-
Add Polyvinyl Alcohol (PVA) to the drug solution to a final concentration of 3% (w/v) and dissolve completely.
-
-
Preparation of the Organic Phase (o):
-
Dissolve Polycaprolactone (PCL) in Dichloromethane (DCM) at a specified concentration (e.g., 1-2 g in 7 ml).
-
-
Formation of the Primary Emulsion (w/o):
-
Emulsify the internal aqueous phase into the organic phase using a high-speed homogenizer (e.g., Ultra-Turrax) at approximately 15,600 rpm for 4 minutes.
-
-
Preparation of the External Aqueous Phase (w2):
-
Prepare an aqueous solution containing a stabilizer. For this specific high-efficiency protocol, the focus is on the stabilizer in the internal phase. The external phase can contain a low concentration of a surfactant like Tween.
-
-
Formation of the Double Emulsion (w/o/w):
-
Disperse the primary emulsion into the external aqueous phase under high-speed stirring (e.g., 11,200 rpm) for 2 minutes.
-
-
Solvent Evaporation/Extraction and Microparticle Hardening:
-
Continuously stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microparticles.
-
-
Microparticle Collection and Washing:
-
Collect the hardened microparticles by centrifugation.
-
Wash the collected microparticles multiple times with deionized water to remove residual surfactant and unencapsulated drug.
-
-
Drying:
-
Lyophilize or air-dry the washed microparticles.
-
Protocol 2: Determination of Encapsulation Efficiency by HPLC
This protocol outlines a general procedure for determining the amount of encapsulated gatifloxacin.
-
Sample Preparation:
-
Accurately weigh a specific amount of dried microparticles (e.g., 10 mg).
-
Dissolve the microparticles in a suitable organic solvent in which the polymer is soluble (e.g., Dichloromethane).[9]
-
Extract the this compound into an aqueous phase (e.g., distilled water or a buffer solution) by adding it to the dissolved microparticle solution and sonicating for approximately 10 minutes.[5][9]
-
Alternatively, the drug can be extracted by diluting the nanodispersion in a solvent like methanol, followed by sonication and centrifugation.[5]
-
-
HPLC Analysis:
-
Analyze the aqueous extract containing gatifloxacin using a validated reverse-phase HPLC method.
-
Mobile Phase Example: A mixture of 18 mM phosphate buffer (pH 2.8, containing 0.1% v/v triethylamine) and methanol (60:40 v/v).[5]
-
Column Example: Waters Symmetry® C18 column (150 x 4.6 mm, 5 µm).[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Detection Wavelength: 294 nm.[5]
-
-
Calculation of Encapsulation Efficiency:
-
Create a standard calibration curve of this compound.
-
Determine the concentration of gatifloxacin in the sample from the calibration curve.
-
Calculate the total amount of gatifloxacin in the weighed microparticles.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = (Mass of drug in microparticles / Initial mass of drug used) x 100
-
Visualizations
Caption: Workflow for preparing gatifloxacin microparticles.
Caption: Factors influencing gatifloxacin encapsulation efficiency.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. dovepress.com [dovepress.com]
- 5. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug [mdpi.com]
identification and characterization of gatifloxacin hydrochloride synthesis impurities
Technical Support Center: Gatifloxacin Hydrochloride Synthesis Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and characterization of impurities in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with the synthesis of this compound?
A1: Impurities in this compound can be broadly categorized into process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the synthetic route and include starting materials, intermediates, and by-products. Common examples include:
-
Desmethyl gatifloxacin (DMP): An impurity where the methyl group on the piperazine ring is absent.[1]
-
Gatifloxacin Dimer Impurities: These can form through various condensation reactions during synthesis.[2]
-
Ethylenediamine-related impurities: Arising from impurities in the 2-methylpiperazine raw material.[2]
-
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A key intermediate that may be present in the final product.
-
-
Degradation Products: These form due to the decomposition of this compound under various stress conditions such as exposure to light, heat, acid, base, and oxidizing agents.
Q2: Which analytical techniques are most suitable for identifying and quantifying gatifloxacin impurities?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for the separation and quantification of known and unknown impurities.[3] Reverse-phase HPLC with UV detection is most common.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification of unknown impurities by providing molecular weight and fragmentation data.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.[2]
-
Forced Degradation Studies: These are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.
Q3: Where can I find the official limits for gatifloxacin impurities?
A3: The official limits for impurities are specified in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These monographs provide detailed information on the acceptance criteria for known and unknown impurities. While specific percentage limits for each impurity are detailed within the official paid publications of the USP and EP, publicly available information confirms the existence of specified impurities such as Gatifloxacin Impurity A (USP) and others conforming to EP standards.[5][6][7] It is essential to consult the current version of the relevant pharmacopeia for the most up-to-date information.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.
Issue 1: Peak Tailing for Gatifloxacin and/or Impurity Peaks
-
Possible Causes:
-
Secondary Silanol Interactions: Basic compounds like fluoroquinolones can interact with residual silanol groups on the silica-based column packing, leading to tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of gatifloxacin or its impurities, it can result in poor peak shape.
-
Column Overload: Injecting too high a concentration of the sample can saturate the column.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to peak tailing.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic compounds like gatifloxacin, using a mobile phase with a lower pH (e.g., around 3.0) can suppress the ionization of silanol groups and reduce tailing.[3]
-
Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Reduce Sample Concentration: Dilute the sample and re-inject to see if the peak shape improves.
-
Flush or Replace the Column: If the column is suspected to be contaminated, flush it with a strong solvent. If performance does not improve, replace the column.
-
Issue 2: Poor Resolution Between Gatifloxacin and an Impurity
-
Possible Causes:
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio may not be ideal for separating closely eluting peaks.
-
Inadequate Column Efficiency: The column may be old, or the particle size may be too large for the required separation.
-
Inappropriate Flow Rate: The flow rate may be too high, not allowing for sufficient interaction with the stationary phase.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower organic content generally increases retention and may improve resolution.
-
If using an isocratic method, consider switching to a gradient elution to better separate the peaks.
-
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of a longer run time.
-
Use a Higher Efficiency Column: Employ a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column length.
-
Issue 3: Appearance of Ghost Peaks
-
Possible Causes:
-
Contaminated Mobile Phase or Solvents: Impurities in the water or organic solvents can appear as peaks, especially in gradient elution.
-
Carryover from Previous Injections: The injector or column may not be adequately cleaned between runs.
-
Sample Degradation: The sample may be degrading in the autosampler.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and freshly prepared mobile phases.
-
Implement a Stronger Needle Wash: Use a wash solvent that is stronger than the mobile phase to effectively clean the injector.
-
Inject a Blank Run: Run a blank (injecting only the mobile phase) to confirm if the ghost peaks are from the system or the sample.
-
Ensure Sample Stability: If degradation is suspected, keep the autosampler at a controlled, cool temperature.
-
Data Presentation
The following tables summarize quantitative data for the analysis of gatifloxacin and its impurities by HPLC.
Table 1: HPLC Retention Times, Limits of Detection (LOD), and Limits of Quantification (LOQ)
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Gatifloxacin | 5.344 | 0.004 | 0.014 |
| Impurity A | 10.687 | 0.004 | 0.010 |
| Impurity B | 8.454 | 0.004 | 0.011 |
| Impurity C | 13.018 | 0.004 | 0.014 |
| Impurity D | 4.286 | 0.004 | 0.012 |
| Impurity E | 11.128 | 0.004 | 0.015 |
Data sourced from a specific RP-HPLC method; values may vary with different methods and instrumentation.
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of Gatifloxacin and its Impurities
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse C18, 50 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to elute all impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh about 35 mg of gatifloxacin working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Perform serial dilutions to achieve the desired final concentration.
-
Test Solution: Accurately weigh about 35 mg of the gatifloxacin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Protocol 2: LC-MS/MS Method for the Identification of Gatifloxacin Impurities
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Use an HPLC method similar to Protocol 1 to achieve chromatographic separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial identification of m/z of unknown impurities.
-
Product Ion Scan: For structural elucidation by fragmentation of the parent ion.
-
Multiple Reaction Monitoring (MRM): For quantification of known impurities, monitoring specific precursor-to-product ion transitions.
-
Nebulizer Gas and Curtain Gas: Optimize flow rates for best signal intensity.
-
IonSpray Voltage: Typically around 5500 V.
-
Collision Energy: Optimize for each impurity to achieve characteristic fragmentation.
-
Protocol 3: NMR Spectroscopy for Structural Characterization of Isolated Impurities
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Ensure the isolated impurity is free of solvents and other contaminants.
-
Dissolve an appropriate amount of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Experiments:
-
1D NMR:
-
¹H NMR to determine the proton environment.
-
¹³C NMR to determine the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the molecular structure.
-
-
Visualizations
References
- 1. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gatifloxacin Impurity A HCl (USP) - GalChimia [catalog.galchimia.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Overcoming Gatifloxacin Hydrochloride Resistance in Staphylococcus aureus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming gatifloxacin hydrochloride resistance in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of gatifloxacin resistance in Staphylococcus aureus?
A1: Gatifloxacin resistance in S. aureus primarily arises from two mechanisms:
-
Target Site Mutations: The primary target of gatifloxacin is topoisomerase IV, an enzyme essential for DNA replication.[1] Mutations in the genes encoding the subunits of topoisomerase IV (grlA and grlB) and its secondary target, DNA gyrase (gyrA and gyrB), are the most common cause of high-level resistance. Single mutations in grlA or grlB can lead to a two- to four-fold increase in the Minimum Inhibitory Concentration (MIC) of gatifloxacin. Double mutations in both gyrA and grlA can result in a 32-fold increase in the MIC.
-
Active Efflux Pumps: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration. While several efflux pumps exist in S. aureus, overexpression of the NorA efflux pump has been shown to have a minimal effect on the MIC of gatifloxacin in some studies. However, efflux pumps can contribute to low-level resistance and may act synergistically with target site mutations.
Q2: My gatifloxacin MICs for S. aureus are consistently high. What are the initial troubleshooting steps?
A2: High gatifloxacin MICs indicate resistance. To troubleshoot, consider the following:
-
Confirm Strain Identity and Purity: Ensure your S. aureus isolate is pure and correctly identified. Contamination can lead to inaccurate MIC results.
-
Verify Experimental Conditions: Double-check your MIC determination protocol, including media (cation-adjusted Mueller-Hinton broth is standard), inoculum density (approximately 5 x 10^5 CFU/mL), and incubation conditions (35-37°C for 18-24 hours).[1][2]
-
Sequence Key Resistance Genes: To determine if target site mutations are the cause of resistance, sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, grlA, and grlB genes.
-
Assess Efflux Pump Activity: Perform an ethidium bromide efflux assay to determine if increased efflux pump activity is contributing to resistance.
Q3: Are there any known combination therapies to overcome gatifloxacin resistance in S. aureus?
A3: Yes, combination therapy is a promising strategy. The most well-documented synergistic combination for gatifloxacin against S. aureus, including methicillin-resistant S. aureus (MRSA), is with benzalkonium chloride (BAK) .[3][4][5][6][7] BAK is a quaternary ammonium compound commonly used as a preservative in ophthalmic solutions. The addition of BAK has been shown to significantly reduce the MIC of gatifloxacin against resistant strains.
Q4: How significant is the MIC reduction of gatifloxacin when combined with benzalkonium chloride (BAK)?
A4: The combination of gatifloxacin with BAK can lead to a substantial decrease in the MIC against MRSA. Studies have reported that gatifloxacin plus BAK can result in MIC values that are approximately 2- to 500-fold lower than those of gatifloxacin alone.[3][7]
Q5: Can efflux pump inhibitors (EPIs) be used to restore gatifloxacin susceptibility?
A5: The use of EPIs is a rational strategy to combat resistance mediated by efflux pumps. However, some research suggests that overexpression of the NorA efflux pump has a minimal effect on gatifloxacin MICs in S. aureus. This may indicate that gatifloxacin is a poorer substrate for certain efflux pumps compared to other fluoroquinolones like ciprofloxacin and norfloxacin.
Recent studies have explored repurposing FDA-approved drugs as EPIs. For instance, raloxifene and pyrvinium have shown synergistic activity with ciprofloxacin and norfloxacin against S. aureus strains overexpressing the NorA efflux pump.[8] While direct evidence for their potentiation of gatifloxacin is limited, it is a viable area for investigation. Researchers may not observe the same magnitude of MIC reduction with gatifloxacin in combination with these EPIs as seen with other fluoroquinolones.
Troubleshooting Guides
Guide 1: Investigating Synergy with Benzalkonium Chloride (BAK)
Problem: You are not observing a significant synergistic effect between gatifloxacin and BAK against your gatifloxacin-resistant S. aureus strain.
| Possible Cause | Troubleshooting Step |
| Suboptimal BAK Concentration | The synergistic effect is concentration-dependent. Perform a checkerboard assay with a range of BAK concentrations (e.g., 0.195 µg/mL to 50 µg/mL) to determine the optimal synergistic concentration for your strain.[5] |
| Inaccurate MIC Determination | Review your broth microdilution protocol. Ensure proper serial dilutions, inoculum preparation, and incubation. Include appropriate positive and negative controls. |
| Strain-Specific Resistance Mechanisms | If the primary resistance mechanism in your strain is high-level target site mutation, the effect of BAK may be less pronounced. Sequence the QRDRs of gyrA and grlA to confirm. |
| BAK Instability | Prepare fresh BAK solutions for each experiment. Ensure proper storage of the stock solution. |
Guide 2: Evaluating Efflux Pump Inhibitors (EPIs)
Problem: You are not seeing a reduction in gatifloxacin MIC in the presence of a known NorA efflux pump inhibitor (e.g., reserpine, raloxifene).
| Possible Cause | Troubleshooting Step |
| Gatifloxacin is a Poor Substrate for the Target Efflux Pump | As some studies suggest, gatifloxacin may not be significantly effluxed by certain pumps like NorA in S. aureus. To confirm this, perform a comparative efflux assay with a known substrate like ethidium bromide or a different fluoroquinolone (e.g., ciprofloxacin). |
| Efflux is Not the Primary Resistance Mechanism | The dominant resistance mechanism in your strain may be target site mutations. Sequence the relevant genes (gyrA, grlA) to verify. |
| EPI Concentration is Not Optimal | Titrate the EPI concentration in your synergy assay. High concentrations of some EPIs can be toxic to the bacteria, confounding the results. Determine the MIC of the EPI alone first. |
| Incorrect Efflux Assay Protocol | Ensure your ethidium bromide efflux assay protocol is correctly implemented. This includes the appropriate concentration of ethidium bromide, glucose for energizing the pumps, and the EPI. |
Quantitative Data Summary
Table 1: Synergistic Effect of Gatifloxacin and Benzalkonium Chloride (BAK) against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Treatment | MIC Range (µg/mL) | Fold Reduction in MIC | Reference(s) |
| Gatifloxacin alone | 4 - ≥8 | - | [1] |
| Gatifloxacin + BAK | ≤0.008 - 0.25 | 2 to >500 | [1][3] |
| Moxifloxacin alone | 2 - 16 | - | [1] |
| Moxifloxacin + BAK | <0.004 - 0.25 | [3] |
Table 2: Effect of Repurposed Drugs as Efflux Pump Inhibitors on Fluoroquinolone MIC against NorA-Overexpressing S. aureus
| Fluoroquinolone | EPI (Concentration) | Fold Reduction in MIC | Reference(s) |
| Ciprofloxacin | Raloxifene (50 µM) | 8–16 | [8] |
| Norfloxacin | Raloxifene (50 µM) | 4–16 | [8] |
| Ciprofloxacin | Pyrvinium (0.39 µM) | 8–16 | [8] |
| Norfloxacin | Pyrvinium (0.39 µM) | 4–16 | [8] |
| Gatifloxacin | Data Not Available | - | - |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][9][10][11]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
S. aureus isolate
-
This compound stock solution
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a stock solution of gatifloxacin. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the gatifloxacin working solution to well 1. d. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
Prepare Inoculum: a. From a fresh culture plate, select 3-5 colonies of S. aureus and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculate Plate: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This results in a final inoculum of 5 x 10^5 CFU/mL and a 1:2 dilution of the antibiotic concentrations.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Interpret Results: a. The MIC is the lowest concentration of gatifloxacin that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[12][13][14]
Procedure:
-
Plate Setup: a. In a 96-well plate, dilute gatifloxacin horizontally (e.g., across columns 1-10) and the second agent (e.g., BAK or an EPI) vertically (e.g., down rows A-G) in a similar manner to the MIC protocol, creating a matrix of concentrations. b. Row H should contain dilutions of gatifloxacin only, and column 11 should contain dilutions of the second agent only. Well H11 serves as the growth control.
-
Inoculation and Incubation: a. Inoculate the plate with the S. aureus suspension as described in the MIC protocol. b. Incubate under the same conditions.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of Gatifloxacin + FIC of Agent B Where:
- FIC of Gatifloxacin = (MIC of Gatifloxacin in combination) / (MIC of Gatifloxacin alone)
- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone) c. Interpretation:
- FIC Index ≤ 0.5: Synergy
- 0.5 < FIC Index ≤ 4: Additive/Indifference
- FIC Index > 4: Antagonism
Protocol 3: Ethidium Bromide (EtBr) Efflux Assay
This assay qualitatively or quantitatively assesses efflux pump activity.[15][16][17][18][19]
Materials:
-
S. aureus isolate
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (e.g., reserpine)
-
Fluorometer/plate reader with appropriate filters
Procedure (Qualitative - Agar-based):
-
Prepare agar plates containing varying concentrations of EtBr.
-
Swab the S. aureus isolate onto the plates.
-
Incubate overnight at 37°C.
-
Visualize the plates under UV light. Increased fluorescence at higher EtBr concentrations suggests active efflux.
Procedure (Quantitative - Fluorometric):
-
Grow S. aureus to mid-log phase, then wash and resuspend the cells in PBS.
-
Load the cells with EtBr in the presence of an EPI (to inhibit efflux and allow accumulation).
-
Wash the cells to remove excess EtBr.
-
Resuspend the cells in PBS with and without the EPI.
-
Energize the efflux pumps by adding glucose.
-
Monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence in the absence of the EPI indicates active efflux.
Visualizations
Caption: Mechanisms of gatifloxacin resistance in S. aureus and counteracting strategies.
Caption: Experimental workflow for investigating gatifloxacin resistance strategies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Antimicrobial efficacy of gatifloxacin and moxifloxacin with and without benzalkonium chloride compared with ciprofloxacin and levofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzalkonium chloride enhances antibacterial activity of gatifloxacin and reduces its propensity to select for fluoroquinolone-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. jksus.org [jksus.org]
- 17. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 18. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efflux-mediated response of Staphylococcus aureus exposed to ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Photostability of Gatifloxacin Hydrochloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of gatifloxacin hydrochloride formulations against photodegradation.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing significant degradation upon light exposure. What are the primary causes?
A1: this compound is known to be susceptible to photodegradation, particularly under UV and visible light. The degradation process is often initiated by the absorption of light energy by the gatifloxacin molecule, leading to a series of photochemical reactions. Key contributing factors include:
-
Wavelength and Intensity of Light: Exposure to shorter wavelengths (UV range) and higher light intensity accelerates degradation.
-
pH of the Formulation: The photodegradation of gatifloxacin is pH-dependent. The neutral form of the molecule tends to have the highest photolytic efficiency.[1]
-
Presence of Oxygen: Oxidative degradation pathways can be initiated or accelerated by the presence of dissolved oxygen in the formulation.
-
Excipients: Certain excipients may act as photosensitizers, indirectly promoting the degradation of gatifloxacin. Conversely, some excipients can offer protection.
Q2: What are the common degradation products of this compound?
A2: Photodegradation of gatifloxacin can lead to the formation of several byproducts through various reaction pathways. The primary degradation pathways include defluorination, decarboxylation, and oxidation or rearrangement of the piperazinyl ring.[1] It is important to identify and quantify these degradation products as they may have reduced or altered pharmacological activity and could potentially be toxic.
Q3: How can I improve the photostability of my this compound formulation?
A3: Several strategies can be employed to enhance the photostability of this compound formulations:
-
Use of UV Protectants/Blockers: Incorporating excipients that absorb UV radiation can shield the gatifloxacin molecule from photolytic energy.
-
Antioxidants/Free Radical Scavengers: Adding antioxidants can inhibit oxidative degradation pathways by scavenging free radicals generated during light exposure.
-
Chelating Agents: The use of chelating agents like disodium edetate can help by sequestering metal ions that might catalyze degradation reactions.
-
pH Optimization: Adjusting the pH of the formulation to a range where gatifloxacin exhibits greater stability can be effective. For ophthalmic solutions, a pH of 6.0 has been suggested for optimal stability.
-
Opaque or UV-Resistant Packaging: Packaging the final formulation in materials that block the transmission of UV and visible light is a critical and effective measure.
Q4: Are there any specific excipients that are recommended for stabilizing this compound?
A4: While formulation-specific testing is essential, some excipients have shown promise in improving the stability of fluoroquinolones:
-
Disodium Edetate: This chelating agent has been shown to contribute to more stable gatifloxacin formulations.
-
Antioxidants: While specific data for gatifloxacin is limited in the provided search results, antioxidants are a common strategy for stabilizing photosensitive drugs. Examples used for other photosensitive drugs include vitamin C (ascorbic acid), vitamin E (tocopherol), and ubiquinone.[2] Their effectiveness for gatifloxacin would need to be experimentally verified.
-
Buffers: The choice of buffer can impact stability. Phosphate buffers have been used in stable ophthalmic formulations of gatifloxacin.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid discoloration (e.g., yellowing) of the liquid formulation upon light exposure. | Photochemical degradation leading to chromophoric degradation products. | 1. Confirm that the discoloration is due to light exposure by storing a control sample in the dark. 2. Incorporate a UV protectant into the formulation. 3. Evaluate the effect of adding an antioxidant. 4. Package the formulation in amber or opaque containers. |
| Loss of potency (assay shows decreased gatifloxacin concentration) after photostability testing. | Significant degradation of the active pharmaceutical ingredient (API). | 1. Quantify the extent of degradation using a stability-indicating HPLC method. 2. Optimize the pH of the formulation. 3. Screen different types and concentrations of photostabilizers (e.g., antioxidants, chelating agents). 4. Review the packaging material for its light-protective properties. |
| Formation of unknown peaks in the HPLC chromatogram after light exposure. | Generation of photodegradation products. | 1. Perform forced degradation studies (photolytic, oxidative) to tentatively identify the degradation products. 2. Use a mass spectrometer in conjunction with HPLC (LC-MS) to elucidate the structures of the degradation products. 3. Evaluate the impact of formulation changes (e.g., addition of stabilizers) on the formation of these impurities. |
| Inconsistent photostability results between batches. | Variability in raw materials (API, excipients), manufacturing process, or testing conditions. | 1. Ensure consistent quality of all incoming materials. 2. Standardize the manufacturing process, paying attention to factors like mixing times and exposure to light during manufacturing. 3. Verify the consistency of the photostability testing conditions (light source, intensity, temperature, and humidity) as per ICH Q1B guidelines. |
Quantitative Data on Photostabilization
The following tables summarize hypothetical quantitative data to illustrate the potential effects of different stabilizers on the photostability of a 0.3% w/v this compound ophthalmic solution. These tables are for illustrative purposes and actual results will vary based on the specific formulation and experimental conditions.
Table 1: Effect of Antioxidants on this compound Degradation
| Formulation | % Degradation after 24h Light Exposure | Appearance |
| Gatifloxacin HCl 0.3% (Control) | 15.2% | Slight yellowing |
| Gatifloxacin HCl 0.3% + 0.1% Ascorbic Acid | 8.5% | Colorless |
| Gatifloxacin HCl 0.3% + 0.05% Alpha-Tocopherol | 9.8% | Colorless |
| Gatifloxacin HCl 0.3% + 0.01% Disodium Edetate | 11.3% | Very slight yellowing |
Table 2: Effect of pH on this compound Photodegradation
| Formulation (0.3% Gatifloxacin HCl in Phosphate Buffer) | % Degradation after 24h Light Exposure |
| pH 5.0 | 18.9% |
| pH 6.0 | 12.5% |
| pH 7.0 | 16.2% |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Formulations
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
1. Objective: To assess the photostability of a this compound formulation by exposing it to a combination of visible and UV light and to evaluate the effectiveness of added photostabilizers.
2. Materials and Equipment:
-
This compound formulation (with and without stabilizers)
-
Control formulation (without this compound)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer and lux meter
-
Quartz cuvettes or other suitable transparent containers
-
Dark control samples stored at the same temperature
-
HPLC system with a UV detector and a validated stability-indicating method
3. Procedure:
-
Sample Preparation: Place the this compound formulation in the transparent containers. Prepare a sufficient number of samples for testing at each time point. Wrap dark control samples in aluminum foil to protect them from light.
-
Exposure Conditions:
-
Place the samples in the photostability chamber.
-
Expose the samples to light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[3]
-
Maintain the temperature of the samples at a controlled value (e.g., 25°C ± 2°C) to minimize thermal degradation.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from the chamber.
-
Visually inspect the samples for any changes in color, clarity, or for the formation of precipitates.
-
Assay the concentration of this compound and quantify any degradation products using the validated HPLC method.
-
Analyze the dark control samples at the same time points.
-
4. Data Analysis:
-
Calculate the percentage degradation of this compound at each time point relative to the initial concentration.
-
Compare the degradation profiles of the stabilized formulations with the control formulation.
-
Evaluate the formation of degradation products in each formulation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Gatifloxacin Analysis
This is a general example of an HPLC method that can be adapted and validated for the analysis of gatifloxacin and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 288 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase and dilute to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the this compound formulation with the mobile phase to obtain a theoretical concentration within the linear range of the assay (e.g., 100 µg/mL).
3. Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and excipients.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
References
- 1. Exploring the aquatic photodegradation of two ionisable fluoroquinolone antibiotics - Gatifloxacin and balofloxacin: Degradation kinetics, photobyproducts and risk to the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
Technical Support Center: Gatifloxacin Hydrochloride Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of gatifloxacin hydrochloride, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for gatifloxacin, and which is most suitable for large-scale production?
A1: Several synthetic routes for gatifloxacin have been reported. Early syntheses often involved multiple steps with low overall yields (around 38-40%), requiring purification by column chromatography, which is not economically viable for industrial-scale production.[1][2][3] More recent and scalable approaches include "one-pot" syntheses that avoid the isolation of intermediates. A particularly efficient method involves the use of a boron chelate intermediate to activate the 7-position of the quinolone ring for substitution with 2-methylpiperazine.[1][2] One of the most successful large-scale syntheses reported involves treating 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with hexamethyldisilazane, followed by reaction with boron trifluoride etherate and 2-methylpiperazine, achieving a yield of 91% and a purity of 99.76% on a 34.7 kg scale.[1]
Q2: What are the common impurities encountered during gatifloxacin synthesis, and what are their acceptable limits?
A2: Common impurities include process-related impurities and degradation products. Some of the frequently observed impurities are:
-
Desmethyl gatifloxacin (O-Desmethyl Gatifloxacin or 8-Hydroxy gatifloxacin): Formed by the dealkylation of the methoxy group at the 8-position, often under severe reaction conditions.[2]
-
1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazinyl)-4-oxo-3-quinolinecarboxylic acid: An impurity related to the starting materials.[2]
-
Gatifloxacin Dimers: These can form through various side reactions.[4]
-
N-Nitroso Gatifloxacin: A potential genotoxic impurity.
-
Photodegradation and oxidation products: Gatifloxacin is sensitive to light and air.[5]
Regulatory guidelines, such as those from the ICH, recommend that impurities present at levels greater than 0.1% should be identified and characterized.[4] For gatifloxacin, it is desirable to have a total impurity level of less than 0.5%, with no single impurity exceeding 0.2%.[6][7]
Q3: What are the challenges related to the crystalline form of this compound during scale-up?
A3: this compound is known to exist in multiple crystalline forms, including a hemihydrate, sesquihydrate, and pentahydrate, as well as at least 12 other polymorphs or pseudopolymorphs.[8][9] The initial hemihydrate form was found to be hygroscopic, leading to poor tablet disintegration and dissolution.[8] The sesquihydrate form showed improved properties.[8] However, during scale-up, unexpected changes in the crystalline form can occur. For instance, a clinical batch using the sesquihydrate failed specifications due to the formation of a new pentahydrate form.[8] This new form, while more stable, was less bioavailable.[8] Consistently producing the desired, stable, and bioavailable crystalline form is a major challenge in manufacturing. This requires strict control over crystallization conditions such as solvent systems, temperature, and drying processes.
Troubleshooting Guides
Problem 1: Low Overall Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Synthetic Route | For lab-scale synthesis, multi-step procedures with column chromatography might be acceptable. However, for scale-up, these are often low-yielding.[1] Consider switching to a more efficient, "one-pot" synthesis involving a boron chelate intermediate, which has been shown to produce yields of over 90% on a large scale.[1] |
| Incomplete Reactions | Monitor reaction completion using appropriate analytical techniques like HPLC. Adjust reaction times and temperatures as needed. For the condensation with 2-methylpiperazine, a reaction time of 24 hours at 55°C in DMSO has been reported to be effective.[2] |
| Product Loss During Workup and Purification | Multiple workup and purification steps can significantly reduce the overall yield.[1] Optimize the isolation procedure. For instance, crystallization is preferred over column chromatography for large-scale purification. |
| Suboptimal Reaction Conditions | Ensure that reaction parameters such as temperature, pressure, and stoichiometry of reagents are optimized for the scale of your reaction. Small-scale optimal conditions may not translate directly to a larger scale. |
Problem 2: High Impurity Levels
| Potential Cause | Troubleshooting Step |
| Formation of Desmethyl Gatifloxacin | This impurity arises from the dealkylation of the 8-methoxy group under harsh conditions.[2] Avoid excessively high temperatures and prolonged reaction times. Maintain a controlled temperature, for example, around 55°C for the condensation step. |
| Presence of Dimer Impurities | Dimer formation can occur through side reactions. The origin of these dimers can be from the reaction of gatifloxacin with unreacted intermediates.[4] Ensure the purity of starting materials and intermediates. The raw material 2-methylpiperazine should be checked for impurities like ethylenediamine, which can lead to dimer formation.[4] |
| Inadequate Purification | If using crystallization for purification, optimize the solvent system and conditions. Recrystallization from a methanol/water mixture (e.g., 9:1 volume ratio) has been shown to be effective in removing impurities.[6][7] The pH during precipitation is also critical and should be maintained in the range of 9.5-11.[6][7] |
| Degradation of the Product | Gatifloxacin is sensitive to light and air.[5] Protect the reaction mixture and the final product from light and use an inert atmosphere (e.g., nitrogen) during synthesis and storage. |
Problem 3: Inconsistent Crystalline Form
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent System for Crystallization | The choice of solvent significantly impacts the resulting crystalline form. Gatifloxacin has been crystallized from various solvents including methanol and ethanol-water mixtures.[8] Conduct a thorough polymorphic screen to identify the optimal solvent system for obtaining the desired crystalline form. |
| Uncontrolled Crystallization Temperature | The cooling rate and final temperature of crystallization are critical. A gradual cooling process is generally preferred. For example, cooling a hot-filtered solution from 80°C to 60°C, holding for an hour, and then cooling to 5°C at a controlled rate has been described for obtaining a specific crystalline form. |
| Inconsistent Drying Conditions | The drying process can also induce polymorphic transformations. Control the temperature and humidity during drying. For instance, using humidified nitrogen for wet cake drying can help in controlling the desired polymorph.[1] |
| Presence of Impurities | Impurities can sometimes inhibit the formation of the desired crystal lattice or promote the growth of an undesired polymorph. Ensure the purity of the material before crystallization. |
Data Presentation
Table 1: Comparison of Gatifloxacin Synthesis Routes and Scales
| Synthetic Approach | Scale | Yield | Purity | Key Considerations | Reference |
| Boron-chelate with multiple workups | 2.7 g | 38% (overall) | Not Reported | Not ideal for large-scale due to low yield and multiple steps. | [1] |
| Three-step procedure via chelation | 84.4 g | 71% | Not Reported | Improved yield, produces stable sesquihydrate form. | [1] |
| One-pot synthesis via TMS-ester and boron trifluoride etherate | 34.7 kg | 91% | 99.76% | High yield and purity, suitable for large-scale production. | [1] |
| Recrystallization of the one-pot synthesis product | 32.3 kg | 93% | 99.87% | Further improves purity. | [1] |
| Nucleophilic substitution in DMSO | - | 20% | Not Reported | Low yield under these specific reported conditions. | [2] |
| Nucleophilic substitution with basic aluminum oxide | - | >85% (reported) | Not Reported | High reported yield, but reproducibility may be a challenge. | [2] |
Experimental Protocols
Protocol 1: Large-Scale, High-Yield Synthesis of Gatifloxacin
This protocol is based on a reported one-pot synthesis suitable for industrial scale.[1]
-
Silylation: In a suitable reactor under an inert atmosphere, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid in acetonitrile.
-
Add hexamethyldisilazane and heat the mixture to reflux until the starting material is consumed (monitor by HPLC).
-
Boron Chelate Formation: Cool the reaction mixture and add boron trifluoride etherate at a controlled rate, maintaining the temperature below a specified limit.
-
Condensation: Add 2-methylpiperazine to the reaction mixture and stir at a controlled temperature (e.g., 55°C) for approximately 24 hours, or until the reaction is complete as monitored by HPLC.
-
Hydrolysis and Isolation: Cool the reaction mixture and add methanol to hydrolyze the intermediate. The product will precipitate.
-
Filter the crude gatifloxacin and wash with an appropriate solvent.
-
Purification (Recrystallization): Dissolve the crude product in methanol at reflux.
-
Filter the hot solution to remove any insoluble matter.
-
Cool the filtrate gradually to allow for crystallization.
-
Filter the purified gatifloxacin, wash with cold methanol, and dry under vacuum at a controlled temperature.
Protocol 2: Crystallization of Gatifloxacin Sesquihydrate
This protocol is for the preparation of the stable sesquihydrate form.[1]
-
Suspend the synthesized gatifloxacin in five volumes of water.
-
Heat the mixture to 80-85°C with stirring to achieve dissolution.
-
Perform a hot filtration to remove any particulate matter.
-
Allow the filtrate to cool gradually to room temperature to induce crystallization.
-
Further cool the suspension in an ice bath to maximize the yield.
-
Filter the crystalline product.
-
Dry the wet cake under controlled conditions (e.g., using humidified nitrogen) to obtain gatifloxacin sesquihydrate.
Visualizations
Caption: A generalized workflow for a high-yield, scalable synthesis of this compound.
Caption: A troubleshooting decision tree for addressing high impurity levels in gatifloxacin synthesis.
Caption: Logical relationships between crystallization conditions and the resulting polymorphic forms of gatifloxacin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. WO2006004561A1 - Process for the preparation of gatifloxacin and regeneration of degradation products - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. US20040192700A1 - Novel crystalline forms of gatifloxacin - Google Patents [patents.google.com]
method for removing gatifloxacin hydrochloride degradation products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal and analysis of gatifloxacin hydrochloride degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
A1: this compound is known to be susceptible to degradation under several stress conditions. The most significant degradation occurs under acidic, basic, and oxidative conditions.[1][2][3] It is generally found to be stable under thermal and photolytic stress.[4]
Q2: What are the common degradation products of gatifloxacin?
A2: Forced degradation studies have identified several degradation products. Under acidic and basic hydrolysis, as well as oxidative stress, distinct new peaks appear in HPLC chromatograms, indicating the formation of multiple degradation products.[2][5] The specific chemical structures of these products would require further characterization using techniques like mass spectrometry (MS).
Q3: How can I separate gatifloxacin from its degradation products for analysis?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to separate gatifloxacin from its degradation products.[2][4] A well-developed HPLC method can resolve the peak of the active pharmaceutical ingredient (API) from all potential degradation product peaks.
Q4: Can degradation products be "removed" or is it more a matter of separation for analytical purposes?
A4: In a laboratory setting, "removal" typically refers to the separation of degradation products from the parent compound for accurate quantification of the parent drug. In a manufacturing context, one patent describes a process for the regeneration of a gatifloxacin side product, which involves chemical conversion back to a useful intermediate.[6] However, for analytical purposes, the focus is on achieving baseline separation in a chromatogram.
Troubleshooting Guides
Issue: My HPLC chromatogram shows poor separation between gatifloxacin and its degradation products.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good separation.
-
Incorrect Column: The choice of stationary phase is important.
-
Suboptimal Flow Rate: The flow rate can affect peak resolution.
Issue: I am not seeing any degradation of my gatifloxacin sample in my forced degradation study.
Possible Causes and Solutions:
-
Stress Conditions are Too Mild: The concentration of the stressor, temperature, or duration of the study may be insufficient.
-
Troubleshooting Step: For acid and base hydrolysis, if 0.1N HCl or NaOH does not induce degradation, you may need to increase the concentration or reflux at a higher temperature (e.g., 80°C) for a longer duration.[2][7] For oxidative degradation, ensure you are using a sufficient concentration of hydrogen peroxide (e.g., 6-30%).[2][4]
-
-
Gatifloxacin is Stable Under the Applied Conditions: Gatifloxacin is known to be relatively stable under photolytic and thermal stress.[4]
-
Troubleshooting Step: Confirm that you are applying conditions known to cause degradation (acidic, basic, or oxidative stress). If you are attempting photolytic or thermal degradation, significant degradation may not occur.
-
Quantitative Data Summary
The following tables summarize the results from forced degradation studies on gatifloxacin.
Table 1: Summary of Forced Degradation Studies for Gatifloxacin
| Stress Condition | Reagent/Method | Time | % Gatifloxacin Recovered | Number of Degradation Products | Reference |
| Acid Hydrolysis | 1N HCl | Refluxed for 3 hours at 80°C | 57.32% | 2 | [2] |
| Base Hydrolysis | 1N NaOH | Refluxed for 3 hours at 80°C | 78.21% | 2 | [2] |
| Oxidative | 30% H₂O₂ | Refluxed for 3 hours at 80°C | 91.54% | 1 | [2] |
| Dry Heat | 70°C | 48 hours | 96.25% | 1 | [2] |
| Photolytic (UV) | 254 nm | 48 hours | 94.87% | 1 | [2] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the procedure for intentionally degrading gatifloxacin to produce its degradation products for analytical method development.
-
Preparation of Stock Solution: Prepare a stock solution of gatifloxacin in distilled water (e.g., 1 mg/mL).[2]
-
Acid Hydrolysis:
-
Take a known volume of the stock solution (e.g., 15 mL) and add an equal volume of 1N HCl.[2]
-
Reflux the mixture at 80°C for 3 hours.[5]
-
Cool the solution and neutralize it with 1N NaOH to approximately pH 7.0.[2]
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 12 µg/mL).[2]
-
-
Base Hydrolysis:
-
Take a known volume of the stock solution (e.g., 15 mL) and add an equal volume of 1N NaOH.[2]
-
Reflux the mixture at 80°C for 3 hours.[5]
-
Cool the solution and neutralize it with 1N HCl to approximately pH 7.0.[2]
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.[2]
-
-
Oxidative Degradation:
Protocol 2: Stability-Indicating RP-HPLC Method for Gatifloxacin and its Degradation Products
This protocol provides a starting point for an HPLC method capable of separating gatifloxacin from its degradation products.
-
HPLC System: A standard HPLC system with a UV detector.[5]
-
Column: SUPELCO 516 C-18-DB, 250 mm x 4.6 mm, 5 µm.[5]
-
Mobile Phase: A mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v). Adjust the pH to 3.3 with orthophosphoric acid.[2][5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient (25 ± 2 °C).[2]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution of gatifloxacin and the prepared degraded samples.
-
Analyze the resulting chromatograms for the retention time of gatifloxacin and the resolution of degradation product peaks. The retention time for gatifloxacin under these conditions is expected to be approximately 2.7 minutes.[2]
Visualizations
Caption: Workflow for forced degradation and analysis of gatifloxacin.
Caption: Logic diagram for troubleshooting poor HPLC peak separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. WO2006004561A1 - Process for the preparation of gatifloxacin and regeneration of degradation products - Google Patents [patents.google.com]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: Enhancing the Bioavailability of Orally Administered Gatifloxacin Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the oral bioavailability of gatifloxacin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with the oral bioavailability of this compound?
A1: While this compound generally exhibits good oral bioavailability (around 96% in humans), challenges can arise from its pH-dependent solubility and potential for incomplete absorption under certain physiological conditions.[1] Enhancing its bioavailability further can lead to lower effective doses, reduced potential for side effects, and improved patient compliance.
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?
A2: Several advanced drug delivery systems have shown promise for enhancing the oral bioavailability of various drugs, and these principles can be applied to this compound. The most promising strategies include:
-
Solid Dispersions: To improve the dissolution rate by dispersing the drug in a hydrophilic carrier.
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Solid Lipid Nanoparticles (SLNs): To enhance absorption and protect the drug from degradation in the gastrointestinal tract.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): To improve solubilization and absorption through the formation of nanoemulsions in the gut.
-
Mucoadhesive Microspheres: To prolong the residence time of the drug at the absorption site, thereby increasing the absorption window.
Q3: Where can I find baseline pharmacokinetic data for conventional oral gatifloxacin?
A3: Baseline pharmacokinetic data from studies in rats and humans are available and can be used as a reference for comparison with your enhanced formulations. For instance, a study in rats showed an oral bioavailability of approximately 31% for a standard gatifloxacin solution.[2] In healthy human volunteers, the absolute bioavailability of gatifloxacin is reported to be 96%.[1]
Troubleshooting Guides
Solid Dispersions
| Issue | Possible Cause | Troubleshooting Steps |
| Low drug content in the solid dispersion. | Inefficient mixing during preparation. | Ensure thorough and uniform mixing of this compound and the carrier (e.g., mannitol) using techniques like geometric dilution. |
| Degradation of the drug at high temperatures (in melt methods). | Use a lower melting point carrier or switch to a solvent evaporation or kneading method that requires lower temperatures. | |
| Poor dissolution enhancement. | The drug is not in an amorphous state. | Confirm the amorphous state of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). |
| Inappropriate drug-to-carrier ratio. | Optimize the drug-to-carrier ratio. Higher carrier concentrations generally lead to better dissolution.[3] | |
| Phase separation or crystallization upon storage. | The solid dispersion is thermodynamically unstable. | Incorporate a stabilizing polymer into the formulation. Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. |
Solid Lipid Nanoparticles (SLNs)
| Issue | Possible Cause | Troubleshooting Steps |
| Large particle size or high polydispersity index (PDI). | Inefficient homogenization or sonication. | Increase the homogenization pressure/speed or sonication time. Optimize the surfactant concentration. |
| Aggregation of nanoparticles. | Ensure sufficient surfactant concentration to stabilize the nanoparticle surface. Check the zeta potential; a value further from zero (e.g., > |30| mV) indicates better stability. | |
| Low drug entrapment efficiency. | Poor solubility of the drug in the lipid matrix. | Screen different lipids to find one with higher solubility for this compound. |
| Drug partitioning into the external aqueous phase during preparation. | Optimize the homogenization process and the temperature difference between the lipid and aqueous phases. | |
| Drug expulsion during storage. | Crystallization of the lipid matrix. | Use a blend of lipids to create a less ordered lipid core, which can better accommodate the drug molecules. |
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Issue | Possible Cause | Troubleshooting Steps |
| Failure to form a nanoemulsion upon dilution. | Inappropriate ratio of oil, surfactant, and cosurfactant. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that result in a stable nanoemulsion region. |
| Incorrect selection of excipients. | Screen different oils, surfactants, and cosurfactants for their ability to solubilize the drug and form a stable emulsion. | |
| Drug precipitation upon dilution. | The drug is not sufficiently solubilized in the resulting nanoemulsion. | Increase the concentration of the surfactant and/or cosurfactant. Select an oil phase in which the drug has higher solubility. |
| High globule size of the resulting nanoemulsion. | High viscosity of the formulation. | Optimize the surfactant-to-cosurfactant ratio. A higher concentration of cosurfactant can reduce the interfacial tension and viscosity. |
Mucoadhesive Microspheres
| Issue | Possible Cause | Troubleshooting Steps |
| Low microsphere yield. | Inefficient cross-linking or polymer precipitation. | Optimize the concentration of the cross-linking agent and the reaction time. Adjust the stirring speed during preparation. |
| Poor mucoadhesion. | Inappropriate polymer selection or concentration. | Use polymers with known mucoadhesive properties like chitosan, sodium alginate, or carbopol. Optimize the polymer concentration. |
| Low surface charge of the microspheres. | Measure the zeta potential. Cationic polymers like chitosan often exhibit good mucoadhesion due to interaction with negatively charged mucin. | |
| Rapid drug release. | High porosity of the microspheres. | Increase the polymer concentration or the degree of cross-linking to create a denser matrix. |
| Small particle size. | Optimize the preparation parameters to achieve a larger particle size, which can slow down drug release. |
Data Presentation
The following tables summarize hypothetical comparative pharmacokinetic data for different oral formulations of this compound based on enhancements observed for other drugs in similar delivery systems, as direct in vivo data for enhanced oral gatifloxacin formulations is limited. The baseline data for conventional gatifloxacin is derived from literature.
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Gatifloxacin Solution (Control) | 12 | 1.74 | 2.0 | 4.1 | 100 |
| Solid Dispersion (1:4 Drug:Mannitol) | 12 | 2.44 | 1.5 | 6.56 | 160 |
| Solid Lipid Nanoparticles (SLNs) | 12 | 2.96 | 2.0 | 9.02 | 220 |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 12 | 3.83 | 1.0 | 11.48 | 280 |
| Mucoadhesive Microspheres | 12 | 2.61 | 4.0 | 14.35 | 350 |
Note: Data for enhanced formulations are illustrative and projected based on typical enhancements seen with these technologies for other poorly bioavailable drugs. The control data is based on a study in rats.[2]
Experimental Protocols
Preparation of this compound Solid Dispersion (Kneading Method)
-
Materials: this compound, Mannitol, 0.1N NaOH, Mortar and pestle, Sieve #100, Desiccator.
-
Procedure:
-
Weigh the required amounts of this compound and mannitol to achieve the desired drug-to-carrier ratio (e.g., 1:4).[3]
-
Place the mannitol in a mortar.
-
Add a small quantity of 0.1N NaOH while triturating to form a wet mass.
-
Slowly incorporate the this compound into the slurry and continue triturating for 1 hour.[3]
-
Dry the resulting wet mass in a hot air oven at 45°C for 24 hours.
-
Pulverize the dried mass and pass it through a #100 sieve.
-
Store the prepared solid dispersion in a desiccator over fused calcium chloride.
-
Preparation of Gatifloxacin-Loaded Solid Lipid Nanoparticles (SLNs) (Hot Homogenization and Ultrasonication Method)
-
Materials: this compound, Solid lipid (e.g., stearic acid), Surfactant (e.g., Poloxamer 188), Co-surfactant (e.g., sodium taurocholate), Ethanol, Beakers, Magnetic stirrer with hot plate, High-pressure homogenizer or probe sonicator.
-
Procedure:
-
Melt the solid lipid by heating it to about 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
In a separate beaker, prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and mix with a high-speed stirrer to form a pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer or a probe sonicator for a specified time (e.g., 5-10 minutes) to form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Preparation of Gatifloxacin Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor RH40), Co-surfactant (e.g., Transcutol HP), Vortex mixer, Water bath.
-
Procedure:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing.
-
Vortex the mixture until a clear, homogenous liquid is formed.
-
Add the this compound to the mixture and vortex until the drug is completely dissolved.
-
The resulting formulation is the SNEDDS pre-concentrate.
-
Preparation of Gatifloxacin Mucoadhesive Microspheres (Emulsification Cross-linking Method)
-
Materials: this compound, Mucoadhesive polymer (e.g., Chitosan), Acetic acid, Liquid paraffin (light and heavy), Span 80, Glutaraldehyde solution, Mechanical stirrer.
-
Procedure:
-
Dissolve chitosan in an aqueous solution of acetic acid to form the polymer solution.
-
Disperse the this compound in the polymer solution.
-
In a separate beaker, prepare the continuous oil phase consisting of a mixture of light and heavy liquid paraffin containing Span 80 as an emulsifier.
-
Add the drug-polymer solution to the oil phase while stirring at a constant speed (e.g., 2000 rpm) to form a water-in-oil (w/o) emulsion.
-
After emulsification, add a specified volume of glutaraldehyde solution dropwise to the emulsion to cross-link the chitosan.
-
Continue stirring for a defined period to allow the microspheres to form and harden.
-
Collect the microspheres by filtration, wash with a suitable solvent (e.g., petroleum ether) to remove the oil, and then dry.
-
In Vivo Pharmacokinetic Study in Rats
-
Animals: Healthy male Wistar rats (200-250 g).
-
Procedure:
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Divide the rats into groups, with each group receiving a different formulation (e.g., control, solid dispersion, SLNs, SNEDDS, mucoadhesive microspheres).
-
Administer the formulations orally via gavage at a specified dose of this compound.
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Determine the concentration of gatifloxacin in the plasma samples using a validated analytical method (e.g., HPLC).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Experimental workflow for enhancing gatifloxacin bioavailability.
Caption: Mechanism of enhanced oral bioavailability of gatifloxacin.
References
troubleshooting peak tailing in HPLC analysis of gatifloxacin hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of gatifloxacin hydrochloride, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is greater than one, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] For this compound, a basic compound, peak tailing can lead to inaccurate quantification, reduced sensitivity, and poor resolution from other components in the sample.[2] This issue often arises from secondary interactions between the analyte and the stationary phase.
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: The most common causes for peak tailing of this compound, a basic compound, are:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine groups of gatifloxacin, causing strong retention and peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of gatifloxacin's piperazine moiety (around 9.4), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. Conversely, at a pH above 3.5, silanol groups (pKa ~3.5) on the silica surface become ionized and can strongly interact with the protonated gatifloxacin.[2]
-
Column Choice: Using a column that is not well end-capped can expose more free silanol groups, exacerbating peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase and lead to peak distortion.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.
Q3: How does the pKa of this compound influence peak shape?
A3: Gatifloxacin has both an acidic carboxylic acid group (pKa ~6.0) and a basic piperazine group (pKa ~9.4).[3] Its ionization state is therefore highly dependent on the mobile phase pH. To ensure a single ionic form and minimize secondary interactions with the stationary phase, it is crucial to work at a pH that is at least 2 units away from the analyte's pKa. For gatifloxacin, a mobile phase pH of around 3 is often recommended to ensure it is fully protonated and to suppress the ionization of residual silanol groups on the column.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in the HPLC analysis of this compound.
Problem: The this compound peak is showing significant tailing (Asymmetry Factor > 1.2).
Solution Workflow:
Detailed Troubleshooting Steps:
Step 1: Verify and Optimize Mobile Phase pH
-
Question: Is your mobile phase pH appropriate for this compound?
-
Action: Gatifloxacin is a basic compound. To minimize silanol interactions, the mobile phase pH should be acidic, typically between 3.0 and 3.5.[4][5] This ensures that the silanol groups on the silica-based column are not ionized. Use an appropriate acid, such as phosphoric acid or acetic acid, to adjust the pH. Ensure your buffer concentration is sufficient (e.g., 25mM) to maintain a stable pH.[4]
Step 2: Evaluate Column Chemistry
-
Question: Are you using a suitable HPLC column?
-
Action:
-
Column Type: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups available for interaction with gatifloxacin. A C8 column, being less hydrophobic than a C18, may sometimes provide better peak shape for basic compounds due to reduced interaction.[6][7]
-
Column Health: An old or poorly maintained column can exhibit increased peak tailing. If the column has been used extensively, consider replacing it.
-
Step 3: Consider Mobile Phase Additives
-
Question: Have you tried using a mobile phase modifier?
-
Action: If adjusting the pH is not sufficient, consider adding a competing base to the mobile phase. Triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%) can effectively mask the residual silanol groups, leading to improved peak symmetry.[2][8]
Step 4: Inspect Instrumental Factors
-
Question: Could your HPLC system be contributing to the peak tailing?
-
Action:
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volume.
-
Sample Overload: Injecting too high a concentration of gatifloxacin can lead to peak fronting or tailing. Try diluting your sample and re-injecting.
-
Quantitative Data on Peak Asymmetry
The following table summarizes the effect of different chromatographic conditions on the peak asymmetry of gatifloxacin, based on findings from various studies.
| Mobile Phase Composition | Column Type | Peak Asymmetry Factor (Tf) | Reference |
| 0.02 M Potassium Dihydrogen Phosphate buffer:Acetonitrile (75:25, v/v) | C18 | Tailing Observed (Value not specified) | [4] |
| 0.025 M Disodium Hydrogen Phosphate buffer:Acetonitrile (75:25, v/v), pH 3.3 | C18 | Sharp, Symmetrical Peak (Value not specified) | [4] |
| 3% Sodium Benzoate, pH 6.5 | C18 | 1.3 | [3][9] |
| 25mM Citrate buffer with 10mM TBAHS and 10mM SDS, pH 3.5 | Not Specified | 1.22 | [10] |
| 20mM Phosphate buffer:Methanol (30:70, v/v) with 0.1% TEA, pH 3.0 | C8 | Symmetrical Peak (Value not specified) | [11] |
Experimental Protocols
Protocol 1: HPLC Method for Symmetrical Gatifloxacin Peak (Adapted from Reference[4])
-
Objective: To achieve a sharp and symmetrical peak for this compound.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.025 M disodium hydrogen phosphate buffer by dissolving the appropriate amount in HPLC grade water.
-
Mix the buffer with acetonitrile in a 75:25 (v/v) ratio.
-
Adjust the pH of the mixture to 3.3 with orthophosphoric acid.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 293 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
-
-
Expected Outcome: A sharp, symmetrical peak for gatifloxacin with minimal tailing.
Protocol 2: HPLC Method Using a Mobile Phase Modifier (Adapted from Reference[11])
-
Objective: To improve gatifloxacin peak shape using a competing base.
-
Instrumentation:
-
HPLC system with UV detector
-
C8 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Triethylamine (TEA) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM phosphate buffer by dissolving potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Mix the pH-adjusted buffer with methanol in a 30:70 (v/v) ratio.
-
Add TEA to the mixture to a final concentration of 0.1% (v/v).
-
Degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Dissolve and dilute the this compound standard and sample in the mobile phase.
-
-
-
Expected Outcome: A highly symmetrical peak for gatifloxacin, with the tailing factor well within the acceptable limit (≤ 1.5).[11]
References
- 1. idk.org.rs [idk.org.rs]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. scholars.direct [scholars.direct]
- 4. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. scholars.direct [scholars.direct]
- 10. academic.oup.com [academic.oup.com]
- 11. scielo.br [scielo.br]
Validation & Comparative
Gatifloxacin vs. Moxifloxacin: A Comparative Guide on Antibacterial Efficacy Against Ocular Isolates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antibacterial efficacy of two fourth-generation fluoroquinolones, gatifloxacin and moxifloxacin, against common ocular bacterial isolates. The information is supported by experimental data from multiple studies to aid in informed decisions for ophthalmic anti-infective development.
Fourth-generation fluoroquinolones, such as gatifloxacin and moxifloxacin, are widely used in ophthalmology due to their broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria that can cause serious eye infections like keratitis and endophthalmitis.[1][2] While both are considered highly effective, in vitro studies reveal nuances in their potency against specific ocular pathogens.[3][4]
Generally, moxifloxacin has demonstrated lower minimum inhibitory concentrations (MICs) for most Gram-positive bacteria, while gatifloxacin has shown lower MICs for the majority of Gram-negative bacteria.[3][4] Both gatifloxacin and moxifloxacin have been reported to be more effective than earlier generation fluoroquinolones against many common organisms isolated from patients with bacterial keratitis and conjunctivitis.[5][6]
Quantitative Comparison of Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various in vitro studies, providing a quantitative comparison of the antibacterial activity of gatifloxacin and moxifloxacin against key ocular pathogens. A lower MIC value indicates greater antibacterial activity.
Table 1: In Vitro Efficacy (MIC90 in mg/mL) Against Gram-Positive Ocular Isolates
| Bacterial Species | Gatifloxacin (mg/mL) | Moxifloxacin (mg/mL) | Key Findings |
| Staphylococcus aureus | 0.5 | 0.5 | Both drugs show similar efficacy.[2] Fourth-generation fluoroquinolones demonstrated increased susceptibility for S. aureus isolates resistant to second-generation fluoroquinolones.[3] |
| Staphylococcus epidermidis | 0.5 | 0.5 | Gatifloxacin and moxifloxacin exhibited similar activity.[2] |
| Streptococcus pneumoniae | 0.5 | 0.25 | Moxifloxacin demonstrated a lower MIC90 in some studies.[4] However, other research indicates similar activity.[2] |
| Streptococcus viridans | 0.22 | 0.73 | Gatifloxacin showed a significantly lower MIC90 (P = .011).[1][2] |
| Bacillus cereus | 0.08 | 0.08 | Both drugs have comparable efficacy.[2] |
| Enterococcus faecalis | 0.57 | 0.57 | Similar activity was observed for both fluoroquinolones.[2] |
Table 2: In Vitro Efficacy (MIC90 in mg/mL) Against Gram-Negative and Atypical Ocular Isolates
| Bacterial Species | Gatifloxacin (mg/mL) | Moxifloxacin (mg/mL) | Key Findings |
| Pseudomonas aeruginosa | 1.28 | 2.60 | Gatifloxacin demonstrated a significantly lower mean MIC90 (P = .023).[1][2] |
| Klebsiella pneumoniae | MIC90 values were one-fourth to one-fifth the values for moxifloxacin. | - | Gatifloxacin showed greater potency.[1][2] |
| Enterobacter aerogenes | MIC90 values were one-fourth to one-fifth the values for moxifloxacin. | - | Gatifloxacin was more potent in the cited study.[1][2] |
| Nocardia asteroides | MIC90 values were one-fourth the corresponding values for moxifloxacin. | - | Gatifloxacin demonstrated higher in vitro activity.[1][2] |
| Mycobacterium chelonae | MIC90 values were one-fourth the corresponding values for moxifloxacin. | - | Gatifloxacin was more potent against this atypical mycobacterium.[1][2] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to determine antibacterial susceptibility. Below are detailed descriptions of the key experimental protocols cited.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The studies referenced utilized the following methods for MIC determination:
-
E-test: This method involves a predefined gradient of antibiotic concentrations on a plastic strip which is placed on an agar plate inoculated with the test microorganism. The MIC is read at the point where the elliptical zone of inhibition intersects the strip. One study retrospectively determined the MICs of 177 bacterial keratitis isolates for gatifloxacin, moxifloxacin, and other fluoroquinolones using E-tests.[3]
-
Microtiter Broth Dilution: This method involves preparing two-fold dilutions of the antibiotics in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacteria. The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth, as detected by the unaided eye. One study performed MIC testing in a microtiter format in triplicate as per the National Committee for Clinical Laboratory Standards (NCCLS) guidelines.[7]
-
Disk Diffusion Method: In this method, paper disks impregnated with a standard amount of the antibiotic are placed on an agar plate swabbed with the bacterial isolate. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of inhibition is formed around the disk. The diameter of this zone is measured to determine susceptibility. A study involving 154 bacterial ocular isolates from keratitis and conjunctivitis used the disk diffusion method to test for sensitivity to various fluoroquinolones.[5][6]
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow for determining antibacterial susceptibility and the logical relationship in comparing the fourth-generation fluoroquinolones.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens [pubmed.ncbi.nlm.nih.gov]
- 3. Gatifloxacin and moxifloxacin: an in vitro susceptibility comparison to levofloxacin, ciprofloxacin, and ofloxacin using bacterial keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Treatments for Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antibiotic susceptibilities of ocular bacteria isolates from the cornea and conjunctiva to moxifloxacin, gatifloxacin and other fluoroquinolones [repositorio.unifesp.br]
- 6. aboonline.org.br [aboonline.org.br]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Gatifloxacin and Levofloxacin Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of two fluoroquinolone antibiotics, gatifloxacin and levofloxacin. The information presented is supported by experimental data from comparative clinical and preclinical studies to assist researchers and drug development professionals in understanding the relative safety of these compounds.
General Adverse Events
Both gatifloxacin and levofloxacin are generally well-tolerated. In a double-blind, multicenter, randomized study comparing the treatment of uncomplicated skin and soft tissue infections, the most common drug-related adverse events for both drugs were nausea and diarrhea.[1]
| Adverse Event | Gatifloxacin (400 mg once daily) | Levofloxacin (500 mg once daily) |
| Nausea | 8% | 8% |
| Diarrhea | 6% | 6% |
| Vaginitis | 8% | 4% |
| Headache | 3% | 5% |
Data from a double-blind, multicenter, randomized study.[1]
Dysglycemia (Changes in Blood Glucose)
A significant difference in the toxicity profiles of gatifloxacin and levofloxacin lies in their effects on blood glucose regulation. Gatifloxacin has been more strongly associated with both hyperglycemia (high blood sugar) and hypoglycemia (low blood sugar) compared to levofloxacin.
| Study Type | Finding |
| Retrospective Cohort Study | The incidence of dysglycemia was significantly higher in patients receiving gatifloxacin (4.0%) compared to levofloxacin (0.7%). |
| Retrospective Cohort Study (Veterans Affairs) | Gatifloxacin had a higher odds ratio for both hypoglycemia (4.3) and hyperglycemia (4.5) compared to levofloxacin (hypoglycemia OR: 2.1, hyperglycemia OR: 1.8) when each was compared to azithromycin.[2] |
| Nested Case-Control Study | The incidence of hypoglycemia was higher in patients treated with gatifloxacin (21 per 1000 patients) than with levofloxacin (11 per 1000 patients).[3] After adjusting for other risk factors, the odds of experiencing hypoglycemia were 2.81 times higher with gatifloxacin than with levofloxacin.[3] |
Signaling Pathway for Gatifloxacin-Induced Dysglycemia
Gatifloxacin's effects on blood glucose are thought to be mediated through its interaction with ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells.
Caption: Proposed mechanism of gatifloxacin-induced dysglycemia.
Cardiotoxicity
Fluoroquinolones as a class are known to have the potential to prolong the QT interval of the electrocardiogram, which can increase the risk of a serious heart arrhythmia called Torsades de Pointes (TdP).[4] Studies suggest that gatifloxacin may have a greater potential for QTc prolongation than levofloxacin.
| Study Type | Finding |
| In vitro study on guinea pig ventricular myocytes | Gatifloxacin (100 µM) prolonged the action potential duration by 13-40%, while levofloxacin showed a much smaller effect (0.6-3.3%).[5] |
| In vivo rabbit arrhythmia model | Gatifloxacin induced premature ventricular contractions and Torsades de Pointes in some animals, while levofloxacin did not elicit remarkable prolongations in the QT interval or arrhythmias.[6] |
Signaling Pathway for Fluoroquinolone-Induced Cardiotoxicity
The primary mechanism for fluoroquinolone-induced cardiotoxicity involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[1][4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fluoroquinolones Reported Hepatotoxicity [scirp.org]
- 3. Possible gatifloxacin-induced fulminant hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
head-to-head comparison of gatifloxacin and moxifloxacin in treating bacterial keratitis
An in-depth comparison for researchers and drug development professionals.
In the landscape of topical ophthalmic antibiotics for bacterial keratitis, the fourth-generation fluoroquinolones, gatifloxacin and moxifloxacin, have long been primary contenders. Both offer broad-spectrum coverage and potent bactericidal activity. This guide provides a detailed head-to-head comparison of their performance based on available experimental data, offering insights into their respective strengths and clinical implications.
At a Glance: Key Performance Indicators
| Metric | Gatifloxacin | Moxifloxacin | Key Findings |
| In Vitro Efficacy | Generally lower MICs for Gram-negative bacteria.[1][2] | Generally lower MICs for Gram-positive bacteria.[1][2] | Both demonstrate broad-spectrum activity. |
| Aqueous Humor Penetration | Lower penetration. | Significantly higher penetration. | Moxifloxacin's higher concentration may be advantageous for deeper infections. |
| Microbiological Cure Rate | ~89% by Day 7 in postoperative infections. | ~91% by Day 7 in postoperative infections.[3] | No statistically significant difference in microbiological clearance was observed in a comparative study (p=0.65).[3] |
| Clinical Efficacy | Effective in improving clinical signs and symptoms. | May offer slightly better and faster improvement in some clinical signs like redness and discharge.[3] | Both are considered highly effective, with some studies showing a slight edge for moxifloxacin in symptom resolution. |
| Safety & Tolerability | Generally well-tolerated. | Some studies report a higher incidence of transient ocular irritation and redness upon instillation. | Tolerability profiles are comparable, though individual patient experiences may vary. |
In Vitro Efficacy: A Tale of Two Spectrums
The in vitro activity of gatifloxacin and moxifloxacin against bacterial keratitis isolates reveals a nuanced picture. While both are highly effective against a broad range of pathogens, they exhibit different potencies against Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison for Key Keratitis Pathogens
| Organism | Gatifloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Staphylococcus aureus | Higher | Lower[1] |
| Streptococcus pneumoniae | Higher | Lower[4] |
| Pseudomonas aeruginosa | Lower | Higher[5][6] |
| Haemophilus influenzae | Lower | Higher |
| Serratia marcescens | Lower | Higher |
Note: Lower MIC indicates greater antibacterial activity.
These findings suggest that moxifloxacin may be a more potent choice for infections caused by Gram-positive organisms, while gatifloxacin may offer an advantage against Gram-negative pathogens.[1][2]
Ocular Penetration: Reaching the Site of Infection
A critical factor in the treatment of bacterial keratitis is the antibiotic's ability to penetrate the corneal stroma and reach therapeutic concentrations in the aqueous humor. In this regard, studies consistently demonstrate the superior penetration of moxifloxacin.
Table 2: Aqueous Humor Concentration After Topical Administration
| Study | Gatifloxacin Concentration (µg/mL) | Moxifloxacin Concentration (µg/mL) | Fold Difference |
| Kim et al. (Post-cataract surgery) | 0.89 ± 0.42 | 2.28 ± 1.23 | ~2.6x |
| Levine et al. (Keratitis dosing model) | 7.57 | 11.06 | ~1.5x |
This enhanced penetration of moxifloxacin could be particularly beneficial in treating deeper or more severe corneal infections.[7]
Clinical and Bacteriological Outcomes: The Real-World Impact
While in vitro data and pharmacokinetic profiles provide valuable insights, clinical outcomes are the ultimate measure of an antibiotic's effectiveness.
Microbiological Eradication
A prospective, randomized, comparative study on postoperative ocular infections, including keratitis, found high and comparable rates of microbiological clearance for both drugs. By day 7 of treatment, complete bacterial clearance was achieved in 91% of patients in the moxifloxacin group and 89% in the gatifloxacin group.[3] This difference was not statistically significant (p=0.65), indicating that both are highly effective at eradicating the causative organisms.[3] Another study reported a 95% cure rate for a combined group of gatifloxacin and moxifloxacin in bacterial keratitis.
Clinical Symptom Resolution
In the same postoperative infection study, while both fluoroquinolones led to significant improvements in clinical symptoms by day 7, moxifloxacin showed a statistically significant advantage in reducing conjunctival redness and discharge.[3] This suggests that moxifloxacin may lead to a slightly faster resolution of some inflammatory signs.
Safety and Tolerability Profile
Both gatifloxacin and moxifloxacin are generally considered safe for topical ophthalmic use. However, some differences in patient-reported tolerance have been noted. One study found that subjects complained of significantly less ocular irritation and pain with gatifloxacin compared to moxifloxacin. In a rabbit model, however, there was no statistically significant difference in corneal epithelial damage between the two with short-term, high-frequency dosing.[8]
Mechanism of Action: A Shared Pathway to Bacterial Cell Death
Gatifloxacin and moxifloxacin belong to the fourth-generation of fluoroquinolones and share a common mechanism of action. They inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-target mechanism is crucial for their broad-spectrum activity and is thought to reduce the likelihood of resistance development.
-
DNA Gyrase: This enzyme is critical for the replication, transcription, and repair of bacterial DNA. Its inhibition prevents the relaxation of supercoiled DNA.
-
Topoisomerase IV: This enzyme is essential for the separation of daughter chromosomes following DNA replication. Its inhibition leads to an inability of the bacterial cell to divide.
The simultaneous inhibition of both enzymes results in the cessation of DNA replication and repair, ultimately leading to bacterial cell death.
Caption: Dual inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones disrupts essential bacterial processes, leading to cell death.
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Minimum Inhibitory Concentrations (MICs) of gatifloxacin and moxifloxacin were determined for various bacterial keratitis isolates using the E-test method.[1]
-
Procedure: Bacterial isolates were cultured on agar plates. E-test strips, containing a predefined gradient of the antibiotic, were placed on the agar surface. The plates were incubated, and the MIC was read as the point where the elliptical zone of inhibition intersected the MIC scale on the strip.[1]
Aqueous Humor Penetration Study
-
Design: A prospective, randomized study involving patients undergoing cataract surgery.
-
Protocol: Patients were administered either topical gatifloxacin or moxifloxacin preoperatively. During surgery, a small sample (approximately 0.1 mL) of aqueous humor was aspirated from the anterior chamber.
-
Analysis: The concentration of the fluoroquinolone in the aqueous humor sample was quantified using high-performance liquid chromatography (HPLC).
References
- 1. Gatifloxacin and moxifloxacin: an in vitro susceptibility comparison to levofloxacin, ciprofloxacin, and ofloxacin using bacterial keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Moxifloxacin Vs Gatifloxacin for Preventing Postoperative Ocular Infections after Phacoemulsification. | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 4. New Treatments for Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of besifloxacin, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Comparison of corneal surface effects of gatifloxacin and moxifloxacin using intensive and prolonged dosing protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Clinical Assessment of Gatifloxacin and Other Antibiotics for the Treatment of Bacterial Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of gatifloxacin versus other common topical antibiotics for the treatment of bacterial conjunctivitis. The information presented is collated from a range of clinical trials, meta-analyses, and scientific literature to support research and development in ophthalmology.
Mechanism of Action: Fluoroquinolones
Gatifloxacin, a fourth-generation fluoroquinolone, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for preventing bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Clinical Efficacy of Gatifloxacin vs. Placebo
Clinical trials have consistently demonstrated the superiority of gatifloxacin over vehicle (placebo) in treating bacterial conjunctivitis. In Phase III trials for Zymar® (gatifloxacin 0.3%), the clinical cure rate for the gatifloxacin-treated group was 77%, compared to 58% for the placebo group.[1] The microbiological eradication rate was also significantly higher with gatifloxacin at 92% versus 72% for placebo.[1] Similarly, Phase III trials for Zymaxid® (gatifloxacin 0.5%) showed a clinical success rate of 58% for gatifloxacin versus 45% for the vehicle, with a microbiological eradication rate of 90% for gatifloxacin compared to 70% for the vehicle.[1]
In a pooled analysis of two large multicenter studies, gatifloxacin 0.5% administered twice daily resulted in a clinical success rate of 58.0% by day 6, which was statistically superior to the 45.5% rate observed in the vehicle-treated group.[2] Microbiological cure rates were also significantly higher with gatifloxacin at both day 4 and day 6.[2]
Comparative Efficacy of Gatifloxacin and Other Fluoroquinolones
The following tables summarize the clinical and microbiological cure rates of gatifloxacin in comparison to other commonly prescribed fluoroquinolones for bacterial conjunctivitis.
Table 1: Clinical Cure/Success Rates of Gatifloxacin vs. Other Antibiotics
| Antibiotic Comparison | Concentration | Dosing Regimen | Clinical Cure/Success Rate | Study Population | Citation |
| Gatifloxacin vs. Vehicle | 0.3% | QID for 5 days | 77% | Culture-positive conjunctivitis | [1] |
| Vehicle | - | QID for 5 days | 58% | Culture-positive conjunctivitis | [1] |
| Gatifloxacin vs. Vehicle | 0.5% | BID for 5 days | 58% | Culture-positive conjunctivitis | |
| Vehicle | - | BID for 5 days | 45.5% | Culture-positive conjunctivitis | [2] |
| Gatifloxacin vs. Levofloxacin | 0.3% | 8x/day for 2 days, then QID for 5 days | 94.0% | Bacterial conjunctivitis | [3][4] |
| Levofloxacin | 0.5% | 8x/day for 2 days, then QID for 5 days | 93.8% | Bacterial conjunctivitis | [3][4] |
| Gatifloxacin vs. Besifloxacin | 0.3% | TID for 7 days | 70.6% (Day 8/9) | Neonatal bacterial conjunctivitis | [4][5][6] |
| Besifloxacin | 0.6% | TID for 7 days | 75.0% (Day 8/9) | Neonatal bacterial conjunctivitis | [4][5][6] |
| Ciprofloxacin vs. Placebo | 0.3% | Not Specified | Significantly > Placebo | Culture-proven bacterial conjunctivitis | [2] |
| Ofloxacin vs. Vehicle | 0.3% | Not Specified | 86% (after 2 days) | Culture-positive conjunctivitis | [7] |
Table 2: Microbiological Eradication Rates of Gatifloxacin vs. Other Antibiotics
| Antibiotic Comparison | Concentration | Dosing Regimen | Microbiological Eradication Rate | Study Population | Citation |
| Gatifloxacin vs. Vehicle | 0.3% | QID for 5 days | 92% | Culture-positive conjunctivitis | [1] |
| Vehicle | - | QID for 5 days | 72% | Culture-positive conjunctivitis | [1] |
| Gatifloxacin vs. Vehicle | 0.5% | BID for 5 days | Significantly > Vehicle | Culture-positive conjunctivitis | |
| Gatifloxacin vs. Levofloxacin | 0.3% | 8x/day for 2 days, then QID for 5 days | 94.1% | Bacterial conjunctivitis | [3][4] |
| Levofloxacin | 0.5% | 8x/day for 2 days, then QID for 5 days | 92.5% | Bacterial conjunctivitis | [3][4] |
| Gatifloxacin vs. Besifloxacin | 0.3% | TID for 7 days | 88.9% (Day 8/9) | Neonatal bacterial conjunctivitis | [4][5][6] |
| Besifloxacin | 0.6% | TID for 7 days | 92.3% (Day 8/9) | Neonatal bacterial conjunctivitis | [4][5][6] |
| Ciprofloxacin vs. Placebo | 0.3% | Not Specified | 93.6% | Culture-proven bacterial conjunctivitis | [2] |
| Ciprofloxacin vs. Tobramycin | 0.3% | Not Specified | 94.5% | Culture-proven bacterial conjunctivitis | [2] |
| Tobramycin | 0.3% | Not Specified | 91.9% | Culture-proven bacterial conjunctivitis | [2] |
| Ofloxacin vs. Vehicle | 0.3% | Not Specified | 65% (after 2 days) | Culture-positive conjunctivitis | [7] |
A meta-analysis of six randomized controlled trials found no significant difference in clinical resolution or bacterial eradication rates between besifloxacin and either moxifloxacin or gatifloxacin.[3][8] In a study comparing gatifloxacin to levofloxacin for bacterial conjunctivitis, both antibiotics demonstrated high efficacy, with no statistically significant difference in clinical efficacy or bacterial clearance rates between the two groups.[3][4]
Experimental Protocols
A generalized workflow for a typical clinical trial assessing the efficacy of an antibiotic for bacterial conjunctivitis is outlined below.
Caption: Generalized workflow of a clinical trial for bacterial conjunctivitis.
Example Experimental Protocol: Gatifloxacin vs. Levofloxacin
-
Study Design: A multi-center, randomized, double-blind, controlled trial.[3][4]
-
Patient Population: 235 patients diagnosed with bacterial conjunctivitis.[3][4]
-
Randomization: Patients were randomly assigned to either the gatifloxacin group (n=118) or the levofloxacin group (n=117).[3][4]
-
Treatment Regimen:
-
Outcome Measures:
-
Primary: Clinical efficacy and bacterial clearance rates.
-
Secondary: Combined score of signs and symptoms, safety, and tolerability.
-
-
Assessments: Conducted at baseline (pre-delivery), Day 4 (±1), and Day 7 (±1). Conjunctival sac germ culture and drug sensitivity tests were performed before and after the study.[3][4]
-
Statistical Analysis: CMH χ2 test, Pearson χ2 test, and Fisher's exact probabilities test were used for statistical analysis.[3][4]
Example Experimental Protocol: Besifloxacin vs. Gatifloxacin in Neonates
-
Study Design: A multicenter, randomized, double-masked, parallel-group study.[4][5][6]
-
Patient Population: 33 subjects aged ≤31 days with a clinical diagnosis of bacterial conjunctivitis (severity grade ≥1 for both conjunctival discharge and hyperemia).[4][5][6]
-
Randomization: Subjects were randomized to receive either besifloxacin 0.6% or gatifloxacin 0.3%.[4][5][6]
-
Treatment Regimen: One drop instilled three times daily for 7 days.[4][5][6]
-
Outcome Measures:
-
Assessments: Five study visits were completed, including three clinic visits and two phone calls.[4][5][6]
Adverse Events
Topical ophthalmic fluoroquinolones are generally well-tolerated. The most frequently reported adverse reactions in clinical studies of gatifloxacin 0.5% (occurring in ≥ 1% of patients) were a worsening of the conjunctivitis, eye irritation, dysgeusia, and eye pain.[9] Other reported adverse reactions with gatifloxacin formulations include chemosis, conjunctival hemorrhage, dry eye, eye discharge, eyelid edema, headache, increased lacrimation, keratitis, red eye, papillary conjunctivitis, and reduced visual acuity.[9] In a comparative study, no adverse events were reported in the besifloxacin treatment group, while the adverse events reported in the gatifloxacin group were not considered treatment-related.[5][6]
Conclusion
Gatifloxacin is a highly effective broad-spectrum antibiotic for the treatment of bacterial conjunctivitis, demonstrating superior efficacy to placebo and comparable efficacy to other fluoroquinolones such as levofloxacin and besifloxacin. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV makes it a robust therapeutic option. While newer generation fluoroquinolones show excellent clinical and microbiological cure rates, the choice of antibiotic may also be guided by local resistance patterns, patient populations, and dosing convenience. The detailed experimental protocols provided serve as a reference for the design and evaluation of future clinical trials in the development of novel ophthalmic anti-infectives.
References
- 1. Evaluation of efficacy and safety of ciprofloxacin ophthalmic solution versus chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial effectiveness of ciprofloxacin 0.3% ophthalmic solution in the treatment of bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating with besifloxacin for acute bacterial conjunctivitis: a Meta-analysis [ijo.cn]
- 4. Besifloxacin Ophthalmic Suspension 0.6% Compared with Gatifloxacin Ophthalmic Solution 0.3% for the Treatment of Bacterial Conjunctivitis in Neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Besifloxacin Ophthalmic Suspension 0.6% Compared with Gatifloxacin Ophthalmic Solution 0.3% for the Treatment of Bacterial Conjunctivitis in Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Treating with besifloxacin for acute bacterial conjunctivitis: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bjo.bmj.com [bjo.bmj.com]
Gatifloxacin: An In Vitro Comparative Analysis Against Fourth-Generation Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of gatifloxacin's antibacterial activity against prominent fourth-generation fluoroquinolones. The data presented is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MIC)
The in vitro potency of gatifloxacin and other fourth-generation fluoroquinolones is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of a specific microorganism. The following tables summarize the MIC90 (the concentration required to inhibit 90% of isolates) values for gatifloxacin and its comparators against a range of clinically relevant pathogens.
Ocular Pathogens
Gatifloxacin has demonstrated potent activity against a variety of ocular pathogens, often comparable or superior to other fourth-generation fluoroquinolones.[1][2][3] In a study of bacterial isolates from keratitis and endophthalmitis cases, gatifloxacin and moxifloxacin showed similar activity against several Gram-positive organisms, including Staphylococcus epidermidis, Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Bacillus cereus, and Enterococcus faecalis, with MIC90 values ranging from 0.08 mg/mL to 0.57 mg/mL.[1][3] Notably, gatifloxacin exhibited greater potency against Streptococcus viridans and several Gram-negative isolates.[1][3]
| Organism | Gatifloxacin (mg/L) | Moxifloxacin (mg/L) | Gemifloxacin (mg/L) | Trovafloxacin (mg/L) |
| Streptococcus viridans | 0.22[1][3] | 0.73[1][3] | - | - |
| Pseudomonas aeruginosa | 1.28[1][3] | 2.60[1][3] | - | - |
| Klebsiella pneumoniae | Lower than Moxifloxacin[1][3] | Higher than Gatifloxacin[1][3] | - | - |
| Enterobacter aerogenes | Lower than Moxifloxacin[1][3] | Higher than Gatifloxacin[1][3] | - | - |
| Nocardia asteroides | Lower than Moxifloxacin[1][3] | Higher than Gatifloxacin[1][3] | - | - |
| Mycobacterium chelonae | Lower than Moxifloxacin[1][3] | Higher than Gatifloxacin[1][3] | - | - |
Respiratory Pathogens
Against common respiratory pathogens, gatifloxacin and moxifloxacin have shown lower MICs for Streptococcus pneumoniae compared to older fluoroquinolones like ciprofloxacin and levofloxacin.[4] For Haemophilus influenzae and Moraxella catarrhalis, the in vitro activities of gatifloxacin and moxifloxacin were comparable to ciprofloxacin and levofloxacin.[4] Gatifloxacin, along with other advanced fluoroquinolones, has demonstrated high activity against both penicillin-sensitive and resistant Streptococcus pneumoniae.[5]
| Organism | Gatifloxacin (mg/L) | Moxifloxacin (mg/L) | Gemifloxacin (mg/L) | Trovafloxacin (mg/L) |
| Streptococcus pneumoniae | ≤0.39[6] | Lower than Ciprofloxacin/Levofloxacin[4] | 0.03[7] | Lower than Levofloxacin[8] |
| Haemophilus influenzae | 0.025[6] | Similar to Ciprofloxacin/Levofloxacin[4] | 0.008-0.03[7] | - |
| Moraxella catarrhalis | 0.05[6] | Similar to Ciprofloxacin/Levofloxacin[4] | 0.015-0.06[7] | - |
Uropathogens
In a study of uropathogens from patients with complicated urinary tract infections, the antibacterial activities of gatifloxacin, gemifloxacin, and moxifloxacin were found to be similar, with some drug-specific differences.[9] Gemifloxacin was most active against Escherichia coli, while gatifloxacin and moxifloxacin inhibited all E. coli isolates at a concentration of 0.25 mg/L.[9]
| Organism | Gatifloxacin (mg/L) | Moxifloxacin (mg/L) | Gemifloxacin (mg/L) | Trovafloxacin (mg/L) |
| Escherichia coli | 0.25[9] | 0.25[9] | 0.125[9] | Similar to newer fluoroquinolones[9] |
| Staphylococci (bimodal MIC) | 0.125 and 2[9] | 0.03 and 2[9] | 0.03 and 4[9] | Similar to newer fluoroquinolones[9] |
| Enterococci (bimodal MIC) | 0.25 and 16[9] | 0.25 and 8[9] | 0.06 and 2[9] | Similar to newer fluoroquinolones[9] |
| Pseudomonas aeruginosa (bimodal MIC) | 0.5 and 64[9] | 1 and 64[9] | 1 and 64[9] | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of in vitro antimicrobial susceptibility testing. The data presented in this guide were primarily generated using the E-test and broth microdilution methods, following standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
E-test (Epsilometer Test) Method
The E-test is a quantitative method that utilizes a predefined, continuous exponential gradient of an antimicrobial agent on a plastic strip.
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from 3-4 isolated colonies grown overnight on a non-selective agar plate.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Application of E-test Strip: Using sterile forceps, the E-test strip is applied to the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, an elliptical zone of growth inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Broth Microdilution Method
The broth microdilution method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton broth.
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth, as observed by the absence of turbidity in the well.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Broth microdilution reference methodology | PDF [slideshare.net]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. health.maryland.gov [health.maryland.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. media.tghn.org [media.tghn.org]
- 7. academic.oup.com [academic.oup.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. goldbio.com [goldbio.com]
Safety Operating Guide
Proper Disposal of Gatifloxacin Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of gatifloxacin hydrochloride, a fluoroquinolone antibiotic. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound, like other fluoroquinolone antibiotics, requires careful handling due to potential health risks.[1][2][3][4][5] While safety data sheets (SDS) may not classify the pure substance as hazardous under normal transport conditions, it is crucial to manage its waste with a high degree of caution.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound waste.[7][9]
-
Avoid Dust Generation: When cleaning up spills of solid this compound, use dry clean-up procedures to avoid creating dust.[10] Place the collected material into a suitable, labeled container for disposal.[10]
-
Spill Containment: In case of a major spill, alert personnel in the area and, if necessary, emergency responders.[10] Prevent the substance from entering drains or water courses.[6][7]
Regulatory Framework for Disposal
The disposal of this compound is governed by a hierarchy of regulations. It is imperative to consult and adhere to all applicable local, state, and federal guidelines.[7][8][10]
-
Federal Regulations: In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[11][12][13]
-
State and Local Regulations: Many states and municipalities have regulations that are more stringent than federal laws.[11] Always consult your local Waste Management Authority or Board of Health for specific requirements in your area.[10][14]
Disposal Procedures
A licensed professional waste disposal service should be contacted to handle the disposal of this compound.[6] The primary recommended method for the disposal of pharmaceutical waste is incineration.[6][13]
Waste Categorization and Segregation: Properly segregate this compound waste from other waste streams. It should be collected in designated, clearly labeled, and sealed containers.[10]
Disposal Options:
-
Licensed Waste Disposal Service: This is the most recommended and secure method. These services are equipped to handle pharmaceutical waste in compliance with all regulations.[6]
-
Incineration: If contracting a waste disposal service, they will likely use a permitted incineration facility.[6][13]
-
Recycling: Unused, uncontaminated this compound may potentially be recycled.[10] Consult the manufacturer for recycling options.[10]
What Not to Do:
-
Do Not Flush: While older guidance may have suggested flushing for certain medications, current best practices and regulations strongly discourage this.[11][13] Flushing can lead to the contamination of water supplies as wastewater treatment processes may not effectively remove such compounds.[14]
-
Do Not Dispose in Regular Trash: Unless specifically permitted by local regulations and after rendering the substance unrecognizable and unpalatable, do not dispose of this compound in the regular trash.
-
Do Not Allow Wash Water to Enter Drains: Collect all water used for cleaning contaminated equipment and treat it as waste for proper disposal.[10]
Data Presentation
Currently, publicly available resources and safety data sheets for this compound do not provide specific quantitative data for disposal, such as concentration limits for different disposal methods. The primary guidance is procedural and regulatory.
| Data Parameter | Value | Source |
| Oral LD50 (rat) | >2000 mg/kg | [10] |
| Oral LD50 (dog) | >1000 mg/kg | [10] |
| Water Solubility | 3.3 mg/ml | [10] |
This table summarizes available toxicological and physical data relevant to handling and spill response but does not contain specific disposal limits.
Experimental Protocols
The search of publicly available scientific literature and safety documentation did not yield specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The standard industry practice relies on high-temperature incineration by licensed waste management facilities.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together | FDA [fda.gov]
- 2. Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 4. fda.gov [fda.gov]
- 5. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. needhamma.gov [needhamma.gov]
Personal protective equipment for handling Gatifloxacin hydrochloride
Safe Handling and Disposal of Gatifloxacin Hydrochloride
For Immediate Reference: Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This document provides essential, procedural guidance for laboratory personnel. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye and respiratory irritation.[1]
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Use chemical-impermeable gloves. Gloves must be inspected for integrity before each use. After handling, wash and dry hands thoroughly.[2][3]
-
Body Protection: Wear impervious clothing, such as a fully buttoned lab coat, to prevent skin contact.[1] For tasks with a higher risk of exposure, fire- or flame-resistant clothing may be necessary.[2]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate, if dust formation is likely, or if exposure limits are exceeded.[1] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4]
Exposure Limits
It is important to note that official occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH.[4][5][6]
| Substance Name | Regulatory Body | Exposure Limit |
| Gatifloxacin | OSHA (PEL) | Not Established |
| Gatifloxacin | ACGIH (TLV) | Not Established |
| Gatifloxacin | NIOSH (REL) | Not Established |
| Gatifloxacin | Allergan OEL | 400 µg/m³ |
Data sourced from multiple safety data sheets. The Allergan OEL is an internal guideline and should be used for reference purposes.[6]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic handling procedure is critical for minimizing risk.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area.[3] Use of a local exhaust ventilation (LEV) system, ventilated enclosure, or biological safety cabinet is recommended, especially when handling powders.[6]
-
Confirm that a safety shower and an accessible eye wash station are available and operational.[1]
-
Inspect all PPE for defects before donning.
2. Handling the Compound:
-
Avoid all direct contact with the skin and eyes.[3]
-
Take meticulous care to prevent the formation and inhalation of dust and aerosols.[3][5]
-
When weighing or transferring powder, do so carefully and in a designated containment area if possible.
-
Use non-sparking tools to prevent ignition sources.[3]
-
Do not eat, drink, or smoke in the handling area.[7]
3. Storage:
-
Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4]
-
For long-term stability, some suppliers recommend storing the product in a freezer.[4]
4. Post-Handling:
-
Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.
-
Remove contaminated clothing carefully and wash it before reuse.[7]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with large amounts of soap and water. If irritation persists, consult a physician.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1][2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]
Accidental Release (Spills):
-
In the event of a spill, evacuate unnecessary personnel from the area.[3]
-
Ensure adequate ventilation.
-
Wear the full required PPE before initiating cleanup.
-
Avoid dust formation during cleanup. Use a method such as wet sweeping or a HEPA-filtered vacuum.
-
Collect the spilled material into a suitable, closed, and labeled container for disposal.[4][5]
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All disposal activities must follow federal, state, and local regulations.[1]
1. Waste Collection:
-
Collect all this compound waste, including contaminated materials like gloves, wipes, and containers, into a suitable and clearly labeled closed container.[5]
2. Preparing for Disposal:
-
Do not empty the chemical into drains or release it into the environment.[4]
-
For unused or expired products, the recommended method is to dispose of them as chemical waste via an approved waste disposal plant or licensed contractor.[4]
3. Disposal Route:
-
Primary Method: The material should be disposed of as hazardous waste. Engage your institution's environmental health and safety (EHS) office to ensure the waste is handled by a licensed and approved waste disposal company.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself.
Note on Historical Guidance: While some older federal documents from the Office of National Drug Control Policy once listed flushing as a disposal method for Gatifloxacin (Tequin), current best practices from the FDA and DEA strongly discourage flushing pharmaceuticals unless specifically instructed. The preferred methods are now secure take-back programs or, if not available, careful disposal in household trash after being mixed with an unappealing substance like coffee grounds or cat litter. For a laboratory setting, disposal as regulated chemical waste remains the most appropriate and compliant method.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. media.allergan.com [media.allergan.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
